molecular formula C46H69N3O8 B2756982 Fmoc-Lys(Pal-Glu-OtBu)-OH

Fmoc-Lys(Pal-Glu-OtBu)-OH

Número de catálogo: B2756982
Peso molecular: 792.1 g/mol
Clave InChI: LQQXBYSAGYOQJW-ZAQUEYBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Lys(Pal-Glu-OtBu)-OH is a useful research compound. Its molecular formula is C46H69N3O8 and its molecular weight is 792.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXBYSAGYOQJW-ZAQUEYBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fmoc-Lys(Pal-Glu-OtBu)-OH is a critical building block in modern peptide chemistry, primarily utilized in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) backbone, and a side chain functionalized with palmitic acid and a protected glutamic acid residue, makes it indispensable for the synthesis of acylated peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the production of the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide (B1674861), as well as its emerging applications as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and professionals in drug development.

Chemical Properties and Characterization

This compound is a white to off-white solid with the molecular formula C₄₆H₆₉N₃O₈ and a molecular weight of approximately 792.07 g/mol .[1][2][3] The structure consists of an L-lysine core where the α-amino group is protected by a base-labile Fmoc group. The ε-amino group is acylated with a palmitoyl-glutamic acid-OtBu moiety. This lipophilic side chain is crucial for enhancing the pharmacokinetic properties of the resulting peptides.

Physicochemical Data
PropertyValueReference
Molecular Formula C₄₆H₆₉N₃O₈[1][2]
Molecular Weight 792.07 g/mol [1][2][3]
Appearance White to off-white solid
CAS Number 1491158-62-3[1][2]
Storage -20°C
Analytical Data

The quality and purity of this compound are critical for successful peptide synthesis.[4][5] High-purity material is essential to avoid the introduction of impurities that can be difficult to remove in subsequent steps.

AnalysisTypical Specification
Purity (HPLC) ≥99.0%
¹H NMR Conforms to structure
Mass Spectrometry (MS) Conforms to molecular weight
Enantiomeric Purity ≥99.8% for both Lys and Glu

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step liquid-phase synthesis. The general strategy involves the sequential coupling of the constituent parts: palmitic acid, glutamic acid (with a tert-butyl ester protecting group), and Fmoc-protected lysine.

Experimental Protocol: Liquid-Phase Synthesis

This protocol is a representative example based on methodologies described in the patent literature.[6]

Step 1: Synthesis of Palmitoyl-Glu-OtBu

  • Dissolve L-glutamic acid γ-tert-butyl ester (H-Glu-OtBu) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Activate palmitic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as N-hydroxysuccinimide (HOSu) to form the activated ester (Palmitoyl-OSu).

  • Add the activated palmitic acid solution to the H-Glu-OtBu solution and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

  • Work up the reaction mixture by filtering off the dicyclohexylurea (DCU) byproduct and washing the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Palmitoyl-Glu-OtBu.

Step 2: Synthesis of this compound

  • Activate the carboxylic acid of Palmitoyl-Glu-OtBu using a coupling agent and additive (e.g., DCC/HOSu or HATU/DIEA) in an appropriate solvent like DMF.

  • In a separate vessel, dissolve Fmoc-L-Lys-OH in an aqueous basic solution (e.g., sodium bicarbonate) or an organic solvent with a non-nucleophilic base.

  • Slowly add the activated Palmitoyl-Glu-OtBu solution to the Fmoc-L-Lys-OH solution at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed at room temperature for several hours until completion.

  • Acidify the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Peptide Synthesis

This compound is a key intermediate in the synthesis of acylated peptides, most notably liraglutide. Its structure is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Role in Liraglutide Synthesis

Liraglutide is a 31-amino acid peptide analogue of human GLP-1, with a C16 fatty acid (palmitoyl) attached to the lysine at position 20 via a glutamic acid spacer.[7][8] This acylation significantly extends the half-life of the peptide in vivo by promoting binding to serum albumin.

H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys(Pal-Glu-OtBu) -Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH

Note: The acylated lysine is at position 20 of the liraglutide peptide sequence.

The synthesis of liraglutide is performed on a solid support (resin), typically starting from the C-terminal glycine. The peptide chain is elongated by sequential coupling of Fmoc-protected amino acids.

liraglutide_synthesis cluster_resin Solid Support cluster_spps_cycle SPPS Cycle (Repeated) cluster_final_steps Final Steps Resin Resin Gly_Resin Gly-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Gly_Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 AA_Coupling Amino Acid Coupling (Coupling Reagents) Washing1->AA_Coupling Washing2 Washing AA_Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage After final AA Purification Purification (HPLC) Cleavage->Purification Liraglutide Liraglutide Purification->Liraglutide Fmoc_Gly_OH Fmoc-Gly-OH Fmoc_Gly_OH->Gly_Resin 1. Couple first AA to resin Fmoc_AA_OH Fmoc-AA-OH Fmoc_AA_OH->AA_Coupling Fmoc_Lys_Pal This compound Fmoc_Lys_Pal->AA_Coupling At Lys position

Diagram 1: Solid-Phase Peptide Synthesis of Liraglutide.

Role as a Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)

This compound can be adapted for use as a non-cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[9] In this context, the lysine portion of the molecule is conjugated to a monoclonal antibody, and a cytotoxic payload is attached to the palmitoyl-glutamic acid side chain.

The non-cleavable nature of the linker ensures that the payload is only released upon the complete proteolytic degradation of the antibody in the lysosome of the target cancer cell.[4][10] This enhances the stability of the ADC in circulation and can reduce off-target toxicity.

adc_mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable) Binding 1. Binding to Cell Surface Antigen ADC->Binding Targets Cell Receptor Antigen Receptor->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Degradation of Antibody Internalization->Lysosome Payload_Release 4. Release of Payload-Linker-AA Lysosome->Payload_Release Cell_Death 5. Cell Death Payload_Release->Cell_Death

Diagram 2: Mechanism of Action of a Non-Cleavable ADC.

Application in Proteolysis Targeting Chimeras (PROTACs)

The unique chemical features of this compound also lend themselves to its use as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The alkyl chain of the palmitic acid in this compound can serve as a flexible and lipophilic linker, which is often crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

protac_mechanism cluster_protac PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker (e.g., derived from Palmitoyl chain) Target_Ligand->Linker Target_Protein Target Protein (POI) Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Recycle PROTAC Recycled Ternary_Complex->Recycle Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of Target Protein Proteasome->Degradation

Diagram 3: General Mechanism of PROTAC-Mediated Protein Degradation.

Conclusion

This compound is a versatile and indispensable reagent for advanced drug development. Its primary role as a key building block in the synthesis of the blockbuster drug liraglutide highlights its importance in metabolic disease therapeutics. Furthermore, its potential applications as a non-cleavable linker in ADCs and as a component of PROTACs demonstrate its broader utility in oncology and targeted protein degradation. The detailed information provided in this guide is intended to assist researchers and drug development professionals in effectively utilizing this compound in their research and development endeavors.

References

Fmoc-Lys(Pal-Glu-OtBu)-OH: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical building block in modern peptide synthesis, particularly in the development of therapeutic peptides such as GLP-1 receptor agonists.

Core Structure and Physicochemical Properties

This compound is a complex amino acid derivative meticulously designed for solid-phase peptide synthesis (SPPS). The N-α-amino group of lysine (B10760008) is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The ε-amino group is acylated with a palmitoylated glutamic acid, where the γ-carboxyl group of the glutamic acid is protected as a tert-butyl (OtBu) ester. This unique structure imparts both lipophilicity, due to the palmitoyl (B13399708) chain, and a handle for further peptide elongation.

The molecule's IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid[1].

Visualization of the Chemical Structure

Fmoc-Lys(Pal-Glu-OtBu)-OH_Structure cluster_lys Lysine Core cluster_fmoc Fmoc Group cluster_pal_glu_otbu Pal-Glu-OtBu Side Chain Lys_alpha_N N Lys_alpha_C Lys_alpha_N->Lys_alpha_C Lys_carboxyl COOH Lys_alpha_C->Lys_carboxyl Lys_beta_C Lys_alpha_C->Lys_beta_C Lys_gamma_C Lys_beta_C->Lys_gamma_C Lys_delta_C Lys_gamma_C->Lys_delta_C Lys_epsilon_C Lys_delta_C->Lys_epsilon_C Lys_epsilon_N Lys_epsilon_C->Lys_epsilon_N Glu Glutamic Acid Lys_epsilon_N->Glu amide bond Fmoc Fmoc Fmoc->Lys_alpha_N urethane linkage Pal Palmitoyl Pal->Glu amide bond OtBu OtBu Glu->OtBu ester bond

Caption: Chemical structure of this compound.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄₆H₆₉N₃O₈[1]
Molecular Weight 792.1 g/mol [1]
Appearance White to off-white solid or powder[2]
Purity (by HPLC) ≥98.0% to 99.93%[2][3]
Storage Temperature -20°C[2][4][5]
Solubility Insoluble in water (2.5E-6 g/L at 25°C)[2]
1H NMR Spectrum Consistent with structure[3]
Mass Spectrometry Consistent with structure[3]

Experimental Protocols

This compound is a key intermediate in the synthesis of acylated peptides, most notably the GLP-1 receptor agonist, Liraglutide. Its incorporation into a growing peptide chain can be achieved through two primary strategies: the direct coupling of the pre-formed this compound building block, or the sequential on-resin modification of a lysine residue.

Direct Coupling in Solid-Phase Peptide Synthesis (SPPS)

This method involves the direct coupling of the entire this compound moiety to the N-terminus of the resin-bound peptide. Due to the steric bulk of this amino acid derivative, optimized coupling conditions are crucial for achieving high yields.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU/HOBt (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored by a Kaiser test.

  • Washing: After completion of the coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the newly added lysine derivative, preparing it for the next coupling cycle.

  • Washing: Wash the resin with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene adduct.

Peptide Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. For peptides containing the lipophilic Pal-Glu-OtBu moiety, a standard TFA-based cleavage cocktail with appropriate scavengers is typically employed.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Role in GLP-1 Receptor Agonist Synthesis

This compound is a cornerstone in the synthesis of long-acting GLP-1 receptor agonists like Liraglutide. The palmitoyl group facilitates the binding of the peptide to albumin in the bloodstream, thereby extending its half-life and enabling once-daily administration for the treatment of type 2 diabetes.

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the logical workflow for the incorporation of this compound into a peptide chain during solid-phase peptide synthesis.

SPPS_Workflow cluster_workflow SPPS Workflow for this compound Incorporation start Start: Fmoc-deprotected peptide on resin preactivate Pre-activate: This compound + Coupling Reagents + DIPEA in DMF start->preactivate couple Couple to Resin (2-4 hours) preactivate->couple wash1 Wash Resin (DMF, DCM) couple->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash Resin (DMF) deprotect->wash2 next_cycle Proceed to next coupling cycle wash2->next_cycle

Caption: Workflow for incorporating this compound in SPPS.

References

Fmoc-Lys(Pal-Glu-OtBu)-OH: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1491158-62-3

This in-depth technical guide provides a comprehensive overview of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical building block for researchers, scientists, and drug development professionals. This document details its chemical properties, applications in peptide synthesis, and its emerging role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a protected amino acid derivative essential for the synthesis of modified peptides.[1][2] The N-α-Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the alpha-amino group, which can be easily removed during solid-phase peptide synthesis (SPPS).[2] The side chain of the lysine (B10760008) residue is acylated with a palmitoyl-glutamic acid-OtBu moiety, introducing a lipophilic tail. This fatty acid modification is crucial for enhancing the pharmacokinetic properties of therapeutic peptides, notably by promoting albumin binding and extending their in-vivo half-life.

PropertyValueSource
Molecular Formula C46H69N3O8[3]
Molecular Weight 792.06 g/mol [4]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid[3]
Appearance White to off-white solid/powder[4]
Purity (HPLC) ≥99%[2]
Enantiomeric Purity (Lys and Glu) ≥99.8%[2]
Storage -20°C, protected from light and moisture[5]

Physicochemical Properties

PropertyValueMethodSource
Boiling Point 944.2 ± 65.0 °CPredicted
Density 1.099 ± 0.06 g/cm³Predicted
pKa 3.88 ± 0.21Predicted

Applications in Drug Development

The primary application of this compound is in the synthesis of acylated peptides, most notably the glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity.

Synthesis of Liraglutide

This compound is a key building block for the solid-phase synthesis of Liraglutide.[1] Liraglutide is a long-acting GLP-1 analogue where the fatty acid side chain is attached to a lysine residue, enabling it to bind to albumin in the bloodstream, thereby prolonging its therapeutic effect. The use of this pre-acylated and protected lysine derivative simplifies the synthesis process by avoiding on-resin acylation, which can be inefficient and lead to side reactions.

Antibody-Drug Conjugates (ADCs)

This molecule also serves as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[3] In this context, the palmitoyl-glutamic acid portion acts as a spacer that connects a cytotoxic payload to the antibody. The lipophilic nature of the linker can influence the overall properties of the ADC, such as its stability and cell permeability.

Proteolysis Targeting Chimeras (PROTACs)

This compound can be utilized as an alkyl chain-based linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination. The alkyl chain of this linker provides a hydrophobic and flexible connection between the target-binding and E3 ligase-binding moieties.[]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow for Liraglutide

The following is a generalized workflow for the synthesis of Liraglutide utilizing this compound. Specific reagents, reaction times, and temperatures may vary depending on the scale and specific laboratory protocols.

liraglutide_synthesis resin 1. Resin Swelling (e.g., 2-chlorotrityl chloride resin) first_aa 2. Coupling of first amino acid (Fmoc-Gly-OH) resin->first_aa deprotection1 3. Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) first_aa->deprotection1 coupling_cycle 4. Iterative Coupling and Deprotection (for remaining amino acids) deprotection1->coupling_cycle fatty_acid_coupling 5. Coupling of This compound coupling_cycle->fatty_acid_coupling final_deprotection 6. Final Fmoc Deprotection fatty_acid_coupling->final_deprotection cleavage 7. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification 8. Purification (RP-HPLC) cleavage->purification liraglutide Liraglutide purification->liraglutide

Caption: Solid-Phase Synthesis Workflow for Liraglutide.

Conceptual Workflow for ADC Synthesis

The diagram below illustrates the general concept of incorporating this compound as a linker in an Antibody-Drug Conjugate.

adc_synthesis cluster_linker Linker Synthesis cluster_conjugation Conjugation linker_start This compound linker_modification Modification for Payload Attachment linker_start->linker_modification activated_linker Activated Linker-Payload linker_modification->activated_linker conjugation Conjugation Reaction activated_linker->conjugation antibody Monoclonal Antibody antibody->conjugation adc Antibody-Drug Conjugate conjugation->adc protac_assembly poi_ligand Target Protein Ligand linker Alkyl Linker (derived from This compound) poi_ligand->linker protac PROTAC Molecule linker->protac e3_ligand E3 Ligase Ligand e3_ligand->linker

References

An In-depth Technical Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH: A Key Building Block in Modern Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical amino acid derivative used in the synthesis of complex peptide-based therapeutics. The document details its chemical properties, applications in drug development, and relevant experimental protocols, offering valuable insights for professionals in the field.

Core Chemical and Physical Properties

This compound is a protected amino acid derivative specifically designed for use in Solid-Phase Peptide Synthesis (SPPS).[1] The molecule consists of a lysine (B10760008) backbone where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The epsilon-amino group of the lysine is acylated with a palmitoylated glutamic acid, which has its gamma-carboxyl group protected by a tert-butyl (OtBu) ester.[1] This intricate structure allows for the controlled, stepwise assembly of complex peptides.[1][2][3]

Below is a summary of its key quantitative data:

PropertyValueSource(s)
Molecular Weight 792.06 g/mol [4][5]
792.07 g/mol [1][6][7]
792.1 g/mol [8][9]
Molecular Formula C₄₆H₆₉N₃O₈[5][6][7][8][9]
CAS Number 1491158-62-3[6][7][9]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid[8]
Purity (Typical) ≥ 99% (HPLC)[10]
Enantiomeric Purity ≥ 99.8% (for both Lys and Glu)[10]
Appearance White Powder[1]
Storage Condition -20°C[7][9]

Key Applications in Drug Development

The unique structure of this compound makes it an indispensable building block in the synthesis of acylated peptides, particularly long-acting GLP-1 (Glucagon-Like Peptide-1) receptor agonists used in the treatment of type 2 diabetes and obesity.[5][11] The attached palmitoyl (B13399708) group, a 16-carbon fatty acid, facilitates non-covalent binding to serum albumin in the bloodstream, significantly extending the peptide's in-vivo half-life.

Primary applications include:

  • Synthesis of Liraglutide (B1674861): This compound is a critical intermediate in the synthesis of Liraglutide, a widely used GLP-1 analog for treating type 2 diabetes.[5][11] The palmitoyl-glutamic acid side chain is essential for its protracted mechanism of action.

  • Development of Novel Peptide Therapeutics: It serves as a cornerstone for creating new peptide drug candidates where extended duration of action is a desired pharmacological property.[2][12]

  • Antibody-Drug Conjugates (ADCs): It is described as a non-cleavable linker for the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic agents to tumor cells.[4][5]

  • PROTACs: The molecule can also be used as an alkyl chain-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), an emerging therapeutic modality designed to degrade specific target proteins.[4][5]

G cluster_applications Applications of this compound cluster_outcomes Therapeutic Outcomes A This compound (Acylated Amino Acid Building Block) B Solid-Phase Peptide Synthesis (SPPS) A->B Utilized in D Antibody-Drug Conjugates (ADCs) (as a Linker) A->D Used as E PROTACs (as a Linker) A->E Used as C GLP-1 Analogs (e.g., Liraglutide) B->C Synthesizes F Extended Half-Life & Long-Acting Drug Profiles C->F G Targeted Drug Delivery D->G H Targeted Protein Degradation E->H

Logical relationships of key applications.

Experimental Protocols: Synthesis and Utilization

This compound is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

  • Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) pre-loaded with the C-terminal amino acid of the target peptide.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amine group for the next coupling step.

  • Activation and Coupling: this compound is pre-activated in solution. This is typically achieved by mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in a solvent like DMF. The activated amino acid is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion, forming a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support. This is typically done using a strong acid "cocktail" (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane). This step also removes the acid-labile side-chain protecting groups, including the OtBu group on the glutamic acid residue.

  • Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Start: Resin with C-Terminal Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation 2. Activation of This compound (Coupling Reagents + Base) wash1->activation coupling 3. Coupling (Add Activated AA to Resin) activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) repeat->cleavage No (Sequence Complete) purification Purification (RP-HPLC) cleavage->purification end Final Acylated Peptide purification->end

Workflow for incorporating the building block in SPPS.

A patented method describes the synthesis of the title compound itself via a liquid-phase approach before its use in SPPS.[13]

  • Synthesis of Palmitoyl-Glu-OtBu: Palmitic acid is activated (e.g., with DCC/HOSu) and reacted with H-Glu-OtBu to form the acylated dipeptide fragment.[13]

  • Activation of Dipeptide: The resulting Palmitoyl-Glu-OtBu is then activated, again using a system like DCC/HOSu.[13]

  • Final Coupling: The activated dipeptide is reacted with Fmoc-Lys-OH to yield the final product, this compound.[13]

  • Purification: The final product is purified and can then be used as a building block in the solid-phase synthesis of a larger peptide like Liraglutide.[13]

Conclusion

This compound is a highly specialized and enabling chemical reagent. Its sophisticated design, combining orthogonal protecting groups with a lipid moiety, is central to the successful synthesis of long-acting peptide therapeutics that have had a significant impact on modern medicine. For researchers and drug developers, a thorough understanding of its properties and protocols is essential for leveraging its full potential in the creation of next-generation peptide drugs, ADCs, and PROTACs.

References

The Pivotal Role of the Palmitoyl Group in Fmoc-Lys(Pal-Glu-OtBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Pal-Glu-OtBu)-OH is a critical building block in modern peptide synthesis, enabling the introduction of a lipophilic moiety to enhance the therapeutic potential of peptides. This in-depth technical guide explores the multifaceted role of the palmitoyl (B13399708) group within this reagent, providing detailed insights into its impact on peptide properties, synthesis protocols, and applications in drug development.

Chemical Structure and Properties of this compound

This compound is a protected amino acid derivative meticulously designed for solid-phase peptide synthesis (SPPS). Its structure comprises four key components:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: An N-terminal protecting group, stable under acidic conditions but readily cleaved by a secondary amine base like piperidine (B6355638), allowing for sequential peptide chain elongation.

  • Lysine (B10760008) backbone: Provides the primary amino acid scaffold.

  • Palmitoyl-Glutamic acid-OtBu side chain: This lipophilic side chain is the defining feature of the molecule.

    • Palmitoyl group: A 16-carbon saturated fatty acid, which dramatically increases the hydrophobicity of the molecule.

    • Glutamic acid spacer: Links the palmitoyl group to the lysine side chain.

    • OtBu (tert-butyl) group: A protecting group for the glutamic acid's gamma-carboxyl group, preventing unwanted side reactions during synthesis. It is cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.

The strategic placement of these components allows for the controlled incorporation of a lipid moiety into a growing peptide chain, a technique known as lipidation.

The Core Function of the Palmitoyl Group

The introduction of the palmitoyl group via this compound imparts several crucial properties to the resulting peptide, significantly influencing its pharmacokinetic and pharmacodynamic profile.

Enhanced Lipophilicity and Membrane Interaction

The long alkyl chain of the palmitoyl group dramatically increases the lipophilicity of the peptide. This increased hydrophobicity is essential for:

  • Membrane Association: Palmitoylated peptides can more readily interact with and anchor to cell membranes, which can be crucial for modulating the activity of membrane-bound receptors or facilitating cellular uptake.[1]

  • Self-Assembly: The amphipathic nature of lipidated peptides, with a hydrophilic peptide head and a hydrophobic lipid tail, drives their self-assembly into various nanostructures, such as micelles and fibrils, in aqueous environments.[2][3] This self-assembly can serve as a depot effect, slowly releasing the monomeric active form of the peptide.

Prolonged Half-Life and Reduced Clearance

A major challenge in peptide-based drug development is their rapid in vivo clearance. The palmitoyl group addresses this by:

  • Albumin Binding: The hydrophobic palmitoyl chain facilitates strong, reversible binding to serum albumin, a long-lived plasma protein.[4][5] This complex acts as a circulating reservoir, protecting the peptide from enzymatic degradation and renal clearance, thereby extending its plasma half-life from minutes to hours or even days.[4]

  • Oligomerization: Palmitoylated peptides can form oligomers in solution, which can also contribute to a delayed absorption and clearance profile.[6][7]

Applications in Advanced Drug Modalities

The unique properties conferred by the palmitoyl group make this compound a valuable tool for developing sophisticated therapeutic platforms:

  • Antibody-Drug Conjugates (ADCs): This building block can be used as a non-cleavable linker in the synthesis of ADCs.[8][9][10] The palmitoyl group provides a stable, hydrophobic connection between the antibody and the cytotoxic payload.

  • PROteolysis TArgeting Chimeras (PROTACs): The alkyl chain of the palmitoyl group can serve as a linker in PROTACs, connecting the target protein binder and the E3 ligase ligand.[8][11][12] The length and nature of this linker are critical for the efficacy of the resulting PROTAC.

Experimental Protocols

The following section provides a generalized protocol for the use of this compound in solid-phase peptide synthesis, with the synthesis of Liraglutide (B1674861), a long-acting GLP-1 receptor agonist, as a key example.

Solid-Phase Peptide Synthesis (SPPS) of a Palmitoylated Peptide

This protocol outlines the manual synthesis of a peptide incorporating the palmitoyl moiety.

Materials:

  • Appropriate resin (e.g., pre-loaded Wang or 2-chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_coupling Coupling Cycle Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 7. Washing (DMF, DCM) Final_Deprotection->Wash3 Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 9. Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For the coupling of this compound, a double coupling or extended reaction time may be necessary due to its bulkiness.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF and then DCM and dry.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification of Palmitoylated Peptides by RP-HPLC

The high hydrophobicity of palmitoylated peptides requires optimization of standard RP-HPLC protocols.

Typical Conditions:

  • Column: C8 or C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient with a slower increase in the percentage of mobile phase B is often required to achieve good separation. The final percentage of acetonitrile may need to be higher than for non-lipidated peptides.

  • Detection: UV at 214 nm and 280 nm.

A patent for the synthesis of liraglutide describes a purification method using a C8 column with a TFA/acetonitrile mobile phase.[13] Another protocol suggests purification on a C18 column with a gradient of 5% to 100% acetonitrile with 0.1% TFA.[14]

Quantitative Data on the Effects of the Palmitoyl Group

The following table summarizes key quantitative data related to the biophysical properties of liraglutide, a peptide containing the Pal-Glu-OtBu moiety.

PropertyValueMethodSignificanceReference(s)
Self-Aggregation Forms heptamersBiophysical analysisContributes to delayed subcutaneous absorption.[4]
Critical Aggregation Concentration (CAC) ~4.3 µMPyrene fluorescence assayIndicates the concentration at which self-assembly into larger structures occurs.[7]
Albumin Binding Affinity (in vitro) HighNMR and SPR spectroscopyKey mechanism for extending in vivo half-life.[6]
Impact of Albumin Glycation on Binding 5- to 7-fold decreased affinity19F NMRGlycation of albumin in diabetic patients can reduce the efficacy of the drug.[5][15]
Size of Aggregates Monomers, dimers, and higher-order aggregates detectedSize Exclusion Chromatography (SEC)Important for quality control and understanding formulation stability.[8][11]

Signaling Pathway and Mechanism of Action

The palmitoyl group in molecules like liraglutide is crucial for their sustained action on signaling pathways. Liraglutide is a GLP-1 receptor agonist, and its prolonged half-life allows for continuous stimulation of this pathway.

Mechanism of Action Diagram:

GLP1_Pathway cluster_blood Bloodstream cluster_cell Pancreatic Beta-Cell Liraglutide_Albumin Liraglutide-Albumin Complex Liraglutide Free Liraglutide Liraglutide_Albumin->Liraglutide Slow Dissociation GLP1R GLP-1 Receptor Liraglutide->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Exocytosis Insulin (B600854) Exocytosis PKA->Exocytosis Promotes

Caption: Simplified signaling pathway of a long-acting GLP-1 receptor agonist like liraglutide.

The sustained presence of liraglutide in the bloodstream, due to its albumin binding, leads to prolonged activation of the GLP-1 receptor on pancreatic beta-cells. This activation stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), ultimately leading to enhanced glucose-dependent insulin secretion.

Conclusion

The palmitoyl group, strategically incorporated into peptides via this compound, is a powerful tool in modern drug development. Its ability to enhance lipophilicity, promote self-assembly, and facilitate albumin binding provides a robust mechanism for extending the in vivo half-life of therapeutic peptides. This has been successfully demonstrated in the development of long-acting GLP-1 receptor agonists like liraglutide. Furthermore, its potential as a non-cleavable linker in ADCs and PROTACs opens up new avenues for the design of next-generation targeted therapies. A thorough understanding of the properties and synthetic considerations of this key building block is therefore essential for researchers and scientists working at the forefront of peptide-based drug discovery.

References

The OtBu Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Protection in Peptide Synthesis

The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. It involves the sequential coupling of amino acids to form a polypeptide chain with a specific sequence.[1] To ensure the fidelity of this sequence and prevent unwanted side reactions, the reactive functional groups on the amino acid side chains must be temporarily masked or "protected".[2] The choice of protecting groups is critical and is governed by the principle of orthogonality , where different protecting groups can be removed under distinct chemical conditions without affecting others.[3][4]

In the widely adopted Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS), the tert-butyl (tBu) group, particularly as a tert-butyl ester (OtBu), serves as a key side-chain protecting group.[5] It is predominantly used for the carboxyl side chains of acidic amino acids like Aspartic Acid (Asp) and Glutamic Acid (Glu).[1][6] This guide provides a comprehensive technical overview of the OtBu protecting group, covering its function, chemical properties, application, and the experimental protocols essential for its successful implementation.

Core Function and Chemical Properties of the OtBu Group

The primary role of the OtBu group is to mask the nucleophilicity of the side-chain carboxyl group on amino acids such as glutamic acid and aspartic acid.[7] This prevents the side chain from participating in undesired reactions, such as branching or side-chain acylation, during the peptide elongation process.[7]

Key Chemical Properties:

  • Stability: The OtBu group is a tert-butyl ester that provides significant steric hindrance around the protected carboxyl group.[7] It is exceptionally stable under the basic and nucleophilic conditions used in Fmoc-based SPPS, particularly the repetitive treatments with piperidine (B6355638) solution to remove the Nα-Fmoc group.[1][7]

  • Acid Lability: The OtBu ester is readily and specifically cleaved under strong acidic conditions.[7] This property forms the basis of the final deprotection step, which is typically performed concurrently with the cleavage of the peptide from the solid-phase resin.[7][8]

The Principle of Orthogonality: Fmoc/tBu Strategy

The success of modern peptide synthesis hinges on orthogonal protection schemes.[9] The Fmoc/tBu strategy is a prime example of this principle, allowing for the selective deprotection of different groups at various stages of the synthesis.[7]

  • Nα-Amino Protection (Temporary): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the incoming amino acid. It is labile to basic conditions and is removed before each coupling step using a dilute solution of a base, typically piperidine.[1]

  • Side-Chain Protection (Permanent): Acid-labile groups, primarily based on the tert-butyl cation (e.g., OtBu for Asp/Glu, tBu ether for Ser/Thr/Tyr, and Boc for Lys), protect the reactive side chains.[5][9] These groups remain intact during the base-mediated Fmoc removal and are only cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[5]

This orthogonal system ensures that the peptide chain is elongated in the correct sequence without compromising the integrity of the side chains.[9]

Caption: Orthogonal protection scheme in Fmoc/tBu SPPS.

Mechanism of OtBu Group Cleavage

The removal of the OtBu protecting group proceeds via an acid-catalyzed E1 elimination mechanism. This reaction is highly efficient and is a critical part of the final "global deprotection" step in SPPS.[7]

The process involves three key stages:

  • Protonation: A strong acid, most commonly Trifluoroacetic Acid (TFA), protonates the ester oxygen of the OtBu group.[7][8]

  • Carbocation Formation: The carbon-oxygen bond cleaves, resulting in the formation of the deprotected carboxylic acid side chain and a stable tertiary tert-butyl carbocation.[7][8]

  • Scavenging: The highly reactive tert-butyl carbocation is neutralized by a "scavenger" molecule included in the cleavage cocktail.[7] Common scavengers include triisopropylsilane (B1312306) (TIS) or water. This step is crucial to prevent the carbocation from causing unwanted alkylation of sensitive amino acid residues like tryptophan, cysteine, or methionine.[6][7][10]

Cleavage_Mechanism Start Protected Side Chain (R-COO-tBu) Protonation 1. Protonation (TFA) Start->Protonation + H⁺ Protonated_Ester Protonated Ester [R-COO(H+)-tBu] Protonation->Protonated_Ester Carbocation_Formation 2. C-O Bond Cleavage Protonated_Ester->Carbocation_Formation Products Deprotected Carboxylic Acid (R-COOH) Carbocation_Formation->Products Carbocation tert-Butyl Carbocation (C(CH₃)₃+) Carbocation_Formation->Carbocation Scavenging 3. Scavenging Carbocation->Scavenging Final_Product Inert Product (Isobutane or t-Butanol) Scavenging->Final_Product Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Scavenging

Caption: Acid-catalyzed cleavage mechanism of the OtBu protecting group.

Role and Workflow in Solid-Phase Peptide Synthesis (SPPS)

The OtBu group is integral to the Fmoc/tBu SPPS workflow, ensuring that the side chains of acidic amino acids remain inert throughout the iterative coupling and deprotection cycles.[7] This prevents the formation of impurities and ensures high yields and purity of the final peptide, which is particularly critical in the synthesis of peptide-based active pharmaceutical ingredients (APIs).[7]

The general workflow incorporating an OtBu-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) is as follows:

SPPS_Workflow Resin 1. Start with Solid Support Resin Fmoc_Removal_1 2. Fmoc Removal (Piperidine) Resin->Fmoc_Removal_1 Wash_1 3. Wash Fmoc_Removal_1->Wash_1 Coupling 4. Couple Fmoc-Glu(OtBu)-OH Wash_1->Coupling Wash_2 5. Wash Coupling->Wash_2 Fmoc_Removal_2 6. Fmoc Removal (Piperidine) Wash_2->Fmoc_Removal_2 Repeat 7. Repeat Coupling/Deprotection Cycles Fmoc_Removal_2->Repeat Cleavage 8. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Simplified workflow of Fmoc-SPPS with an OtBu-protected residue.

Potential Side Reactions and Mitigation

While highly effective, the use and removal of OtBu groups can be associated with certain side reactions.

  • t-Butylation: As mentioned, the primary side reaction is the alkylation of nucleophilic side chains by the tert-butyl carbocation generated during cleavage.[10] This is particularly problematic for Cysteine, where S-tert-butylation can occur.[11] The use of an optimized scavenger cocktail is the primary mitigation strategy.

  • Aspartimide Formation: Peptides containing Aspartic Acid are prone to forming a five-membered ring aspartimide intermediate, especially when the following residue is small (e.g., Gly, Ala, Ser).[12] This can occur during the basic piperidine treatment for Fmoc removal. While OtBu protection can minimize this, bulkier protecting groups have been developed to further suppress this side reaction.[13][14]

  • Incomplete Cleavage: The tBu ethers on Serine (Ser) and Threonine (Thr) are generally more stable than the tBu esters on Asp and Glu.[6] In peptides containing these residues, cleavage conditions (time, TFA concentration) may need to be optimized to ensure complete deprotection.[6]

Quantitative Data Summary

Direct quantitative comparisons of OtBu performance can be context-dependent. The following tables summarize available data on stability and side reactions.

Table 1: Qualitative Stability and Cleavage of tBu-Based Protecting Groups

Protected Residue Protecting Group Type Relative Stability Cleavage Notes
Asp(OtBu), Glu(OtBu) tert-butyl ester Standard Efficiently cleaved under standard TFA conditions.[6]
Ser(tBu), Thr(tBu) tert-butyl ether More Stable May require longer cleavage times or higher TFA concentrations for complete removal compared to tBu esters.[6]
Tyr(tBu) tert-butyl ether More Stable Similar stability to Ser(tBu) and Thr(tBu).[6]

| Cys(Trt) vs. tBu Cation | Trityl | N/A | The liberated Cys thiol is highly susceptible to alkylation by tBu cations from other protecting groups.[11] |

Table 2: Effect of Cleavage Conditions on S-t-Butylation of Cysteine Data from a study on linear somatostatin (B550006) containing Cys(Trt).[11]

Cleavage Cocktail (TFA/TIS/H₂O) Temperature Time Total S-t-Butylation (%)
95:2.5:2.5 25 °C 1 hour 18.6% (15.2% + 3.4%)
95:2.5:2.5 40 °C 30 min 18.8%
95:2.5:2.5 40 °C 2 hours 32.3%
89:1 (TFMSA):2.5:7.5 Room Temp 30 min 29.7%

TIS: Triisopropylsilane, TFMSA: Trifluoromethanesulfonic acid

This data indicates that increased temperature and time can significantly increase the S-t-butylation side reaction.[11] The study concluded that an optimized cocktail containing additional scavengers (e.g., thioanisole (B89551), DMS, DTT) was beneficial in reducing this side reaction.[11]

Experimental Protocols

Protocol 1: General Cycle for Fmoc-SPPS with an OtBu-Protected Amino Acid

This protocol outlines a single coupling cycle on a solid-phase resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU/HOBt, HATU) (3-5 equivalents)

  • Base (e.g., DIPEA, NMM) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% Piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol

Methodology:

  • Swell the Resin: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Coupling: a. Pre-activate the Fmoc-AA(OtBu)-OH by dissolving it with the coupling reagent and HOBt (if used) in DMF. Add the base (DIPEA) and allow to react for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction (a negative test indicates a free amine is no longer present).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including OtBu.

Materials:

  • Dried peptide-resin (e.g., 100 mg)

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5% (Note: The choice of cocktail depends on the peptide sequence. For peptides with Cys, a scavenger like EDT is crucial. For Trp, thioanisole is beneficial. A common simple cocktail is TFA/TIS/H₂O 95:2.5:2.5).[11]

  • Cold diethyl ether

  • Centrifuge

Methodology:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (e.g., 2-5 mL for 100 mg of resin). Ensure the resin is fully submerged.

  • Agitate the mixture at room temperature for 2-3 hours. The reaction time may be extended for peptides with more stable protecting groups like Arg(Pbf) or Ser/Thr(tBu).[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10-fold excess) of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

  • Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by HPLC).

Conclusion

The OtBu protecting group is an indispensable tool in modern peptide chemistry, particularly within the Fmoc/tBu SPPS framework.[7] Its robust stability to basic conditions and clean lability under strong acid provide the orthogonal handle necessary for the systematic and efficient assembly of complex peptides.[7] For researchers and professionals in drug development, a thorough understanding of its chemical properties, cleavage mechanism, and potential side reactions is fundamental. Proper application, particularly with optimized cleavage cocktails, ensures the reliable production of high-purity peptides destined for both fundamental research and therapeutic applications.[7][15]

References

Introduction to lipidated amino acids in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lipidated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide Lipidation

Lipidation, the covalent attachment of a lipid moiety to a peptide or protein, is a critical post-translational modification that plays a pivotal role in numerous biological processes.[1] In the realm of peptide chemistry and drug development, synthetic lipidation has emerged as a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates.[2][3] By modulating a peptide's physicochemical characteristics, lipidation can significantly improve its pharmacokinetic and pharmacodynamic profile.[4][5]

The core principle behind this strategy is the conjugation of a fatty acid or other lipidic group to an amino acid residue within the peptide sequence. This modification increases the peptide's hydrophobicity, which in turn influences its solubility, stability against enzymatic degradation, ability to interact with and cross cell membranes, and its circulation half-life.[1][5] The lipid tail can facilitate binding to serum albumin, a natural carrier protein in the bloodstream, effectively creating a circulating depot that reduces renal clearance and prolongs the peptide's duration of action.[6] Marketed drugs such as liraglutide (B1674861) and semaglutide (B3030467) for type 2 diabetes are prominent examples of the clinical success of this approach.[2][7]

The site of lipidation, the length of the fatty acid chain, and the nature of the linker used to attach the lipid are all critical parameters that can be fine-tuned to optimize the desired biological activity and therapeutic profile.[4][6] Lipidation can stabilize secondary structures, such as α-helices, which can be crucial for receptor binding and biological function.[6][8] This guide provides a technical overview of the synthesis, biophysical properties, and applications of lipidated amino acids in modern peptide chemistry.

Synthesis of Lipidated Peptides

The synthesis of lipidated peptides is most commonly and efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide chain on a solid support, with the lipid moiety being introduced at a specific site. A flexible and efficient solid-phase synthesis approach is crucial for producing pure lipidated peptides in sufficient quantities for research and development.[9][10]

Key Synthetic Strategies:
  • Lipidated Amino Acid Building Blocks: Pre-synthesized amino acids carrying the lipid group on their side chain (e.g., on the ε-amino group of lysine) are incorporated during the standard SPPS cycle.

  • On-Resin Lipidation: The peptide is first assembled on the resin, and then a fatty acid is coupled to a specific deprotected amino acid side chain before the final cleavage from the support.[6] This approach offers flexibility in the choice of lipid.

A critical aspect of the synthesis is the use of an orthogonal protection group strategy. This ensures that the specific amino acid side chain to be lipidated can be selectively deprotected without affecting other protecting groups on the peptide or the linker to the solid support.[11][12] The choice of linker is also important, with options like the hydrazide linker allowing for cleavage under mild oxidative conditions.[11][13]

Generalized Experimental Protocol: Solid-Phase Synthesis of a Lipidated Peptide

This protocol outlines a general procedure for the synthesis of a peptide with a palmitoylated lysine (B10760008) residue using Fmoc-SPPS.

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.

    • Repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the sequence.

    • To introduce the lipid, use an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Mtt)-OH).

  • On-Resin Lipidation:

    • Once the full peptide chain is assembled, selectively remove the Mtt group from the lysine side chain using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Wash the resin thoroughly.

    • Couple palmitic acid to the deprotected lysine ε-amino group using a coupling reagent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) for an extended period (e.g., 24 hours).[6]

  • Cleavage and Deprotection:

    • Wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the lipidated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Experimental Workflow Diagram

G Workflow for Lipidated Peptide Synthesis and Analysis Resin 1. Resin Swelling SPPS 2. Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Amino Acid Coupling Resin->SPPS Lipidation 3. Selective Side-Chain Deprotection & Lipidation SPPS->Lipidation Cleavage 4. Cleavage from Resin & Global Deprotection Lipidation->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification Analysis 6. Analysis (Mass Spec, HPLC) Purification->Analysis Final Pure Lipidated Peptide Analysis->Final

A generalized workflow for the synthesis and analysis of lipidated peptides.

Biophysical Properties and Quantitative Data

Lipidation significantly alters the biophysical properties of peptides.[8] These changes are fundamental to their enhanced therapeutic efficacy. Key modifications include increased helicity, a higher propensity for self-aggregation, and altered solubility.[6]

Impact on Secondary Structure

Lipidation can thermodynamically stabilize helical secondary structures in peptides that are otherwise unstructured in aqueous solutions.[6] This is particularly important for peptides that bind to receptors in a helical conformation. The hydrophobic lipid chain can engage in intramolecular interactions with the peptide backbone, favoring a more ordered state.

Quantitative Effects of Lipidation

The following table summarizes quantitative data from a study on lipidated glucagon (B607659) analogs, illustrating the impact of lipidation site and structure on receptor potency and helicity.[6]

Peptide Analog (Modification)GCGR EC50 (nM)GLP-1R EC50 (nM)% Helicity (Aqueous)% Helicity (TFE)
Non-acylated Peptide0.4512.815%45%
Lys10-γGlu-γGlu-C160.050.0948%62%
Lys12-γGlu-γGlu-C160.040.0635%48%
Lys16-γGlu-γGlu-C160.110.1840%72%
Lys20-γGlu-γGlu-C160.080.2542%60%

Data synthesized from Ward et al. (2013). EC50 represents the half-maximal effective concentration. TFE (trifluoroethanol) is a solvent that promotes helix formation.[6]

Physical Properties of Standard Amino Acids

Understanding the intrinsic properties of the amino acids being modified is essential for designing lipidated peptides.

Amino AcidCodeHydropathyCharge (pH 7.4)
ArginineRHydrophilic+
LysineKHydrophilic+
AspartateDHydrophilic-
GlutamateEHydrophilic-
SerineSHydrophilicNeutral
CysteineCModerateNeutral
GlycineGHydrophobicNeutral
AlanineAHydrophobicNeutral
LeucineLHydrophobicNeutral
PhenylalanineFHydrophobicNeutral

This table provides a reference for the properties of common amino acids.[14]

Role in Cellular Signaling

Many critical signaling proteins are naturally lipidated to ensure their proper localization and function, particularly at the cell membrane.[2][15] For instance, the Ras family of small GTPases, which are central to cell proliferation and differentiation pathways, require farnesylation (a type of prenylation) to anchor them to the inner leaflet of the plasma membrane.[12][15] Dysregulation of Ras signaling is a hallmark of many cancers.

Synthetic lipidated peptides that mimic the C-terminal motifs of these proteins are invaluable tools for studying the enzymes involved in these pathways (e.g., farnesyltransferase) and for developing potential inhibitors.

Ras Signaling Pathway Overview

The diagram below illustrates a simplified representation of the Ras signaling pathway, highlighting the critical role of membrane association.

G Simplified Ras Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS 2. Recruitment Ras Ras (Lipid-Anchored) Raf Raf Ras->Raf 4. Raf Activation GF Growth Factor GF->RTK 1. Binding Grb2_SOS->Ras 3. Ras Activation (GDP -> GTP) MEK MEK Raf->MEK 5. Phosphorylation ERK ERK MEK->ERK 6. Phosphorylation TF Transcription Factors ERK->TF 7. Nuclear Translocation Proliferation Cell Proliferation TF->Proliferation 8. Gene Expression

References

An In-Depth Technical Guide to Utilizing Fmoc-Lys(Pal-Glu-OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the development of acylated peptide therapeutics like GLP-1 receptor agonists. This document will delve into its chemical properties, detailed experimental protocols for its use, and strategies to overcome common challenges, enabling both beginners and experienced researchers to effectively incorporate this modified amino acid into their synthetic workflows.

Introduction to this compound

This compound is a pseudoproline dipeptide derivative of lysine (B10760008) where the ε-amino group is acylated with a palmitoylated glutamic acid moiety. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of the glutamic acid is protected by the acid-labile tert-butyl (OtBu) group. This trifunctional amino acid is instrumental in introducing a lipid modification to a peptide sequence, a strategy often employed to enhance the peptide's pharmacokinetic profile by promoting albumin binding and extending its in vivo half-life.[1]

The structure of this compound is presented below:

Caption: Chemical Structure and Protecting Groups of this compound.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C46H69N3O8[2]
Molecular Weight 792.07 g/mol [2]
Appearance White to off-white powder[3]
Purity (typical) ≥95% (HPLC)[3]
Solubility Soluble in DMF, NMP, and DCM
Storage Store at -20°C, protected from light and moisture.[4]

Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its direct incorporation into a peptide chain during Fmoc-based SPPS. This approach is more straightforward for beginners compared to on-resin lipidation strategies. The bulky and hydrophobic nature of this amino acid derivative presents unique challenges, including the potential for slower coupling kinetics and peptide aggregation.

General Workflow for SPPS using this compound

The overall process of incorporating this compound into a peptide sequence via SPPS is illustrated in the following workflow diagram.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Coupling of This compound wash1->coupling wash2 Washing (DMF/DCM) coupling->wash2 monitoring Coupling Monitoring (e.g., Kaiser Test) wash2->monitoring repeat Repeat Cycle for Next Amino Acid monitoring->repeat Incomplete cleavage Final Cleavage and Deprotection (TFA) monitoring->cleavage Complete repeat->coupling purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Lyophilized Peptide analysis->end

Caption: High-level workflow for solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

This section provides detailed protocols for the key steps in the incorporation of this compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Resin Selection and Preparation

For the synthesis of C-terminal amide peptides, a Rink Amide resin is a suitable choice. For C-terminal acids, a 2-chlorotrityl chloride (2-CTC) or Wang resin can be used.

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent.

Fmoc Deprotection

The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

Protocol for Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

ParameterRecommended ConditionNotes
Reagent 20% Piperidine in DMF (v/v)Prepare fresh daily.
Reaction Time 2 x (3-5 min + 15-20 min)Can be monitored by UV absorbance of the filtrate at ~301 nm.[5]
Temperature Room Temperature
Coupling of this compound

Due to its steric bulk, the coupling of this compound may require more potent activating reagents and longer reaction times compared to standard amino acids.

Coupling_Cycle cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin Amino Acid This compound Activated AA Activated Amino Acid (e.g., O-acylisourea ester) Amino Acid->Activated AA Coupling Reagent HBTU/HATU/DIC Coupling Reagent->Activated AA Base DIPEA/Collidine Base->Activated AA Coupled Peptide Peptide Chain Extended by One Residue Activated AA->Coupled Peptide Deprotected Resin Resin with N-terminal Free Amine Deprotected Resin->Coupled Peptide

Caption: Detailed workflow for a single amino acid coupling cycle.

Recommended Coupling Reagents and Conditions:

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeNotes
HBTU/DIPEA 1 : 0.95 : 22 - 4 hoursA commonly used and effective combination.
HATU/DIPEA 1 : 0.95 : 21 - 3 hoursGenerally more reactive than HBTU, good for hindered couplings.
DIC/Oxyma 1 : 1 : 12 - 6 hoursA carbodiimide-based method that can reduce racemization.

Protocol for HBTU/DIPEA Coupling:

  • In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Cleavage and Final Deprotection

The final step involves cleaving the peptide from the solid support and simultaneously removing the side-chain protecting groups, including the OtBu group from the glutamic acid residue. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.

Recommended Cleavage Cocktail:

A common cleavage cocktail, often referred to as "Reagent K," is suitable for peptides containing sensitive residues.

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 82.5%Cleavage and deprotection
Water 5%Scavenger
Phenol 5%Scavenger
Thioanisole 5%Scavenger
1,2-Ethanedithiol (EDT) 2.5%Scavenger for trityl groups

Protocol for Cleavage:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail fresh in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Troubleshooting Common Challenges

The incorporation of the bulky and hydrophobic this compound can lead to challenges in peptide synthesis.

ChallengeCauseMitigation Strategy
Incomplete Coupling Steric hindrance from the large side chain. Peptide aggregation on the resin.Use a more potent coupling reagent (e.g., HATU). Increase the coupling time and/or temperature (e.g., to 40-50°C). Perform a double coupling. Use a solvent mixture that disrupts secondary structures (e.g., DMF with a small percentage of DMSO).
Peptide Aggregation The hydrophobic palmitoyl (B13399708) chain can promote inter-chain interactions.Synthesize on a low-loading resin (0.1-0.3 mmol/g). Use chaotropic salts (e.g., LiCl) in the coupling and deprotection solutions. Incorporate pseudoproline dipeptides in the sequence if possible.
Side Reactions during Cleavage Re-attachment of the palmitoyl group or other side reactions with scavenged protecting groups.Use an optimized cleavage cocktail with a sufficient amount and variety of scavengers. Minimize the cleavage time to what is necessary for complete deprotection.

Purification and Analysis

The crude peptide containing the palmitoyl moiety will be significantly more hydrophobic than its non-lipidated counterpart. This property should be considered when developing a purification method.

Purification:

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[6]

  • Column: A C4 or C8 stationary phase is often more suitable for purifying highly hydrophobic peptides than a C18 phase, as it can prevent irreversible binding.

  • Mobile Phase: A gradient of increasing acetonitrile (B52724) concentration in water, both containing 0.1% TFA, is typically used. The gradient may need to be shallower to achieve good separation.

Analysis:

  • Mass Spectrometry (MS): To confirm the identity and molecular weight of the purified peptide.

  • Analytical RP-HPLC: To assess the purity of the final product.

Conclusion

This compound is an invaluable reagent for the synthesis of acylated peptides with enhanced therapeutic properties. While its use presents challenges due to its size and hydrophobicity, these can be effectively managed through the careful selection of synthesis parameters, including potent coupling reagents, optimized reaction times, and appropriate purification strategies. This guide provides a foundational understanding and practical protocols to assist researchers in the successful application of this important building block in their peptide synthesis endeavors.

References

In-Depth Technical Guide: Certificate of Analysis for Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and quality control parameters typically found in a Certificate of Analysis (CoA) for Fmoc-Lys(Pal-Glu-OtBu)-OH. This doubly protected amino acid is a critical building block in solid-phase peptide synthesis, particularly for the production of lipidated peptides and analogues of glucagon-like peptide-1 (GLP-1).

Compound Information

This compound is a derivative of L-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoylated glutamic acid, which itself is protected as a tert-butyl ester.

Parameter Value
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((S)-5-(tert-butoxy)-5-oxo-4-palmitamidopentanoyl)amino)hexanoic acid
CAS Number 1491158-62-3
Molecular Formula C46H69N3O8
Molecular Weight 792.06 g/mol [1]
Appearance White to off-white solid or powder[1][2]
Storage Store at -20°C[1][2]

Analytical Specifications and Methods

The quality of this compound is assessed through a series of analytical tests to confirm its identity, purity, and physical properties. The following tables summarize the typical tests, acceptance criteria, and detailed experimental protocols.

Identity Tests
Test Method Acceptance Criteria
¹H NMR Nuclear Magnetic Resonance SpectroscopyThe spectrum conforms to the structure of this compound.[1]
Mass Spectrometry MS (ESI)The measured molecular weight is consistent with the theoretical mass.[1]
Purity Assessment
Test Method Acceptance Criteria
Purity by HPLC Reversed-Phase High-Performance Liquid Chromatography≥ 98.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% (for both Lys and Glu)
Physicochemical Properties
Test Method Acceptance Criteria
Solubility Visual InspectionSoluble in DMF and DMSO.
Moisture Content Karl Fischer Titration≤ 1.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify the main component from any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 70% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is a powerful technique to confirm the chemical structure of the molecule.

  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Procedure: The sample is dissolved in the deuterated solvent, and the spectrum is acquired at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to determine the molecular weight of the compound, confirming its identity.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive or negative ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL and infused into the mass spectrometer.

  • Expected Mass: For the protonated molecule [M+H]⁺, the expected m/z is approximately 793.07.

Diagrams and Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Quality Control Workflow

This diagram illustrates the typical workflow for the quality control of this compound from synthesis to release.

QC_Workflow start Synthesis of this compound purification Purification start->purification in_process_control In-Process Control (TLC/HPLC) purification->in_process_control drying Drying purification->drying in_process_control->purification Re-process if needed sampling Sampling of Final Product drying->sampling identity_testing Identity Testing (¹H NMR, MS) sampling->identity_testing purity_testing Purity Testing (HPLC, Chiral HPLC) sampling->purity_testing physicochemical_testing Physicochemical Tests (Solubility, Moisture) sampling->physicochemical_testing coa_generation Certificate of Analysis Generation identity_testing->coa_generation purity_testing->coa_generation physicochemical_testing->coa_generation release Product Release coa_generation->release

Caption: Quality control workflow for this compound.

Signaling Pathway Context (Illustrative)

This compound is a building block for GLP-1 analogues. GLP-1 is a key hormone in glucose metabolism, acting through the GLP-1 receptor. This diagram shows a simplified representation of the GLP-1 signaling pathway.

GLP1_Signaling GLP1 GLP-1 Analogue (Synthesized using this compound) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: Simplified GLP-1 signaling pathway.

References

Fmoc-Lys(Pal-Glu-OtBu)-OH material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for Fmoc-Lys(Pal-Glu-OtBu)-OH

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for this compound, a key building block in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document consolidates critical safety, handling, and property information, alongside relevant experimental contexts.

Chemical Identification

This compound is a complex, protected amino acid derivative. Its chemical identity is established by the following identifiers.

IdentifierValue
CAS Number 1491158-62-3[1][2][3][4][5]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid[6]
Molecular Formula C46H69N3O8[4][5][6][7]
Synonyms N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(N-alpha'-palmitoyl-L-glutamic-acid alpha'-t-butyl ester)-L-lysine; Fmoc-L-Lys(Palm-L-Glu-OtBu)-OH; Fmoc-Lys(palmitoyl-Glu-OtBu)-OH[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Limited data is available for some properties, as indicated.

PropertyValueSource
Molecular Weight 792.1 g/mol [5][6]
Appearance White to off-white solid or powder[1]
Density 1.099 ± 0.06 g/cm³ (predicted)[1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Insoluble in water (2.5E-6 g/L at 25°C, predicted)[1]

Hazard Identification and Safety

According to available safety data sheets, this compound is not classified as a hazardous substance.[2] However, it is crucial to note that the chemical, physical, and toxicological properties have not been fully investigated.[8] Standard laboratory precautions should always be observed.

  • GHS Classification: Not classified[2]

  • Signal Word: No signal word[2]

  • Hazard Statements: None[2]

  • WGK (Water Hazard Class) Germany: 3[1]

First-Aid Measures

Standard first-aid measures should be followed in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of the compound.

  • Handling: Avoid contact with skin and eyes.[2] Prevent dust and aerosol formation. Use in a well-ventilated area.[2] Wash hands thoroughly after handling.

  • Storage: The recommended storage temperature is -20°C.[1][5][9][10] Store in a cool, dry place in a tightly sealed container.[2] Protect from light.[1]

  • Stability: The compound is stable under recommended storage conditions.[8] The shelf life is generally cited as 6 months from the date of receipt when stored at -20°C to -80°C.[9]

Application in Drug Development

This compound serves as a critical linker and building block in the synthesis of complex biopharmaceuticals. Its primary applications include its use as a building block for GLP-1 analogs such as Liraglutide.[1][3][11] It also functions as a non-cleavable linker for Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[3][12]

Below is a diagram illustrating the logical role of a linker like this compound in the structure of a PROTAC.

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery Target_Ligand Target Protein Ligand Linker Linker (e.g., this compound based) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds

Caption: Logical structure of a PROTAC molecule utilizing a linker.

Experimental Protocols

While detailed toxicological experimental protocols are not publicly available, a general synthesis protocol is described in the literature.

Synthesis Protocol Outline [3]

  • Preparation: Prepare a solution of aqueous sodium carbonate in a flask.

  • Cooling: Add THF to the solution and cool the mixture to 0-10°C.

  • Addition of Amino Acid: Add (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid to the cooled mixture.

  • Coupling Reaction: Slowly add a solution of 1-(tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) palmitoyl-L-glutamate at approximately 5°C.

  • Stirring: Stir the reaction mixture for about 2 hours at 25°C.

  • Quenching: Add water to the reaction mixture.

The following diagram outlines a general workflow for safe laboratory handling of this compound.

Safe_Handling_Workflow Start Receipt of This compound Storage Store at -20°C in a dry, dark place Start->Storage PPE Wear Appropriate PPE (Gloves, Lab Coat, Goggles) Storage->PPE Handling Handle in Well-Ventilated Area (e.g., Fume Hood) Avoid dust formation PPE->Handling Weighing Weigh required amount Handling->Weighing Reaction Use in Synthesis Weighing->Reaction Cleanup Clean spills promptly Decontaminate surfaces Reaction->Cleanup Disposal Dispose of waste according to institutional protocols Cleanup->Disposal End End of Process Disposal->End

Caption: General workflow for safe laboratory handling.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Lys(Pal-Glu-OtBu)-OH is a critical building block in the synthesis of therapeutic peptides, most notably analogues of glucagon-like peptide-1 (GLP-1). Its proper storage and handling are paramount to ensure its stability, purity, and ultimately, the successful synthesis of the target peptide. This guide provides a detailed overview of the recommended procedures and technical data for this compound.

Storage Conditions

The stability of this compound is highly dependent on storage temperature and exposure to moisture. The following table summarizes the recommended storage conditions based on supplier data sheets.

Parameter Condition Duration Source
Long-Term Storage -20°CUp to 6 months[1][2][3]
-20°C to -80°CUp to 6 months[2]
Short-Term Storage 2°C - 8°CUp to one week[2][4][5]
Shipping Ambient Temperature-[1]

Note: The compound is often supplied as a lyophilized powder. It is crucial to store it in a tightly sealed container in a dry, well-ventilated place to prevent degradation from moisture.[6]

Handling and Safety Precautions

While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to ensure personnel safety and product integrity.[6]

Personal Protective Equipment (PPE)

A Safety Data Sheet (SDS) for a similar compound and general laboratory safety protocols recommend the following PPE during handling:

Equipment Specification
Eye Protection Safety glasses or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Respiratory Protection Use in a well-ventilated area. Avoid formation of dust and aerosols.[6] A dust mask may be appropriate if handling large quantities.
Body Protection Laboratory coat
General Handling Procedures
  • Avoid contact with skin and eyes.[6]

  • Avoid the formation and inhalation of dust.[6]

  • Use in a well-ventilated area or under a fume hood.[6]

  • After handling, wash hands thoroughly.

  • Ensure containers are tightly closed when not in use.[6]

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically specific to the peptide synthesis procedure. However, general guidelines for preparation and handling in a laboratory setting are provided below.

Aliquoting and Storage of Stock Solutions

To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the material upon receipt.

Protocol for Aliquoting (as a dry powder):

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a controlled environment with low humidity (e.g., a glove box or a room with a dehumidifier), weigh the desired amounts of the powder into separate, appropriately labeled, and tightly sealed vials.

  • Store the aliquoted vials at the recommended long-term storage temperature (-20°C).

First-Aid Measures

The following first-aid measures are recommended in case of exposure, based on the Safety Data Sheet for Fmoc-Lys(palmitoyl-Glu-OtBu).[6]

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound from receipt to use.

G cluster_receipt Receiving cluster_handling Handling cluster_safety Safety Precautions Receipt Receive Shipment (Ambient Temperature) ShortTerm Short-Term Storage (2-8°C, <1 week) Receipt->ShortTerm Immediate Use Planned LongTerm Long-Term Storage (-20°C, up to 6 months) Receipt->LongTerm Long-Term Need PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Equilibrate Equilibrate to Room Temp ShortTerm->Equilibrate LongTerm->Equilibrate Weighing Weighing & Aliquoting (Low Humidity) Equilibrate->Weighing Weighing->LongTerm Store Aliquots Use Use in Synthesis Weighing->Use

Caption: Workflow for the storage and handling of this compound.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment and the user's own standard operating procedures. Always refer to the specific product's Certificate of Analysis and Safety Data Sheet provided by the supplier.

References

A Technical Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Lys(Pal-Glu-OtBu)-OH, a critical reagent in modern peptide-based drug development. We will cover its core technical specifications, supplier details, and detailed protocols for its synthesis and application, with a focus on its role in the development of GLP-1 receptor agonists and as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Specifications

Fmoc-L-Lys(Pal-Glu-OtBu)-OH is a protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure incorporates several key features: a base-labile Fmoc protecting group on the alpha-amino group of lysine, a palmitoyl (B13399708) group attached to a glutamic acid residue, which is in turn linked to the epsilon-amino group of lysine, and a tert-butyl ester protecting the glutamic acid side chain. This unique structure allows for the introduction of a lipophilic moiety onto a peptide backbone, which can significantly enhance the therapeutic properties of the final molecule.

PropertyValueReference
CAS Number 1491158-62-3[1][2][3]
Molecular Formula C46H69N3O8[1][2][3]
Molecular Weight 792.06 g/mol [1]
Appearance White to off-white solid[1]
Purity (HPLC) ≥98% to 99.93%[1][4]
Storage Conditions -20°C for long-term storage[1][2]

Supplier Information

A variety of chemical suppliers offer Fmoc-L-Lys(Pal-Glu-OtBu)-OH, with varying purity grades and quantities. Researchers should always request a lot-specific Certificate of Analysis to ensure the material meets the requirements of their specific application.

SupplierPurityAvailable Quantities
MedchemExpress99.93%Inquire for bulk
BroadPharm>95%5g, 10g
SinopegInquireCustom synthesis available
EchemiPharmaceutical Grade (98-99%)Inquire
Aapptec PeptidesInquireInquire
MilliporeSigma≥98%Inquire
ChemScene≥98%Inquire

Experimental Protocols

Synthesis of Fmoc-Lys(Pal-Glu-OtBu)-OH

The synthesis of Fmoc-L-Lys(Pal-Glu-OtBu)-OH is typically performed in the liquid phase. The following is a general protocol based on established chemical principles.

Materials:

  • Fmoc-Lys-OH

  • H-Glu-OtBu

  • Palmitic acid

  • N-Hydroxysuccinimide (HOSu)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Bases (e.g., Diisopropylethylamine (DIEA))

Procedure:

  • Activation of Palmitic Acid: Palmitic acid is first activated with N-Hydroxysuccinimide (HOSu) using a coupling agent like DCC to form the palmitoyl-OSu activated ester.

  • Formation of Pal-Glu-OtBu: The activated palmitoyl-OSu is then reacted with H-Glu-OtBu to form the dipeptide fragment Palmitoyl-Glu-OtBu.

  • Activation of Pal-Glu-OtBu: The resulting dipeptide is then activated with HOSu and DCC to form Palmitoyl-Glu(OSu)-OtBu.

  • Final Coupling: The activated dipeptide fragment is reacted with Fmoc-Lys-OH to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography to achieve high purity.

G cluster_0 Step 1: Palmitic Acid Activation cluster_1 Step 2: Dipeptide Formation cluster_2 Step 3: Dipeptide Activation cluster_3 Step 4: Final Coupling Palmitic Acid Palmitic Acid Palmitoyl-OSu Palmitoyl-OSu Palmitic Acid->Palmitoyl-OSu + HOSu, DCC Pal-Glu-OtBu Pal-Glu-OtBu Palmitoyl-OSu->Pal-Glu-OtBu + H-Glu-OtBu Pal-Glu(OSu)-OtBu Pal-Glu(OSu)-OtBu Pal-Glu-OtBu->Pal-Glu(OSu)-OtBu + HOSu, DCC This compound This compound Pal-Glu(OSu)-OtBu->this compound + Fmoc-Lys-OH

Caption: Liquid-phase synthesis workflow for this compound.

Quality Control Protocol

Ensuring the purity and identity of Fmoc-L-Lys(Pal-Glu-OtBu)-OH is crucial for successful peptide synthesis. A typical quality control workflow includes:

  • Appearance: Visual inspection for a white to off-white solid.

  • Identity Confirmation:

    • 1H NMR Spectroscopy: To confirm the chemical structure is consistent with the expected compound.[1]

    • Mass Spectrometry (MS): To confirm the molecular weight is consistent with the expected value.[1]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should typically be ≥98%.[1]

G Start Start Visual Inspection Visual Inspection Start->Visual Inspection Identity Confirmation Identity Confirmation Visual Inspection->Identity Confirmation Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment Identity Confirmed Fail Fail Identity Confirmation->Fail Identity Not Confirmed Pass Pass Purity Assessment->Pass Purity ≥98% Purity Assessment->Fail Purity <98%

Caption: Quality control workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS) of GLP-1 Analogs

Fmoc-L-Lys(Pal-Glu-OtBu)-OH is a key building block for the synthesis of long-acting GLP-1 receptor agonists like Liraglutide. The palmitoyl group facilitates binding to serum albumin, extending the half-life of the peptide therapeutic.

General SPPS Protocol:

  • Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in an appropriate solvent like DMF.

  • First Amino Acid Coupling: The C-terminal amino acid of the target peptide is coupled to the resin.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling agent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.

  • Iterative Cycles: Steps 3 and 4 are repeated for each amino acid in the peptide sequence. For the incorporation of the fatty acid moiety, Fmoc-L-Lys(Pal-Glu-OtBu)-OH is used as one of the building blocks in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the OtBu group) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase HPLC.

G Start Start Resin Swelling Resin Swelling Start->Resin Swelling First AA Coupling First AA Coupling Resin Swelling->First AA Coupling Fmoc Deprotection Fmoc Deprotection First AA Coupling->Fmoc Deprotection Next AA Coupling Next AA Coupling Fmoc Deprotection->Next AA Coupling Repeat Cycles Repeat Cycles Next AA Coupling->Repeat Cycles Incorporate this compound Incorporate this compound Incorporate this compound->Repeat Cycles Repeat Cycles->Fmoc Deprotection More AAs Repeat Cycles->Incorporate this compound At specific position Cleavage & Deprotection Cleavage & Deprotection Repeat Cycles->Cleavage & Deprotection Sequence Complete Purification Purification Cleavage & Deprotection->Purification End End Purification->End

Caption: Solid-phase peptide synthesis workflow incorporating this compound.

Role in Advanced Drug Modalities

Beyond GLP-1 analogs, the Pal-Glu-OtBu moiety serves as a versatile linker in more complex therapeutic constructs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. The Pal-Glu-OtBu moiety can be incorporated into non-cleavable linkers.[5] The lipophilic nature of the palmitoyl group can influence the overall physicochemical properties of the ADC, potentially impacting its stability, aggregation propensity, and pharmacokinetic profile.

PROTACs

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is a critical component that dictates the spatial orientation of the two binding moieties. Alkyl chain-based linkers, for which Fmoc-L-Lys(Pal-Glu-OtBu)-OH can be a synthetic precursor, are utilized in PROTAC design.[5]

G cluster_0 Antibody-Drug Conjugate (ADC) cluster_1 PROTAC Antibody Antibody Linker Linker (containing Pal-Glu moiety) Antibody->Linker conjugation Cytotoxic Drug Cytotoxic Drug Linker->Cytotoxic Drug Target Protein Ligand Target Protein Ligand Linker Linker (derived from Pal-Glu-OtBu) Target Protein Ligand->Linker synthesis E3 Ligase Ligand E3 Ligase Ligand Linker ->E3 Ligase Ligand

Caption: Conceptual application of the Pal-Glu-OtBu moiety in ADCs and PROTACs.

References

Applications of Fmoc-Lys(Pal-Glu-OtBu)-OH in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Applications of Fmoc-Lys(Pal-Glu-OtBu)-OH in Drug Discovery

Introduction

This compound is a highly specialized and critical amino acid derivative used extensively in modern drug discovery and development. Structurally, it is an L-lysine molecule where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoyl-gamma-glutamyl moiety. The glutamic acid's side-chain carboxyl group is, in turn, protected by a tert-butyl (OtBu) ester.[1][2] This unique combination of a lipophilic fatty acid (palmitic acid), a spacer (glutamic acid), and orthogonal protecting groups makes it an indispensable building block for enhancing the therapeutic properties of peptide-based drugs.[3]

This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its role in peptide drug half-life extension and its emerging potential in advanced drug delivery systems. Detailed experimental protocols, quantitative data, and process visualizations are provided for researchers, scientists, and drug development professionals.

Core Application: Half-Life Extension of Peptide Therapeutics

The primary application of this compound is to prolong the systemic half-life of therapeutic peptides. Native peptides often suffer from rapid renal clearance and enzymatic degradation, limiting their clinical utility. Acylation with a fatty acid is a clinically validated strategy to overcome this limitation.[4]

Mechanism of Action: Albumin Binding

The 16-carbon palmitoyl (B13399708) (Pal) group is a natural ligand for human serum albumin (HSA), the most abundant protein in blood plasma.[5][6] HSA possesses seven identified binding sites for fatty acids.[5][7] By incorporating the palmitoyl moiety into a peptide drug via the this compound building block, the resulting peptide can reversibly bind to circulating albumin.[4][6] This non-covalent binding creates a large drug-protein complex that:

  • Prevents rapid filtration and clearance by the kidneys.[4]

  • Shields the peptide from degradation by proteases.

  • Creates a circulating reservoir of the therapeutic, leading to a significantly extended plasma half-life and a sustained duration of action.[6][8]

The glutamic acid component acts as a hydrophilic spacer, ensuring the fatty acid is positioned appropriately for albumin interaction without compromising the peptide's binding to its therapeutic target.[6]

dot

Peptide Acylated Peptide Drug (e.g., Liraglutide) Albumin Human Serum Albumin (HSA) in Bloodstream Peptide->Albumin Kidney Renal Clearance (Rapid Elimination) Peptide->Kidney Susceptible to Target Target Receptor (Pharmacological Action) Peptide->Target Direct Binding Degradation Enzymatic Degradation Peptide->Degradation Susceptible to Albumin->Peptide Complex Drug-Albumin Complex (Circulating Reservoir) Complex->Kidney Protected From Complex->Target Slow Dissociation & Binding Complex->Degradation Protected From

Figure 1: Albumin-mediated half-life extension mechanism.

Case Study: Synthesis of GLP-1 Receptor Agonists

This compound is famously used in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists like Liraglutide (B1674861) and Semaglutide, blockbuster drugs for type 2 diabetes and obesity.[3][6] Native GLP-1 has a half-life of only a few minutes, whereas Liraglutide, which incorporates the palmitoyl group via a lysine (B10760008) at position 26, has a half-life of about 13 hours, allowing for once-daily administration.[6]

The synthesis is typically achieved through a combination of liquid-phase and solid-phase peptide synthesis (SPPS). The dipeptide fragment Pal-Glu-OtBu is first synthesized and then coupled to Fmoc-Lys-OH in the liquid phase to create the complete building block.[9] This pre-formed unit is then incorporated into the growing peptide chain during standard Fmoc-based SPPS.[9][10]

Quantitative Data: Synthesis Yields

The efficiency of both the building block synthesis and its incorporation into the final peptide is critical for manufacturing.

Synthesis StepReported YieldConditions / NotesReference
Liquid-Phase Synthesis of this compound~85%Reaction of Fmoc-Lys-OH with an activated ester of Pal-Glu-OtBu, followed by acidification and precipitation.[3]
Solid-Phase Synthesis of Crude Liraglutide73%Using Fmoc-SPPS, followed by cleavage from the resin. Yield is for the crude peptide before purification.[11]
Experimental Protocols

This protocol outlines the synthesis of the building block itself, adapted from patent literature.[3][9]

  • Activation of Palmitic Acid: Dissolve n-hexadecanoic acid (palmitic acid) and N-hydroxysuccinimide (HOSu) in a suitable solvent like dichloromethane (B109758) (DCM). Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and stir overnight to form the activated ester, Palmitoyl-OSu.

  • Formation of Pal-Glu-OtBu: Filter the reaction mixture from Step 1. Add H-Glu-OtBu and a base like diisopropylethylamine (DIEA). Stir overnight to form the dipeptide fragment Palmitoyl-Glu-OtBu.

  • Activation of Dipeptide: Purify the Palmitoyl-Glu-OtBu. Dissolve it with HOSu in tetrahydrofuran (B95107) (THF) and add DCC to create the activated ester, Palmitoyl-Glu(OSu)-OtBu.

  • Final Coupling: In a separate flask, dissolve Fmoc-Lys-OH and sodium carbonate in a water/THF mixture. Add the Palmitoyl-Glu(OSu)-OtBu solution dropwise and react overnight at room temperature.

  • Isolation: Adjust the pH to ~3 with dilute HCl to precipitate the product. Filter the white solid, wash with water, and dry under vacuum to yield this compound.

dot

A 1. Activate Palmitic Acid (Pal-OH + HOSu + DCC) B 2. Form Dipeptide Fragment (Pal-OSu + H-Glu-OtBu) A->B Yields Pal-OSu C 3. Activate Dipeptide (Pal-Glu-OtBu + HOSu + DCC) B->C Yields Pal-Glu-OtBu D 4. Couple to Fmoc-Lysine (Pal-Glu(OSu)-OtBu + Fmoc-Lys-OH) C->D Yields Pal-Glu(OSu)-OtBu E 5. Isolate Product (Acidification & Filtration) D->E Yields Final Product

Figure 2: Liquid-phase synthesis workflow for this compound.

This protocol describes the general cycle for incorporating the pre-formed this compound into a peptide sequence on a solid support resin.[10][12]

  • Resin Preparation: Start with the peptide-resin elongated to the position preceding the lysine. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid, exposing a free amine.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • In a separate vial, pre-activate this compound (e.g., 2-3 molar equivalents) with a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIEA or NMM) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at the appropriate temperature (e.g., 25-60°C).[10]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the full peptide is synthesized, treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS) to remove all side-chain protecting groups (including the OtBu) and cleave the peptide from the solid support.

dot

Start Start with Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF) Deprotect->Wash1 Couple 3. Couple Activated AA (e.g., HATU/DIEA) Wash1->Couple Wash2 4. Wash (DMF / DCM) Couple->Wash2 Note AA = this compound or other protected amino acid End Continue to Next Cycle Wash2->End End->Deprotect Repeat

Figure 3: General Fmoc-SPPS cycle for peptide elongation.

Emerging Applications in Drug Delivery

Beyond its established role, the unique structure of this compound gives it potential in other advanced drug delivery platforms.

Linkers for ADCs and PROTACs

Several suppliers market this compound as a non-cleavable linker for Antibody-Drug Conjugates (ADCs) and an alkyl-based linker for Proteolysis Targeting Chimeras (PROTACs).[13][14][15]

  • In ADCs: A linker connects a cytotoxic payload to a monoclonal antibody. The long alkyl chain of the palmitoyl group can serve as a stable, non-cleavable spacer. Its lipophilicity could also influence the overall properties of the ADC.

  • In PROTACs: A PROTAC molecule consists of two ligands (one for a target protein, one for an E3 ligase) connected by a linker. The palmitoyl-glutamyl structure provides a flexible and lengthy alkyl-based chain that can be used to achieve the optimal distance and orientation between the two ligands.

While conceptually sound, these applications are less documented in peer-reviewed literature compared to its use in half-life extension and represent an area for future exploration.

Hydrogel Formation for Sustained Drug Release

Molecules containing an Fmoc group, particularly Fmoc-amino acids and short peptides, are well-known to self-assemble into supramolecular hydrogels.[16][17][18] This self-assembly is driven by non-covalent interactions, including π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.[17]

These hydrogels are biocompatible, highly hydrated, and can physically entrap therapeutic molecules for sustained, diffusion-controlled release.[19][20] The release kinetics can be tuned by altering the gelator concentration, which affects the density and pore size of the nanofiber network.[21] Given its structure, this compound is a prime candidate for forming or co-assembling into such hydrogels. The lipophilic palmitoyl tail could create hydrophobic pockets within the hydrogel matrix, making it particularly suitable for encapsulating and delivering poorly water-soluble drugs.

Quantitative Data: Properties of Analogous Fmoc-Hydrogels

The following data for similar Fmoc-based gelators provide a baseline for the expected properties of hydrogels formed using this compound.

Gelator / SystemCritical Gelation Conc. (CGC) (% w/v)Storage Modulus (G') (Pa)ConditionsReference
Fmoc-Phenylalanine0.1-N/A[19]
Fmoc-Tryptophan0.25-PBS, pH 7.4[19]
Fmoc-Diphenylalanine>0.25~1,000Solvent Switch (DMSO/Water)[19]

dot

Figure 4: Conceptual model of Fmoc-driven self-assembly for drug delivery.

This protocol provides a general method for forming an Fmoc-amino acid derivative hydrogel, which can be adapted for this compound.[18][19]

  • Prepare Stock Solution: Dissolve this compound powder in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 50-100 mg/mL). If loading a hydrophobic drug, it can be co-dissolved in this step.

  • Prepare Aqueous Phase: Use a sterile aqueous buffer, such as Phosphate Buffered Saline (PBS, pH 7.4). If loading a hydrophilic drug, dissolve it in the PBS.

  • Trigger Gelation: To induce self-assembly, dilute the DMSO stock solution into the PBS buffer to the final desired working concentration (typically 0.2 - 2.0% w/v). For example, add 100 µL of a 100 mg/mL stock to 900 µL of PBS to create a 1% w/v gel.

  • Incubation: Mix gently and allow the solution to stand undisturbed at room temperature. Gelation typically occurs within minutes to a few hours.

  • Confirmation: Confirm the formation of a stable, self-supporting hydrogel by inverting the vial. A successful gel will not flow.

Conclusion

This compound is a cornerstone building block in the development of long-acting peptide therapeutics. Its rational design, combining a lipophilic albumin-binding moiety with a versatile amino acid scaffold and orthogonal protecting groups, has enabled the transformation of peptides with fleeting in vivo stability into highly successful once-daily or once-weekly drugs. While its primary role is firmly established in half-life extension, its inherent chemical properties position it as a promising component for emerging drug delivery technologies, including linkers for complex bioconjugates and self-assembling hydrogels for sustained local delivery. Further research into these novel applications will undoubtedly expand the utility of this powerful molecule in the future of drug discovery.

References

The Cornerstone of Modern Metabolic Disease Therapeutics: A Technical Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global rise in metabolic diseases, particularly type 2 diabetes and obesity, has necessitated the development of novel and effective therapeutics. Among the most successful are glucagon-like peptide-1 (GLP-1) receptor agonists, which mimic the action of the endogenous incretin (B1656795) hormone GLP-1 to improve glycemic control and promote weight loss. The synthesis of these complex peptide-based drugs relies on specialized chemical building blocks, one of the most critical being Fmoc-Lys(Pal-Glu-OtBu)-OH . This protected amino acid derivative is instrumental in the solid-phase peptide synthesis (SPPS) of long-acting GLP-1 analogues like Liraglutide and Semaglutide.

This in-depth technical guide provides a comprehensive overview of the role of this compound in the synthesis of GLP-1 receptor agonists. It details the underlying biological mechanisms, presents key quantitative data from synthetic processes, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

The Role of this compound in GLP-1 Analogue Synthesis

This compound is a strategically modified lysine (B10760008) residue where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitic acid-glutamic acid-tert-butyl ester moiety. This intricate design serves several crucial functions in the synthesis of GLP-1 analogues:

  • Introduction of a Fatty Acid Moiety: The palmitoyl (B13399708) group is a 16-carbon fatty acid chain. Its incorporation into the peptide structure allows the final drug to reversibly bind to serum albumin in the bloodstream. This significantly prolongs the half-life of the therapeutic, reducing the frequency of administration for patients.

  • Facilitating Solid-Phase Peptide Synthesis: The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the growing peptide chain or the acid-labile side-chain protecting groups. The tert-butyl (OtBu) ester on the glutamic acid side chain is an acid-labile protecting group, which is removed during the final cleavage of the peptide from the solid support.

  • Precise Site-Specific Modification: The use of this pre-modified building block ensures that the fatty acid chain is attached to the specific lysine residue in the GLP-1 analogue sequence, which is crucial for its biological activity and pharmacokinetic profile.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, synthesized using building blocks like this compound, exert their therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract. Activation of the GLP-1 receptor triggers a cascade of intracellular signaling events that ultimately lead to improved glucose homeostasis and reduced appetite.

GLP1_Signaling_Pathway GLP-1 Analogue GLP-1 Analogue GLP1R GLP-1 Receptor GLP-1 Analogue->GLP1R G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis Gene_Transcription Gene Transcription (β-cell proliferation & survival) PKA->Gene_Transcription Activates CREB Epac2->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GLP-1 Receptor Signaling Pathway

Quantitative Data in GLP-1 Analogue Synthesis

The efficiency of solid-phase peptide synthesis using this compound can be evaluated by several quantitative parameters. The following table summarizes typical data for the synthesis of Liraglutide.

ParameterValueReference
Crude Peptide Purity (post-cleavage) 84% - 86%[1]
Final Purity (after purification) >99%
Overall Yield 15.32%
Purification Yield 52.7% - 69%[2]

Experimental Protocols

The synthesis of a GLP-1 analogue like Liraglutide using this compound is a multi-step process. Below is a generalized protocol for the solid-phase peptide synthesis.

Materials
  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HATU/HBTU with a base like N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether for peptide precipitation

  • Buffers for HPLC purification (e.g., water and acetonitrile (B52724) with 0.1% TFA)

Methodology
  • Resin Preparation: Swell the resin in DMF in a reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable coupling protocol.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Wash the resin thoroughly with DMF.

    • Couple the next Fmoc-protected amino acid in the sequence using a coupling reagent.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

    • Wash the resin with DMF.

    • Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence.

  • Incorporation of this compound: At the appropriate position in the peptide sequence (e.g., position 20 for Liraglutide), couple this compound using the standard coupling protocol.

  • Final Deprotection: Once the entire peptide sequence is assembled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups (including the OtBu group on the glutamic acid of the lysine side chain).

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.

  • Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a GLP-1 analogue using this compound.

SPPS_Workflow cluster_synthesis_cycle Peptide Chain Elongation Cycle start Start: Swollen Resin first_aa_coupling 1. Couple first Fmoc-amino acid start->first_aa_coupling deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) first_aa_coupling->deprotection1 coupling 3. Couple next Fmoc-amino acid (including this compound) deprotection1->coupling wash1 4. Wash (DMF) coupling->wash1 deprotection2 5. Fmoc Deprotection wash1->deprotection2 wash2 6. Wash (DMF) deprotection2->wash2 wash2->coupling Repeat for each amino acid cleavage 7. Cleavage from Resin & Side-chain Deprotection (TFA cocktail) wash2->cleavage precipitation 8. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification lyophilization 10. Lyophilization purification->lyophilization end End: Purified GLP-1 Analogue lyophilization->end

Solid-Phase Peptide Synthesis Workflow

Conclusion

This compound is a sophisticated and indispensable chemical tool in the development of modern therapeutics for metabolic diseases. Its clever design enables the site-specific incorporation of a fatty acid moiety, which is key to the extended duration of action of GLP-1 receptor agonists. The solid-phase peptide synthesis protocols, while complex, are well-established and allow for the efficient production of these life-changing medications. As the prevalence of metabolic diseases continues to rise, the importance of such specialized building blocks in drug discovery and development will only continue to grow. This guide provides researchers and scientists with the foundational knowledge to understand and utilize this compound in their pursuit of novel and improved treatments for metabolic disorders.

References

Methodological & Application

Application Notes for the Use of Fmoc-Lys(Pal-Glu-OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Lys(Pal-Glu-OtBu)-OH is a specialized amino acid derivative crucial for the synthesis of acylated peptides, particularly those requiring a lipid modification for therapeutic purposes, such as analogues of glucagon-like peptide-1 (GLP-1).[1][2] This building block incorporates a palmitoylated glutamic acid moiety attached to the epsilon amino group of lysine (B10760008). The structure utilizes an orthogonal protection strategy, which is fundamental for the successful synthesis of complex peptides.[3][4] The Nα-amino group is protected by the base-labile Fmoc group, while the glutamic acid's side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[5] This allows for selective deprotection and chain elongation without disturbing the side-chain components. The palmitoyl (B13399708) group is stable under both basic and acidic conditions used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), ensuring it remains intact throughout the synthesis.

Orthogonal Protection Strategy

The successful incorporation of this compound relies on a fully orthogonal protection scheme.[4][5] This strategy allows for the selective removal of protecting groups under distinct chemical conditions.[3][6]

  • Fmoc Group (Nα-protection): Removed by a base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

  • OtBu Group (Side-chain protection): Removed by a strong acid, typically trifluoroacetic acid (TFA), during the final cleavage step.[5][7]

  • Palmitoyl Group (Lipidation): This is a permanent modification and is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage.

This multi-layered protection allows for the standard stepwise elongation of the peptide chain on a solid support.[4]

Standard SPPS Protocol Using this compound

This protocol outlines the manual synthesis of a peptide incorporating the lipidated lysine derivative on a Rink Amide resin, intended to yield a C-terminally amidated peptide.

Materials and Reagents

Reagent/MaterialPurposeTypical Molar Excess (vs. Resin Capacity)
Rink Amide ResinSolid support for peptide amide synthesis1.0 eq
This compoundLipidated amino acid building block1.5 - 3.0 eq
Other Fmoc-amino acidsStandard amino acid building blocks3.0 - 5.0 eq
HBTU/HATUCoupling activator2.9 - 4.5 eq
HOBt/OxymaRacemization suppressant3.0 - 5.0 eq
DIPEA (or Collidine)Base for activation and neutralization6.0 - 10.0 eq
Piperidine in DMF (20%, v/v)Fmoc deprotection solutionN/A
DMF (Peptide Grade)Primary solvent for washing and reactionsN/A
DCM (Dichloromethane)Solvent for washing and resin swellingN/A
Cleavage Cocktail (e.g., Reagent B)Resin cleavage and side-chain deprotectionN/A
Diethyl Ether (cold)Peptide precipitationN/A

Table 1. Reagents for Solid-Phase Peptide Synthesis.

Experimental Workflow

The general cycle of solid-phase peptide synthesis involves the sequential repetition of deprotection and coupling steps to elongate the peptide chain.[4]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Start: Resin Swell 1. Swell Resin (DMF, 30 min) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitate 7. Precipitate & Wash (Cold Ether) Cleavage->Precipitate Lyophilize 8. Lyophilize Precipitate->Lyophilize Purify End: Purified Peptide Lyophilize->Purify Orthogonal_Deprotection cluster_structure Fmoc-Lys(Pal-Glu-OtBu)-Peptide-Resin Fmoc Fmoc Lys Lysine Side Chain Fmoc->Lys Nα-Linkage PalGlu Palmitoyl-Glutamic Acid Lys->PalGlu ε-Amide Linkage Peptide Peptide Chain Lys->Peptide OtBu OtBu PalGlu->OtBu Carboxyl Ester Resin Resin Peptide->Resin Piperidine Piperidine (Base) Piperidine->Fmoc Removes for chain elongation TFA TFA (Acid) TFA->OtBu Removes during final cleavage TFA->Peptide Removes other acid-labile side-chain groups (e.g., Boc, Trt) TFA->Resin Cleaves peptide from resin

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-Lys(Pal-Glu-OtBu)-OH using HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solid-phase peptide synthesis (SPPS) of complex, modified peptides, such as those utilized in modern therapeutics, often involves the incorporation of sterically hindered and hydrophobic amino acid derivatives. Fmoc-Lys(Pal-Glu-OtBu)-OH is a prime example of such a building block, crucial for the synthesis of GLP-1 receptor agonists like liraglutide. The large palmitoyl-glutamic acid moiety attached to the lysine (B10760008) side chain presents significant challenges to achieving efficient and complete coupling, often leading to deletion sequences and impure final products.

The selection of an appropriate coupling reagent is therefore critical for success. This document provides detailed application notes, comparative data, and experimental protocols for the use of two widely employed uronium-based coupling reagents, HATU and HBTU, in the context of coupling the challenging this compound building block.

Reagent Comparison: HATU vs. HBTU for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both highly effective at promoting amide bond formation. However, their performance can differ significantly, especially when dealing with difficult couplings.

Mechanism of Action: The core difference between HATU and HBTU lies in the active ester they form with the Fmoc-amino acid. HATU utilizes 7-azabenzotriazole (HOAt) as a leaving group, while HBTU uses benzotriazole (B28993) (HOBt). The additional nitrogen atom in the pyridine (B92270) ring of HOAt makes the resulting OAt-ester more reactive and a better leaving group than the OBt-ester.[1] This increased reactivity of the HATU-activated amino acid leads to faster acylation of the free amine on the peptide resin, which is particularly advantageous for sterically hindered residues.[1]

Performance with Bulky Residues: For routine couplings of standard amino acids, both reagents perform well. However, for challenging building blocks like this compound, the enhanced reactivity of HATU is a distinct advantage. It can lead to more complete reactions in shorter timeframes, thereby reducing the risk of side reactions such as racemization.[1] The synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74) is a standard benchmark used to compare coupling reagents, and studies consistently show HATU provides a higher purity crude product with fewer deletion sequences compared to HBTU.[1]

Data Presentation: Comparative Performance Metrics

While specific, peer-reviewed quantitative data directly comparing HATU and HBTU for the coupling of this compound is limited, the following table summarizes the expected performance based on their known reactivity and data from other "difficult" peptide sequences.

ParameterHATUHBTURationale / Reference
Crude Peptide Purity Higher (fewer deletion products)Lower (more deletion products)Based on performance with difficult sequences like the ACP fragment.[1]
Coupling Efficiency Very HighHigh, but generally lower than HATUDue to the formation of a more reactive OAt-ester.[1]
Typical Coupling Time 1-4 hours2-6 hours (or longer)Faster kinetics of the more reactive active ester.[1]
Risk of Racemization LowerHigherShorter reaction times minimize exposure to basic conditions.[1]
Relative Cost HigherLowerGeneral market pricing.

Experimental Protocols

The following protocols are designed for the manual solid-phase peptide synthesis (SPPS) of a sequence containing this compound.

Materials Required
  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagent: HATU or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving the highest possible coupling efficiency, especially when synthesizing long or complex peptides.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (2-3 eq. relative to resin loading) and HATU (1.9-2.9 eq.) in DMF.

    • Add DIPEA (4-6 eq.) to the solution and mix for 1-2 minutes to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Completion:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling is complete.

    • If the Kaiser test is positive, a second coupling ("double coupling") with freshly prepared activated amino acid solution for another 1-2 hours is strongly recommended.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Cost-Effective Coupling with HBTU

This protocol provides a more economical option, which can be effective but may require longer reaction times and careful monitoring.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (2-3 eq.) and HBTU (1.9-2.9 eq.) in DMF.

    • Add DIPEA (4-6 eq.) and mix for 1-2 minutes.

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring and Completion:

    • Perform a Kaiser test. Due to the lower reactivity of HBTU with this bulky residue, a double coupling is often necessary.

    • If the test is positive, perform a second coupling for an additional 2-3 hours.

  • Washing and Chain Elongation: Follow steps 5 and 6 from the HATU protocol.

Mandatory Visualizations

Chemical Structures

cluster_HATU HATU cluster_HBTU HBTU cluster_FmocLys This compound HATU HATU HBTU HBTU FmocLys FmocLys

Caption: Key reagents for the coupling reaction.

Activation Mechanism Comparison

G AA Fmoc-AA-COOH OAt_Ester Highly Reactive OAt-Ester AA->OAt_Ester OBt_Ester Reactive OBt-Ester AA->OBt_Ester HATU HATU HATU->OAt_Ester HBTU HBTU HBTU->OBt_Ester Base DIPEA Base->OAt_Ester Base->OBt_Ester CoupledPeptide1 Coupled Peptide OAt_Ester->CoupledPeptide1 Faster Coupling CoupledPeptide2 Coupled Peptide OBt_Ester->CoupledPeptide2 Slower Coupling PeptideResin H2N-Peptide-Resin PeptideResin->CoupledPeptide1 PeptideResin->CoupledPeptide2

Caption: Activation pathways of HATU and HBTU.

SPPS Experimental Workflow

G Start Start: Fmoc-Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash Resin (DMF, DCM) Deprotect->Wash1 Activate 3. Activate this compound with HATU/HBTU + DIPEA Wash1->Activate Couple 4. Add to Resin and Agitate Activate->Couple Monitor 5. Kaiser Test Couple->Monitor Wash2 6. Wash Resin (DMF, DCM) Monitor->Wash2 Negative DoubleCouple Repeat Steps 3 & 4 (Double Coupling) Monitor->DoubleCouple Positive NextCycle Proceed to Next Amino Acid Wash2->NextCycle DoubleCouple->Couple

Caption: General workflow for a single coupling cycle.

References

Application Notes and Protocols: Solubility of Fmoc-Lys(Pal-Glu-OtBu)-OH in DMF and NMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of Fmoc-Lys(Pal-Glu-OtBu)-OH in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), two common solvents in solid-phase peptide synthesis (SPPS). This document also includes a generalized protocol for determining the solubility of this lipopeptide building block.

Introduction

This compound is a crucial building block in the synthesis of lipidated peptides and antibody-drug conjugates (ADCs).[1] Its structure, incorporating a hydrophobic palmitoyl (B13399708) group, the Fmoc protecting group, and a protected glutamic acid residue, presents unique solubility challenges. Understanding its behavior in common synthesis solvents like DMF and NMP is critical for efficient and successful peptide coupling, ultimately impacting the purity and yield of the final product.[2]

Physicochemical Properties

PropertyValueSource
Molecular Formula C46H69N3O8[3][4][5]
Molecular Weight 792.06 g/mol [3][4][5]
Appearance White to off-white solid or powder[6]
General Solubility Insoluble (2.5E-6 g/L at 25°C) - Solvent not specified[6]

Solubility in DMF and NMP

DMF is a polar aprotic solvent widely used in SPPS due to its ability to dissolve a broad range of amino acid derivatives and swell the resin matrix.[7][8] NMP is also a polar aprotic solvent, often considered a stronger solvent than DMF for certain protected amino acids and capable of reducing peptide aggregation.[7][9][10]

Due to the large, nonpolar nature of the palmitoyl and Fmoc groups, the solubility of this compound is expected to be limited. The presence of these hydrophobic moieties can lead to aggregation and precipitation, particularly at higher concentrations.[9]

Factors Influencing Solubility:

  • Temperature: Increasing the temperature generally enhances the solubility of most organic compounds. Gentle warming can be employed to aid dissolution, but care must be taken to avoid degradation of the Fmoc-protected amino acid.

  • Concentration: The solubility is concentration-dependent. It is crucial to determine the saturation point for specific applications to avoid precipitation during reactions.

  • Purity of Solvents: The presence of impurities, such as water or amines in DMF, can affect the stability and solubility of the Fmoc-amino acid.[10]

  • Presence of Coupling Reagents: The solubility of an Fmoc-amino acid can sometimes improve after the addition of coupling reagents like DIC/HOBt, as it is converted to its active ester form.[7]

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in DMF and NMP.

Materials:

  • This compound

  • Anhydrous DMF

  • Anhydrous NMP

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Microcentrifuge

  • HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into several vials.

    • Add a precise volume of the chosen solvent (DMF or NMP) to each vial to create a range of concentrations.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a set period (e.g., 24 hours), ensuring thorough mixing.

  • Separation of Undissolved Solid:

    • After equilibration, visually inspect the vials for any undissolved solid.

    • For samples with undissolved material, centrifuge the vials at high speed to pellet the solid.

  • Quantification of Solubilized Compound:

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Dilute the supernatant with an appropriate solvent compatible with the analytical method.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Data Analysis:

    • The concentration of the saturated solution corresponds to the solubility of the compound in that solvent at the tested temperature.

Workflow for Solubility Determination

G Workflow for Determining this compound Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Weigh this compound B Add precise volume of DMF or NMP A->B Create concentration range C Incubate at constant temperature (e.g., 25°C for 24h) with shaking B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze concentration by HPLC F->G H Determine solubility G->H G Factors Influencing Successful Peptide Synthesis Solubility This compound Solubility Coupling Coupling Efficiency Solubility->Coupling Solvent Solvent Choice (DMF vs. NMP) Solvent->Solubility Concentration Concentration Concentration->Solubility Temperature Temperature Temperature->Solubility Purity Final Peptide Purity Coupling->Purity Yield Final Peptide Yield Coupling->Yield

References

Application Notes and Protocols for the Synthesis of GLP-1 Analogs Using Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) analogs are a cornerstone in the management of type 2 diabetes and obesity. Their therapeutic efficacy is often enhanced by acylation with a fatty acid moiety, which prolongs their half-life by promoting binding to serum albumin. A key building block in the synthesis of long-acting GLP-1 analogs, such as liraglutide (B1674861) and semaglutide, is Nα-Fmoc-Nε-(palmitoyl-γ-glutamyl-(γ-tert-butyl ester))-L-lysine (Fmoc-Lys(Pal-Glu-OtBu)-OH). This specialized amino acid derivative allows for the efficient incorporation of the lipid side chain during solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols and supporting data for the synthesis of GLP-1 analogs using this critical reagent.

Principle of the Method

The synthesis of GLP-1 analogs is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc protecting group is removed with a mild base, typically piperidine (B6355638), and the next amino acid is coupled using an activating agent. The lipophilic side chain is introduced by coupling this compound at the desired position in the peptide sequence. Following the assembly of the full-peptide chain, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified to yield the final GLP-1 analog.

Quantitative Data Summary

The following tables summarize typical yields and purities obtained during the synthesis of GLP-1 analogs using this compound.

Table 1: Synthesis and Purity of Liraglutide Analogs

Synthesis StrategyCrude Purity (%)Overall Yield (%)Reference
Stepwise SPPS50-70Not Reported[1]
Convergent Approach6475[2]

Table 2: Cleavage Cocktail Composition and Efficacy

Cleavage Cocktail Composition (v/v/v/v)PeptideCleavage Time (hours)Crude Purity (%)
TFA:H₂O:TIPS:Phenol (90:2.5:5.0:2.5)Liraglutide2-650-70
TFA:H₂O:TIPS:Phenol (90:2.5:5.0:2.5)Semaglutide2-635-55

TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane

Experimental Protocols

Materials
  • Fmoc-Rink Amide resin or other suitable solid support

  • Nα-Fmoc protected amino acids

  • This compound

  • Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl cyano(hydroxyimino)acetate)

  • Base for coupling: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), water, and Phenol

  • Precipitation solvent: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Nα-Fmoc protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Incorporation of the Lipophilic Side Chain:

    • At the appropriate position in the peptide sequence, use this compound as the amino acid to be coupled, following the procedure in step 3.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the GLP-1 analog sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA:H₂O:TIPS:Phenol in a volumetric ratio of 90:2.5:5.0:2.5. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir gently at room temperature for 2-6 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether.

  • Peptide Collection and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

GLP-1 Receptor Signaling Pathway

GLP_1_Signaling_Pathway GLP1 GLP-1 Analog GLP1R GLP-1 Receptor GLP1->GLP1R Binds to Gs Gαs GLP1R->Gs Activates BetaArrestin β-Arrestin GLP1R->BetaArrestin Recruits AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Gene Gene Transcription (e.g., Insulin) PKA->Gene Epac2->Insulin Internalization Receptor Internalization BetaArrestin->Internalization

Caption: GLP-1 Receptor Signaling Cascade.

Experimental Workflow for GLP-1 Analog Synthesis

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU/DIPEA) Wash1->Coupling LysCoupling Special Coupling: This compound Wash1->LysCoupling At Lys position Wash2 Wash (DMF, DCM) Coupling->Wash2 LysCoupling->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection Last Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Purified GLP-1 Analog Purification->End

Caption: SPPS Workflow for GLP-1 Analogs.

References

Application Notes: Streamlining Liraglutide Synthesis with Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liraglutide (B1674861), a potent glucagon-like peptide-1 (GLP-1) receptor agonist, is a key therapeutic for the management of type 2 diabetes and obesity. Its chemical structure features a C16 fatty acid (palmitic acid) attached to Lys26 via a glutamic acid spacer. This lipidation is crucial for its extended half-life and therapeutic efficacy. A critical starting material for the efficient solid-phase peptide synthesis (SPPS) of liraglutide is Nα-Fmoc-Nε-(L-γ-glutamyl(Nα-hexadecanoyl)-OtBu)-L-lysine, or Fmoc-Lys(Pal-Glu-OtBu)-OH . The use of this pre-acylated building block offers significant advantages over on-resin acylation strategies, including reduced synthesis time, improved purity profiles, and higher overall yields.[1] These application notes provide detailed protocols and supporting data for the incorporation of this compound in the SPPS of liraglutide.

Advantages of Using Pre-acylated this compound

Incorporating the palmitoyl-glutamic acid moiety as a single unit circumvents several challenges associated with on-resin modification of the lysine (B10760008) side chain. Traditional methods often involve the use of orthogonally protected lysine (e.g., Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH), followed by deprotection and subsequent acylation on the solid support.[2][3][4][5] While feasible, this multi-step on-resin process can lead to side reactions, incomplete couplings, and aggregation, particularly with the growing peptide chain.[2][3] The use of this compound as a single building block simplifies the synthesis, leading to a more streamlined and efficient manufacturing process suitable for large-scale production.[1]

Synthesis of the this compound Building Block

The synthesis of this compound is a key preliminary step. A common approach involves the liquid-phase synthesis of the palmitoyl-glutamic acid dipeptide, which is then coupled to the ε-amino group of Fmoc-Lys-OH.[1][6][7]

Protocol: Liquid-Phase Synthesis of this compound

This protocol is based on methods described in the literature.[6][7]

Step 1: Synthesis of Palmitoyl-Glu-OtBu

  • Dissolve palmitic acid (1.0 eq) and N-hydroxysuccinimide (HOSu) (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[6][7]

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) to the solution and stir overnight at room temperature to form the Palmitoyl-OSu activated ester.[7]

  • Filter the precipitated dicyclohexylurea (DCU).

  • In a separate vessel, dissolve H-Glu-OtBu (1.05 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent.[6]

  • Add the filtered Palmitoyl-OSu solution to the H-Glu-OtBu solution and stir overnight.[6]

  • Work up the reaction mixture to isolate the Palmitoyl-Glu-OtBu dipeptide.[6]

Step 2: Synthesis of this compound

  • Activate the carboxyl group of Palmitoyl-Glu-OtBu using HOSu and DCC as described in Step 1.

  • In a separate reaction, dissolve Fmoc-Lys-OH (1.0 eq) in a suitable solvent.

  • Couple the activated Palmitoyl-Glu(OSu)-OtBu to the ε-amino group of Fmoc-Lys-OH.[1]

  • Purify the final product, this compound, by recrystallization or chromatography.[7]

An alternative and efficient method for the synthesis of this compound involves the use of a copper(II) lysinate complex. This strategy temporarily protects the α-amino and carboxylic groups of lysine, allowing for selective acylation of the ε-amino group.[6]

Solid-Phase Peptide Synthesis (SPPS) of Liraglutide

The following protocol outlines the general steps for the manual or automated SPPS of liraglutide on a pre-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin.

Materials and Reagents
Reagent/MaterialSpecification
ResinFmoc-Gly-Wang resin or Fmoc-Gly-2-CTC resin (0.1-0.5 mmol/g loading)
Fmoc-amino acidsStandard side-chain protected amino acids (e.g., Arg(Pbf), Trp(Boc), Gln(Trt), Tyr(tBu), Ser(tBu), Asp(OtBu), Glu(OtBu), His(Trt))
Special Building BlockThis compound
Deprotection Solution20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
Coupling AgentsHBTU, HCTU, DIC, COMU, DEPBT
AdditivesHOBt, OxymaPure
BaseDIPEA, N-methylmorpholine (NMM)
SolventsDMF, DCM
Cleavage CocktailTFA/H₂O/TIS (e.g., 95:2.5:2.5 v/v/v)
Precipitation SolventCold diethyl ether or methyl tert-butyl ether (MTBE)
SPPS Protocol for Liraglutide

1. Resin Swelling and Initial Deprotection

  • Swell the Fmoc-Gly-resin in DMF for 30-60 minutes.

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc protecting group from glycine.

  • Wash the resin thoroughly with DMF and DCM.

2. Peptide Chain Elongation

  • For each coupling cycle, dissolve the corresponding Nα-Fmoc-protected amino acid (2-4 equivalents relative to resin loading) in DMF.[7][8]

  • Add the coupling agent (e.g., HBTU, 2-4 eq.), additive (e.g., HOBt, 2-4 eq.), and base (e.g., DIPEA, 4-8 eq.).[8][9] Pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature. For difficult couplings, the temperature can be increased to 35-60°C or double coupling can be performed.[7]

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser or Chloranil test).[2]

  • After complete coupling, wash the resin with DMF and DCM.

  • Perform Fmoc deprotection as described in step 1.2.

  • Repeat the coupling and deprotection cycles for each amino acid in the liraglutide sequence up to Lys26.

3. Incorporation of this compound

  • Following the deprotection of the N-terminal amino group of the peptide chain at position 27, couple this compound using the same coupling protocol as for the other amino acids.[7]

4. Completion of Peptide Synthesis

  • Continue the peptide chain elongation by coupling the remaining amino acids up to His7. For the N-terminal histidine, Boc-His(Trt)-OH is often used.[3]

5. Cleavage and Global Deprotection

  • After the final amino acid coupling, wash the fully assembled peptidyl-resin with DMF, DCM, and methanol, and dry under vacuum.[2]

  • Treat the dried resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 94:3:3) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups (including the OtBu from the glutamic acid spacer).[2][3]

  • Filter the resin and collect the filtrate containing the crude liraglutide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether or MTBE.[5]

  • Centrifuge or filter to collect the crude liraglutide, wash with cold ether, and dry under vacuum.

SPPS Reaction Parameters
ParameterConditionReference
Amino Acid Excess2-5 equivalents[2][7]
Coupling Agent Excess2-5 equivalents[2][7]
Base Excess4-10 equivalents[2][8]
Coupling Time1-4 hours (can be extended overnight)[2][7]
Coupling Temperature25-60°C[7]
Deprotection Time5 + 15 minutes with 20% piperidine/DMF[8][10]
Cleavage Time2-4 hours with TFA cocktail[2][3]

Purification and Analysis

The crude liraglutide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol
  • Dissolve the crude liraglutide in a suitable aqueous buffer.

  • Purify using a preparative RP-HPLC system with a C8 or C18 column.[7]

  • Use a gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% TFA.[2][3] An alternative purification can be performed using ammonium (B1175870) salts and buffers in the first step.[7]

  • Collect fractions containing the pure liraglutide.

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final liraglutide product as a white powder.[1]

Typical HPLC Purification Gradient
Time (min)% Mobile Phase B (ACN + 0.1% TFA)
0-35
3-45 -> 49
4-949 -> 51.5
9-1051.5 -> 100
10-12100
12-13100 -> 5

Note: This is an example gradient and should be optimized for the specific column and system used.[2][3]

Visualizing the Workflow and Biological Pathway

Experimental Workflow for Liraglutide Synthesis

Liraglutide_Synthesis_Workflow cluster_liquid_phase Liquid-Phase Synthesis cluster_solid_phase Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Palmitic_Acid Palmitic Acid Pal_Glu_OtBu Pal-Glu-OtBu Palmitic_Acid->Pal_Glu_OtBu Activation & Coupling Glu_OtBu H-Glu-OtBu Glu_OtBu->Pal_Glu_OtBu Fmoc_Lys_Pal This compound Pal_Glu_OtBu->Fmoc_Lys_Pal Activation & Coupling Fmoc_Lys_OH Fmoc-Lys-OH Fmoc_Lys_OH->Fmoc_Lys_Pal Coupling_Lys Coupling of This compound Fmoc_Lys_Pal->Coupling_Lys To SPPS Resin Fmoc-Gly-Resin Elongation1 Peptide Elongation (AA 37 to 27) Resin->Elongation1 Cycles of Deprotection & Coupling Elongation1->Coupling_Lys Elongation2 Peptide Elongation (AA 25 to 7) Coupling_Lys->Elongation2 Full_Peptide Full Protected Liraglutide-Resin Elongation2->Full_Peptide Cleavage Cleavage & Deprotection Full_Peptide->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Liraglutide Pure Liraglutide Lyophilization->Liraglutide

Caption: Workflow for liraglutide synthesis using this compound.

Liraglutide's Mechanism of Action: GLP-1 Receptor Signaling

Liraglutide mimics the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This activation initiates a cascade of intracellular events primarily in pancreatic β-cells, leading to glucose-dependent insulin (B600854) secretion.[11]

GLP1_Signaling_Pathway Liraglutide Liraglutide GLP1R GLP-1 Receptor (GPCR) Liraglutide->GLP1R Binds & Activates G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Mobilization Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GLP-1 receptor signaling pathway activated by liraglutide.

Conclusion

The incorporation of the pre-formed this compound building block represents a significant process improvement in the solid-phase synthesis of liraglutide. This approach simplifies the synthetic route, enhances the purity of the crude product, and increases the overall efficiency, making it highly suitable for the commercial manufacturing of this important therapeutic peptide. The protocols and data presented provide a comprehensive guide for researchers and drug development professionals in this field.

References

Application Notes and Protocols for Fmoc-Lys(Pal-Glu-OtBu)-OH as a Non-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. Non-cleavable linkers offer a distinct advantage by providing high plasma stability, which minimizes premature drug release and reduces off-target toxicity. This application note provides a detailed overview and experimental protocols for the use of Fmoc-Lys(Pal-Glu-OtBu)-OH, a non-cleavable linker, in the development of ADCs.

This compound is a lysine-based linker featuring a palmitoyl (B13399708) group for potential enhancement of cell membrane interactions and a protected glutamic acid residue. The non-cleavable nature of this linker ensures that the cytotoxic payload is released only after the complete lysosomal degradation of the antibody within the target cancer cell. This mechanism of action is dependent on the internalization of the ADC and subsequent trafficking to the lysosome.

This document will guide researchers through the theoretical and practical aspects of utilizing this compound in ADC development, from conjugation to in vitro characterization.

Mechanism of Action of a Non-Cleavable ADC

ADCs constructed with non-cleavable linkers like this compound exert their cytotoxic effect through a multi-step process that relies on the cellular machinery of the target cancer cell.

  • Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.

  • Intracellular Trafficking: The internalized vesicle containing the ADC is trafficked through the endosomal pathway and eventually fuses with a lysosome.

  • Lysosomal Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.

  • Payload Release and Action: This degradation releases the cytotoxic payload, which is still attached to the linker and the lysine (B10760008) amino acid residue from the antibody. This payload-linker-amino acid complex must then exit the lysosome to reach its intracellular target (e.g., microtubules or DNA) and induce cell death.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation 3. Antibody Degradation Lysosome->Degradation Payload 4. Active Payload (Linker-Lys-Drug) Degradation->Payload Release Target Intracellular Target Payload->Target Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Mechanism of action of a non-cleavable ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization will be required for specific antibodies, payloads, and experimental conditions.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the linker to the lysine residues of a monoclonal antibody. It involves the activation of the linker's carboxylic acid and subsequent reaction with the amine groups of the antibody's lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification buffer (e.g., PBS)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5) to remove any amine-containing buffer components.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Activation:

    • In a separate microfuge tube, dissolve this compound (e.g., 5-10 molar excess over the antibody) in anhydrous DMF.

    • Add HATU (1.5 equivalents relative to the linker) and DIPEA (2 equivalents relative to the linker) to the linker solution.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution dropwise to the antibody solution while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Purify the antibody-linker conjugate from excess linker and reaction byproducts using a desalting column or SEC.

    • The elution buffer should be a suitable storage buffer for the antibody (e.g., PBS, pH 7.4).

    • Monitor the protein elution by measuring absorbance at 280 nm.

Conjugation_Workflow mAb Monoclonal Antibody (in PBS) Conjugation Conjugate to Antibody Lysines mAb->Conjugation Linker This compound Activation Activate Linker (HATU, DIPEA in DMF) Linker->Activation Activation->Conjugation Purification Purify Conjugate (SEC) Conjugation->Purification Ab_Linker Antibody-Linker Conjugate Purification->Ab_Linker

Workflow for linker conjugation to an antibody.
Protocol 2: Payload Attachment to the Antibody-Linker Conjugate

This protocol outlines the deprotection of the Fmoc group from the conjugated linker and the subsequent attachment of a cytotoxic payload.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Piperidine (B6355638) solution (20% in DMF)

  • Cytotoxic payload with a reactive group for amide bond formation (e.g., an amine-containing payload)

  • Coupling agents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Purification columns (e.g., SEC and/or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Fmoc Deprotection:

    • To the purified antibody-linker conjugate, add a solution of 20% piperidine in DMF. The final concentration of piperidine should be around 5-10%.

    • Incubate for 15-30 minutes at room temperature.

    • Immediately purify the deprotected antibody-linker conjugate using a desalting column to remove piperidine and byproducts.

  • Payload Conjugation:

    • In a separate tube, activate the carboxylic acid of a payload (if applicable) or prepare the amine-containing payload for reaction.

    • If the payload has a carboxylic acid, activate it with HATU and DIPEA in DMF as described in Protocol 1, Step 2.

    • Add the payload solution to the deprotected antibody-linker conjugate.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Final ADC Purification:

    • Purify the final ADC using SEC to remove any remaining small molecule reagents.

    • Further purification by HIC may be necessary to separate ADC species with different drug-to-antibody ratios (DARs).

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by ESI-MS provides a more accurate determination of the DAR and can reveal the distribution of different drug-loaded species.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the hydrophobicity conferred by the conjugated payload, allowing for the quantification of species with different DARs.

2. In Vitro Cytotoxicity Assay (MTT Assay):

This assay measures the cytotoxic potential of the ADC on target and non-target cells.

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

3. Plasma Stability Assay:

This assay evaluates the stability of the ADC in plasma.

  • Incubation: Incubate the ADC in human and/or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Analysis: At each time point, analyze the samples by a method that can determine the average DAR, such as intact mass spectrometry.

  • Data Analysis: Plot the average DAR over time to assess the rate of drug deconjugation. For a non-cleavable linker, minimal to no change in DAR is expected.

Data Presentation

Due to the proprietary nature of drug development, specific quantitative data for ADCs using this compound is not publicly available. The following tables provide illustrative data based on a well-characterized non-cleavable, lysine-conjugated ADC, trastuzumab emtansine (T-DM1), to demonstrate how to present experimental results.

Table 1: Illustrative Characterization of a Non-Cleavable ADC

ParameterResultMethod
Average DAR3.5Mass Spectrometry[1][2]
Purity (monomer)>95%Size Exclusion Chromatography
Aggregate Level<5%Size Exclusion Chromatography

Table 2: Illustrative In Vitro Cytotoxicity Data (IC50 Values)

Cell LineTarget Antigen ExpressionADC IC50 (ng/mL)Unconjugated mAb IC50 (ng/mL)Free Payload IC50 (ng/mL)
SK-BR-3High15>10002
BT-474High20>10003
MDA-MB-468Negative>1000>10005

Table 3: Illustrative In Vivo Plasma Stability Data

Time (hours)Average DAR% Payload Remaining
03.5100
243.497.1
723.394.3
1683.188.6

Conclusion

This compound represents a promising non-cleavable linker for the development of stable and potent ADCs. Its design allows for conjugation to lysine residues and the potential for enhanced cellular interactions. The protocols and characterization methods outlined in this application note provide a comprehensive guide for researchers to incorporate this linker into their ADC development programs. The high stability of non-cleavable linkers is expected to translate into an improved therapeutic window, making them a valuable tool in the design of next-generation targeted cancer therapies. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of ADCs constructed with this specific linker.

References

Application Note: Design and Synthesis of PROTACs Using the Lipidated Dipeptide Linker Building Block, Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Introduction to PROTAC Technology and Linker Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][3] A PROTAC molecule consists of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them.[4]

The linker is not merely a spacer; its composition, length, flexibility, and attachment points are critical determinants of the PROTAC's efficacy.[2][5] The linker plays a crucial role in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), and it significantly influences the physicochemical properties of the final molecule, such as solubility and cell permeability.[4][6] While simple alkyl and polyethylene (B3416737) glycol (PEG) chains have been widely used, there is a growing shift towards more sophisticated linkers that offer greater control over the molecule's properties and biological activity.[2]

The Fmoc-Lys(Pal-Glu-OtBu)-OH Building Block

This application note focuses on the strategic use of This compound , a specialized amino acid derivative, as a versatile building block for advanced PROTAC linker design. This reagent offers a unique combination of features to address common challenges in PROTAC development.

  • Orthogonal Protection: The structure features two distinct protecting groups: a base-labile Fmoc (fluorenylmethyloxycarbonyl) group on the alpha-amino group of lysine (B10760008) and an acid-labile OtBu (tert-butyl) group on the glutamic acid side chain. This orthogonality provides precise, directional control during synthesis, making it ideal for solid-phase peptide synthesis (SPPS) workflows.[7][8]

  • Lipid Modification: The presence of a palmitoyl (B13399708) (Pal) group, a 16-carbon saturated fatty acid, introduces significant lipophilicity. This modification can enhance cell membrane permeability and bioavailability, which are often major hurdles for large PROTAC molecules.[][10] However, this must be balanced, as excessive lipophilicity can decrease aqueous solubility.[11]

  • Hydrophilic/Chargeable Moiety: The glutamic acid residue provides a counterbalance to the lipophilic palmitoyl chain. After deprotection of the OtBu group, the resulting carboxylic acid can improve solubility and introduce a key hydrogen bond acceptor, potentially influencing ternary complex stability.

  • Defined Structural Element: The Lys-Glu dipeptide-like backbone offers a defined length and conformational pre-organization that can be rationally incorporated into linker design to achieve optimal vector positioning of the two ligands.

Data Presentation

The choice of linker can dramatically impact the final properties and efficacy of a PROTAC. The following tables provide illustrative data for a hypothetical series of Bromodomain-containing protein 4 (BRD4) degraders based on the JQ1 warhead and a pomalidomide (B1683931) E3 anchor, where the linker composition is varied.

Table 1: Physicochemical Properties of Hypothetical BRD4 PROTACs

PROTAC IDLinker CompositionMolecular Weight ( g/mol )Calculated LogPAqueous Solubility (µM)
PROTAC-A PEG4935.13.1>100
PROTAC-B Alkyl C8891.25.8< 1
PROTAC-C Lys(Pal-Glu) Core1158.66.55

Note: Data are representative examples for illustrative purposes.

Table 2: Biological Activity of Hypothetical BRD4 PROTACs

PROTAC IDBRD4 Binding (IC50, nM)CRBN Binding (IC50, nM)Degradation Potency (DC50, nM)Max Degradation (Dmax, %)
PROTAC-A 12018005590
PROTAC-B 115195025065
PROTAC-C 130175015>95

Note: Data are representative examples for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.[12]

Mandatory Visualizations

Diagram 1: PROTAC Synthesis Workflow

G cluster_synthesis Synthesis & Purification cluster_eval Characterization & Evaluation A 1. Immobilize E3 Ligand (e.g., Pomalidomide) on Solid Support Resin B 2. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) A->B C 3. Couple Linker Building Block This compound B->C D 4. Fmoc Deprotection C->D E 5. Couple Target Ligand (e.g., JQ1-acid) D->E F 6. Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) E->F G 7. Purification (Preparative HPLC) F->G H 8. Structural Confirmation (LC-MS, NMR) G->H I 9. In Vitro Degradation Assay (Western Blot or HiBiT) H->I J 10. Determine DC50 & Dmax I->J

Caption: Solid-phase synthesis and evaluation workflow for a PROTAC.

Diagram 2: PROTAC Mechanism of Action

G cluster_complex Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC PROTAC PROTAC Molecule PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC PolyUb Poly-Ubiquitinated POI TC->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Diagram 3: Disruption of BRD4 Signaling Pathway

G BRD4 BRD4 Protein Transcription Transcriptional Activation BRD4->Transcription binds to Degradation Proteasomal Degradation BRD4->Degradation degraded by AcetylatedHistones Acetylated Histones (Chromatin) AcetylatedHistones->Transcription cMYC c-MYC Oncogene Expression Transcription->cMYC Proliferation Cancer Cell Proliferation cMYC->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 targets Degradation->Transcription blocks

Caption: Disruption of BRD4-mediated c-MYC expression by a PROTAC.

Experimental Protocols

Disclaimer: These protocols are intended for trained chemistry professionals in a research setting. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Solid-Phase Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis starting from an E3 ligase ligand immobilized on a solid support.[7][13]

Materials:

  • Rink Amide resin pre-loaded with a Pomalidomide derivative.

  • This compound.

  • JQ1-carboxylic acid.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).

  • Reagents: Piperidine, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Procedure:

  • Resin Swelling: Swell the pomalidomide-resin (1.0 eq) in DMF in a solid-phase synthesis vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Linker Coupling:

    • In a separate vial, pre-activate this compound (2.0 eq) with HATU (1.95 eq) and DIPEA (4.0 eq) in DMF for 5 minutes.

    • Add the activated linker solution to the resin. Agitate at room temperature for 4 hours.

    • Monitor reaction completion with a Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Second Fmoc Deprotection: Repeat step 2 to deprotect the newly coupled linker.

  • Washing: Wash the resin as described in step 3.

  • Warhead Coupling:

    • Pre-activate JQ1-carboxylic acid (2.0 eq) with HATU (1.95 eq) and DIPEA (4.0 eq) in DMF.

    • Add the activated JQ1 solution to the resin. Agitate at room temperature for 4 hours or until completion.

  • Final Wash: Wash the resin with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under high vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.

    • Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC in cold diethyl ether. Centrifuge, decant the ether, and dry the crude product.

  • Purification: Purify the crude product by reverse-phase preparative HPLC. Lyophilize the pure fractions to yield the final PROTAC as a white powder.

Protocol 2: Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in target protein levels after PROTAC treatment.[3][14]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be ≤ 0.1%.[12]

  • Incubation: Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle control (DMSO only). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with cold PBS. Add 100 µL of cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-BRD4) overnight at 4°C.

    • Wash with TBST (3x).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with TBST (3x).

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the BRD4 signal to the loading control and then express it as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax values.[12][15]

References

Application Notes and Protocols for Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Pal-Glu-OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the production of acylated peptide drugs such as GLP-1 receptor agonists like Liraglutide (B1674861).[1][2][3][4] The attachment of a palmitic acid moiety via a glutamic acid linker to the lysine (B10760008) side-chain enhances the therapeutic properties of the peptide by promoting albumin binding and extending the in vivo half-life. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group that is strategically removed at each cycle of peptide elongation. This document provides detailed protocols for the efficient deprotection of the Fmoc group from this compound during SPPS.

Data Presentation: Fmoc Deprotection Efficiency

The efficiency of the Fmoc deprotection step is crucial for the successful synthesis of the target peptide. Incomplete removal of the Fmoc group can lead to deletion sequences, which are challenging to separate from the desired product. The following table summarizes typical quantitative data for the Fmoc deprotection of this compound under standard conditions.

ParameterValueMethod of DeterminationNotes
Deprotection Time 5 - 20 minutesUV monitoring of dibenzofulvene-piperidine adductThe bulky side chain may necessitate slightly longer reaction times.
Deprotection Reagent 20% Piperidine (B6355638) in DMFStandard SPPS protocolOther bases like DBU can be used but may require optimization.
Reaction Temperature Room Temperature (20-25°C)Standard laboratory conditionsExothermic reactions are not expected.
Expected Yield >99%Kaiser Test or Chloranil TestQualitative tests to confirm the presence of free primary amines.
Purity after Deprotection >99%HPLC analysis of a cleaved peptide fragmentPurity is highly dependent on the efficiency of the subsequent washing steps.

Experimental Protocols

Materials and Reagents
  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit or Chloranil test reagents

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol 1: Manual Fmoc Deprotection

This protocol describes the manual deprotection of the Fmoc group in a solid-phase peptide synthesis vessel.

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).

    • Shake the mixture for 5-10 minutes at room temperature.[1]

    • Drain the deprotection solution.

    • Repeat the addition of 20% piperidine in DMF and shake for another 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Wash the resin with DCM (3-5 times) to prepare for the next coupling step.

  • Confirmation of Deprotection:

    • Take a small sample of the resin beads and perform a Kaiser test or Chloranil test.

    • A positive result (blue color for Kaiser test, or appropriate color change for Chloranil test) indicates the presence of a free primary amine and successful Fmoc deprotection.

Protocol 2: Automated Fmoc Deprotection

For automated peptide synthesizers, the standard pre-programmed Fmoc deprotection cycles are generally effective.

  • Program Setup: Ensure the synthesizer is programmed with a standard Fmoc deprotection protocol, typically using 20% piperidine in DMF.

  • Reagent Loading: Load the appropriate reagent bottles with high-purity DMF and a 20% piperidine in DMF solution.

  • Execution: Initiate the automated synthesis cycle. The synthesizer will perform the following steps:

    • Delivery of the deprotection solution to the reaction vessel.

    • Agitation for the programmed duration (typically 5-20 minutes).

    • Draining of the reaction vessel.

    • A series of programmed washes with DMF.

  • Monitoring: It is advisable to monitor the synthesis, especially when incorporating bulky or modified amino acids. A longer deprotection time may be programmed if incomplete deprotection is suspected.

Visualizations

Experimental Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow start Start: this compound on Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Add 20% Piperidine in DMF swell->deprotect shake 3. Agitate at Room Temperature deprotect->shake wash_dmf 4. Wash with DMF shake->wash_dmf wash_dcm 5. Wash with DCM wash_dmf->wash_dcm kaiser_test 6. Kaiser Test wash_dcm->kaiser_test kaiser_test->deprotect Negative (Repeat Deprotection) end End: H-Lys(Pal-Glu-OtBu)-OH on Resin kaiser_test->end Positive next_coupling Proceed to Next Coupling end->next_coupling

Caption: Workflow for the Fmoc deprotection of this compound.

GLP-1 Receptor Signaling Pathway

Peptides synthesized using this compound, such as Liraglutide, are agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor. The activation of this receptor initiates a cascade of intracellular signaling events.[5][6][7][8]

GLP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol glp1_agonist GLP-1 Agonist (e.g., Liraglutide) glp1r GLP-1 Receptor glp1_agonist->glp1r Binds to g_protein G Protein (Gs) glp1r->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin_secretion Insulin Secretion pka->insulin_secretion gene_transcription Gene Transcription (e.g., Insulin) pka->gene_transcription Phosphorylates CREB epac2->insulin_secretion

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

The Fmoc deprotection of this compound is a standard yet critical step in the synthesis of acylated peptides. While standard protocols using 20% piperidine in DMF are generally effective, the bulky nature of the palmitoyl-glutamyl side chain may require careful monitoring and potentially extended reaction times to ensure complete deprotection. The use of qualitative tests such as the Kaiser test is highly recommended to confirm the successful removal of the Fmoc group before proceeding to the next coupling step. This ensures the synthesis of high-purity target peptides for research and drug development.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Pal-Glu-OtBu Moiety from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient cleavage of peptides containing the Palmitoyl-Glutamic acid(tert-butyl ester) (Pal-Glu-OtBu) moiety from various solid-phase synthesis resins. The protocols detailed below are designed to ensure high peptide purity and yield by addressing the specific challenges associated with the simultaneous removal of the acid-labile tert-butyl (OtBu) protecting group and the cleavage of the peptide from the resin, while considering the presence of the hydrophobic palmitoyl (B13399708) group.

Introduction

The incorporation of fatty acids, such as palmitic acid, into peptides is a common strategy to enhance their therapeutic properties, including improved plasma half-life and bioavailability. The Pal-Glu-OtBu moiety is a key building block in the synthesis of several lipopeptides. The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides containing the Pal-Glu-OtBu group, this typically involves strong acidolysis to cleave the tert-butyl ester.

The OtBu group is highly susceptible to acid, making Trifluoroacetic Acid (TFA) the reagent of choice for its removal.[1] During this process, reactive carbocations are generated from the cleavage of the OtBu group and other acid-labile protecting groups, which can lead to undesired side reactions with sensitive amino acid residues. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.[2] The presence of the long-chain palmitoyl group can increase the hydrophobicity of the peptide, potentially affecting its solubility during the cleavage and work-up procedures. Therefore, careful selection of the cleavage cocktail and optimization of the post-cleavage work-up are crucial for obtaining a high-purity product.

Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr). All cleavage cocktails should be freshly prepared immediately before use.[2][3]

Below is a table summarizing commonly used cleavage cocktails suitable for peptides containing the Pal-Glu-OtBu moiety.

Reagent NameComposition (v/v or w/v)Target Peptides and Remarks
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)A good general-purpose "odorless" cocktail suitable for peptides without highly sensitive residues like Cys or Met.[4] TIS is an effective scavenger for the tert-butyl cations.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arginine protected with sulfonyl groups (e.g., Pmc, Pbf) and for Trp-containing peptides on PAL or BAL resins.[2]
TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterA simple and effective cocktail for many peptides, especially those without Trp, Cys, or Met residues.[6]

Experimental Protocol: Cleavage of Pal-Glu-OtBu Containing Peptides

This protocol outlines a general procedure for the cleavage of a peptide containing the Pal-Glu-OtBu moiety from an acid-labile resin (e.g., Wang, Rink Amide).

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic Acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether or methyl tert-butyl ether (MTBE) (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., glass vial with a screw cap, or a fritted syringe)

  • Sintered glass funnel

  • Centrifuge tubes

  • Nitrogen gas source (optional)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (typically 50-100 mg) into a suitable reaction vessel.

    • Wash the resin with DCM (3 x 2 mL) to remove any residual dimethylformamide (DMF) and to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[3]

  • Cleavage Cocktail Preparation (Perform in a well-ventilated fume hood):

    • Based on the peptide sequence, select an appropriate cleavage cocktail from the table above.

    • Prepare the cleavage cocktail fresh immediately before use. For example, to prepare 10 mL of Reagent B, mix 8.8 mL of TFA, 0.5 g of Phenol, 0.5 mL of Water, and 0.2 mL of TIS.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (a general rule is 10-20 mL of cocktail per gram of resin). Ensure the resin is fully submerged and can be agitated freely.

    • Gently agitate the mixture at room temperature. The typical reaction time is 2-4 hours. For peptides with potentially stable protecting groups or for longer sequences, the cleavage time may need to be extended. It is advisable to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal cleavage time.[2]

  • Peptide Filtration and Resin Washing:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin from the peptide-containing TFA solution. Collect the filtrate in a clean collection tube.

    • Wash the resin 2-3 times with a small volume of fresh TFA (e.g., 1-2 mL) to ensure complete recovery of the peptide. Combine all filtrates.

  • Peptide Precipitation:

    • In a larger centrifuge tube, place a 10 to 20-fold volume of cold diethyl ether or MTBE.[7]

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form. The hydrophobicity of the palmitoyl group may affect precipitation, so ensuring the ether is very cold is crucial.

    • Incubate the mixture at -20°C for at least 30-60 minutes to maximize precipitation.[3]

  • Peptide Isolation and Washing:

    • Centrifuge the suspension (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA. After each wash, centrifuge and decant the ether.

  • Drying the Peptide:

    • After the final wash, carefully decant as much ether as possible.

    • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether. The resulting product is the crude lipopeptide.

  • Post-Cleavage Work-up and Storage:

    • Due to the palmitoyl group, the crude peptide may have limited solubility in aqueous solutions.[7][8] It may be necessary to dissolve the crude peptide in a small amount of organic solvent (e.g., DMSO, acetonitrile) before diluting with water or a suitable buffer for purification by reverse-phase HPLC.

    • Store the lyophilized peptide at -20°C or lower.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for the cleavage of peptides containing the Pal-Glu-OtBu moiety.

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation cluster_analysis Downstream Processing Resin Dried Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Cocktail Prepare Fresh Cleavage Cocktail Cocktail->Add_Cocktail Agitate Agitate at Room Temp (2-4h) Add_Cocktail->Agitate Filter Filter to Separate Resin Agitate->Filter Wash_Resin Wash Resin with TFA Filter->Wash_Resin Precipitate Precipitate in Cold Ether/MTBE Wash_Resin->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Dissolve Dissolve in Organic Solvent Dry_Peptide->Dissolve Purify Purify by RP-HPLC Dissolve->Purify Lyophilize Lyophilize Pure Peptide Purify->Lyophilize

Figure 1. Experimental workflow for the cleavage and isolation of a Pal-Glu-OtBu containing peptide.

Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Acidolysis Reaction cluster_products Products & By-products Peptide Resin-Bound Peptide (with Pal-Glu-OtBu) Cleavage Cleavage from Resin & OtBu Deprotection Peptide->Cleavage TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) TFA_Cocktail->Cleavage Free_Peptide Free Pal-Peptide (with -COOH) Cleavage->Free_Peptide Carbocation tert-Butyl Cation Cleavage->Carbocation Scavenged_Cation Scavenged Cation Carbocation->Scavenged_Cation trapped by scavengers

Figure 2. Logical relationship of the cleavage and deprotection process.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Cleavage Yield Incomplete cleavage reaction.Extend the cleavage time. Ensure the resin is well-swollen and agitated. Use a stronger cleavage cocktail if necessary.
Peptide re-attachment to the resin.Use a cleavage cocktail with appropriate scavengers, especially for peptides with C-terminal Trp, Tyr, or Met.[2]
Poor precipitation of the lipopeptide.Use a larger volume of very cold ether/MTBE. Increase the precipitation time at low temperature.
Low Purity of Crude Peptide Incomplete removal of protecting groups.Increase the cleavage time. Ensure the cleavage cocktail is freshly prepared with high-purity reagents.
Side reactions during cleavage.Use a cocktail with a suitable scavenger combination for the specific amino acid composition of your peptide.[2]
Difficulty Dissolving Crude Peptide High hydrophobicity due to the palmitoyl group.Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding aqueous buffer for purification.[7]
Aggregation of the peptide.Sonication may help in dissolving the peptide. The use of denaturants like guanidinium (B1211019) hydrochloride in the initial solubilization step might be necessary for very difficult sequences.

By following these detailed protocols and considering the specific nature of peptides containing the Pal-Glu-OtBu moiety, researchers can achieve efficient cleavage and obtain high-quality lipopeptides for their downstream applications.

References

Standard Cleavage Cocktails for Lipidated Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidated peptides, which are peptides covalently modified with lipid moieties such as palmitoyl, myristoyl, or farnesyl groups, play crucial roles in numerous biological processes. They are integral to protein trafficking, membrane association, and signal transduction. The synthesis of these peptides, typically achieved through Solid-Phase Peptide Synthesis (SPPS), presents unique challenges, particularly during the final cleavage step. The increased hydrophobicity imparted by the lipid group can lead to aggregation, reduced solubility, and susceptibility to side reactions during cleavage from the solid support.

This document provides detailed application notes and protocols for the selection and use of standard cleavage cocktails tailored for the efficient cleavage of lipidated peptides from the resin, ensuring high yield and purity of the final product.

Challenges in Cleaving Lipidated Peptides

The primary challenge in the cleavage of lipidated peptides is their inherent hydrophobicity. This can lead to several complications:

  • Aggregation: The hydrophobic lipid chains can interact, causing the peptides to aggregate on the resin and in solution post-cleavage. This can hinder the cleavage reaction and make purification difficult.

  • Poor Solubility: Lipidated peptides often exhibit poor solubility in standard aqueous-organic solvent mixtures used for precipitation and purification.

  • Side Reactions: The lipid moiety, particularly in the case of unsaturated lipids like farnesyl groups, can be susceptible to modification under the harsh acidic conditions of cleavage.

To overcome these challenges, the composition of the cleavage cocktail, including the choice and concentration of scavengers, is of paramount importance.

Standard Cleavage Cocktails

The most common method for cleaving peptides from acid-labile resins is treatment with a strong acid, typically trifluoroacetic acid (TFA). During this process, reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl). Scavengers are added to the TFA to "scavenge" or trap these reactive species, preventing them from modifying sensitive amino acid residues.

For lipidated peptides, the selection of scavengers is critical not only for protecting amino acid side chains but also for mitigating issues related to the lipid group.

Common Cleavage Cocktails

While a universal cocktail for all lipidated peptides does not exist, several standard cocktails have proven effective. The choice depends on the specific lipid modification and the peptide sequence.

Reagent NameComposition (v/v or w/v)Recommended ForKey Considerations
TFA/TIS/H₂O 95:2.5:2.5General purpose for peptides without highly sensitive residues. Often a good starting point for simple lipidated peptides.A standard, less odorous cocktail. May not be sufficient for peptides with multiple sensitive residues or complex lipid modifications.[1]
Reagent K TFA/Phenol/Water/Thioanisole (B89551)/EDT (82.5:5:5:5:2.5)Peptides with sensitive residues such as Cys, Met, Trp, and Tyr. Recommended for complex lipidated peptides.[2][3]A robust and widely used cocktail that effectively scavenges a variety of reactive species. It has a strong, unpleasant odor due to the presence of thioanisole and EDT.[1][2]
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:3:2)Peptides containing arginine residues with Pmc or Mtr protecting groups.Good for deprotecting arginine residues, which can be slow to cleave.[4]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)Peptides with Trt-based protecting groups.An "odorless" alternative to cocktails containing EDT and thioanisole.[4]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: General Cleavage of Lipidated Peptides using TFA/TIS/H₂O

This protocol is suitable for lipidated peptides that do not contain highly sensitive amino acid residues.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Shaker or rotator

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 2 mL) to remove any residual dimethylformamide (DMF) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10-20 mL per gram of resin).[5] Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the lipidated peptide should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation and Washing: Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet with cold ether (3 x 10 mL) to remove residual scavengers and TFA. After each wash, centrifuge and decant the ether.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude lipidated peptide.

Protocol 2: Cleavage of Lipidated Peptides with Sensitive Residues using Reagent K

This protocol is recommended for lipidated peptides containing sensitive amino acids like Cysteine, Methionine, Tryptophan, or Tyrosine.

Materials:

  • Dried peptide-resin

  • Reagent K components: TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether (-20°C)

  • DCM

  • Reaction vessel

  • Shaker or rotator

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio. For 10 mL of cocktail, combine 8.25 mL of TFA, 0.5 g of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT.[2]

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin (approximately 10-20 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation, Isolation, and Drying: Follow steps 4-10 from Protocol 1.

Visualizations

SPPS and Cleavage Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS) and the subsequent cleavage of the lipidated peptide from the resin.

SPPS_Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection Resin Resin Support AA_Coupling Amino Acid Coupling Resin->AA_Coupling Deprotection Fmoc Deprotection AA_Coupling->Deprotection Repeat n times Lipidation On-Resin Lipidation AA_Coupling->Lipidation Deprotection->AA_Coupling Final_Deprotection Final Fmoc Deprotection Lipidation->Final_Deprotection Cleavage Cleavage with TFA Cocktail Final_Deprotection->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Isolation Isolation by Centrifugation Precipitation->Isolation Washing Washing with cold ether Isolation->Washing Drying Drying Washing->Drying Crude_Peptide Crude_Peptide Drying->Crude_Peptide

General workflow for SPPS and cleavage of lipidated peptides.
Wnt Signaling Pathway

Lipidation is crucial for the function of many signaling proteins. For instance, Wnt proteins undergo S-palmitoylation, which is essential for their secretion and interaction with receptors, thereby initiating the Wnt signaling cascade. This pathway is vital for embryonic development and tissue homeostasis.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Wnt Palmitoylated Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Dsh->Beta_Catenin stabilizes Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Simplified Wnt signaling pathway initiated by palmitoylated Wnt.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Cleavage Yield 1. Incomplete cleavage from the resin. 2. Peptide aggregation on the resin. 3. Loss of peptide during workup due to solubility issues.1. Increase cleavage time to 4-6 hours. 2. Use a stronger cleavage cocktail (e.g., Reagent K). 3. Add a small amount of a chaotropic agent like guanidine (B92328) hydrochloride to the cleavage cocktail. 4. During precipitation, use a larger volume of cold ether and ensure thorough mixing.
Oily Product Instead of Precipitate 1. The lipidated peptide is highly hydrophobic and soluble in ether. 2. Presence of residual scavengers.1. After adding ether, store at a lower temperature (-80°C) for a longer duration to encourage precipitation. 2. If precipitation fails, evaporate the ether and attempt to dissolve the residue in a minimal amount of a suitable organic solvent (e.g., acetonitrile, isopropanol) before adding water or buffer. 3. Ensure thorough washing of the precipitate with cold ether to remove scavengers.
Multiple Peaks in HPLC Analysis of Crude Product 1. Incomplete removal of protecting groups. 2. Side reactions during cleavage (e.g., alkylation of sensitive residues). 3. Oxidation of Met or Cys. 4. Racemization.1. Increase cleavage time or use a more robust cocktail. 2. Ensure the use of appropriate scavengers for the amino acids present in your peptide. 3. Degas all solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize coupling and cleavage conditions to minimize exposure to harsh reagents and extended reaction times.

Conclusion

The successful cleavage of lipidated peptides from solid support is a critical step in their synthesis. By understanding the challenges posed by their hydrophobic nature and by selecting the appropriate cleavage cocktail and conditions, researchers can significantly improve the yield and purity of the final product. The protocols and guidelines presented here provide a starting point for the optimization of cleavage strategies for this important class of biomolecules. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific lipidated peptide.

References

Application Note: A Robust HPLC Purification Protocol for Peptides Modified with Lys(Pal-Glu-OtBu)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic peptides are invaluable tools in biochemical research, diagnostics, and therapeutic development. A growing area of interest is the use of lipopeptides, which are peptides conjugated to lipid moieties to enhance properties such as membrane interaction, serum half-life, and biological activity. The incorporation of Fmoc-Lys(Pal-Glu-OtBu)-OH during solid-phase peptide synthesis (SPPS) yields peptides with a palmitoylated handle, significantly increasing their hydrophobicity. This modification presents a considerable challenge for purification.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols must be adapted to accommodate the poor aqueous solubility and strong retention characteristics of these lipopeptides. This application note provides a detailed, step-by-step protocol for the cleavage, deprotection, and subsequent purification of peptides containing the Lys(Pal-Glu-OH) modification using RP-HPLC. The methodology focuses on optimizing solubility, column selection, and gradient conditions to achieve high purity and recovery.

Materials and Equipment

Reagents and Consumables
Reagent/ConsumableGrade/Specification
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%
Dichloromethane (DCM)HPLC Grade
Diethyl Ether or MTBEAnhydrous
Acetonitrile (ACN)HPLC Grade
Deionized Water18.2 MΩ·cm
Triisopropylsilane (TIS)Reagent Grade, 98%
1,2-Ethanedithiol (EDT)Reagent Grade, ≥98%
PhenolCrystalline, ≥99%
Dimethyl Sulfoxide (DMSO)HPLC Grade
Analytical HPLC ColumnC8 or C18, Wide Pore (300 Å), 3-5 µm, 4.6 x 150 mm
Preparative HPLC ColumnC8 or C18, Wide Pore (300 Å), 5-10 µm, ≥21.2 mm ID
Syringe Filters0.22 µm, PTFE
Instrumentation
InstrumentSpecification
Solid Phase Peptide SynthesizerAutomated or Manual System
Lyophilizer (Freeze-Dryer)Capable of handling organic solvents
Analytical HPLC SystemQuaternary or Binary Pump, UV Detector, Autosampler
Preparative HPLC SystemHigh-flow Binary Pump, UV Detector, Fraction Collector
Mass SpectrometerESI or MALDI-TOF for fraction analysis
CentrifugeCapable of handling 50 mL conical tubes

Experimental Protocols

The overall workflow involves cleaving the lipopeptide from the solid-phase resin while simultaneously removing side-chain protecting groups, followed by purification using a two-step analytical-to-preparative HPLC strategy.

Workflow cluster_prep Peptide Preparation cluster_hplc HPLC Purification & Analysis Resin Peptidyl-Resin Cleavage Cleavage & Global Deprotection Resin->Cleavage TFA Cocktail Precipitation Precipitation, Washing & Drying Cleavage->Precipitation Cold Ether/MTBE Crude Crude Lipopeptide Precipitation->Crude Dissolution Dissolution in DMSO/H2O/ACN Crude->Dissolution Analytical Analytical HPLC (Scouting Gradient) Dissolution->Analytical Method Development Optimize Optimize Preparative Gradient Analytical->Optimize Preparative Preparative HPLC (Shallow Gradient) Optimize->Preparative Fractions Fraction Collection & Analysis (MS) Preparative->Fractions Pooling Pool Pure Fractions Fractions->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final Purified Lipopeptide Lyophilize->Final

Caption: Overall workflow from resin-bound peptide to final purified product.
Peptide Cleavage and Deprotection

This step uses a strong acid cocktail to cleave the peptide from the resin and remove acid-labile side-chain protecting groups, including the tert-butyl (tBu) group from Glu and others like Boc, Trt, and Pbf.[1][2][3]

WARNING: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Perform this procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

  • Place the dry peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Prepare a fresh cleavage cocktail. For a standard peptide containing Arg(Pbf), Trp(Boc), and the Lys(Pal-Glu-OtBu), Reagent K or a similar mixture is recommended.[4]

Cleavage Cocktail "K" Composition Volume/Weight per 10 mL Function
Trifluoroacetic Acid (TFA)8.25 mLCleavage & Deprotection
Phenol0.5 gScavenger
Deionized Water0.5 mLScavenger
Thioanisole0.5 mLScavenger
1,2-Ethanedithiol (EDT)0.25 mLScavenger
  • Add the cleavage cocktail to the resin (approx. 10 mL per 100-200 mg of resin).

  • Stir or gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[4]

  • Filter the resin using a fritted syringe or filter funnel and collect the TFA filtrate into a 50 mL conical tube.

  • Wash the resin twice with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether (MTBE).

  • Centrifuge the mixture to pellet the precipitated peptide. Decant and discard the ether.

  • Wash the peptide pellet twice more with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Crude Peptide Solubilization

The high hydrophobicity of the palmitoylated peptide makes it poorly soluble in aqueous solutions.

  • Dissolve a small amount of the crude peptide in 100% DMSO to create a stock solution (e.g., 10-20 mg/mL).

  • For injection onto the HPLC, dilute this stock solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). The final concentration of DMSO should be kept as low as possible to ensure good peak shape. If precipitation occurs, increase the percentage of ACN in the diluent.

Analytical RP-HPLC: Method Development

First, an analytical "scouting" run is performed to determine the approximate retention time of the lipopeptide and assess the impurity profile.[5]

Analytical HPLC Parameters Setting
Column C8 or C18, 300 Å, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) TFA in Deionized Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Scouting Gradient 5% to 95% B over 30-40 minutes
Preparative RP-HPLC: Purification

Based on the analytical run, a focused, shallow gradient is designed for the preparative separation to maximize resolution.[6][7] The high hydrophobicity of the lipopeptide often requires a higher starting percentage of organic solvent. A C4 or C8 column may provide better recovery than a C18 for highly hydrophobic peptides.[8]

  • Gradient Design: If the peptide eluted at 65% B in the analytical run, design a preparative gradient around this value. For example, run a gradient from 50% to 80% B over 60 minutes. A shallow gradient of 0.5-1% B per minute is typically effective.[6]

  • Sample Loading: Dissolve the crude peptide as described in section 2.2. Filter the sample through a 0.22 µm syringe filter before injection.

  • Purification Run: Execute the preparative HPLC run and collect fractions across the target peak(s).

Preparative HPLC Parameters Setting
Column C8 or C4, 300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Deionized Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)
Flow Rate 18-22 mL/min (for 21.2 mm ID column)
Detection Wavelength 214 nm
Optimized Gradient Example: 50% to 80% B over 60 minutes
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using analytical HPLC and a mass spectrometer to identify those containing the pure target peptide.

  • Pooling: Combine the pure fractions into a single container.

  • Lyophilization: Freeze the pooled fractions and lyophilize until a dry, fluffy powder is obtained. The ACN should be removed via rotary evaporation before lyophilization if possible.

Expected Results & Troubleshooting

This protocol should yield the target lipopeptide with a purity of >95% as determined by analytical RP-HPLC. The palmitoyl (B13399708) group will cause a significant increase in retention time compared to the non-lipidated parent peptide.

logic cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution p1 Poor Solubility of Crude Peptide c1 High Hydrophobicity (Palmitoyl Group) p1->c1 p2 Broad or Tailing Peaks c2 Aggregation / Wrong Solvent / Column Overload p2->c2 p3 Low Peptide Recovery c3 Irreversible Binding to Stationary Phase p3->c3 s1 Use DMSO/DMF for initial dissolution; Increase ACN in injection solvent c1->s1 s2 Reduce sample load; Inject smaller volume; Use shallow gradient c2->s2 s3 Switch to less hydrophobic column (C18 -> C8 -> C4); Increase column temperature c3->s3

Caption: Common troubleshooting scenarios for lipopeptide purification.

The purification of peptides containing the highly hydrophobic Lys(Pal-Glu-OH) modification requires significant adjustments to standard RP-HPLC protocols. By carefully selecting cleavage reagents, optimizing sample solubility, using wide-pore C8 or C4 columns, and developing shallow, focused gradients, researchers can successfully purify these challenging lipopeptides to a high degree of purity. The methods outlined in this application note provide a robust framework for achieving reliable and reproducible results in the synthesis and purification of novel lipopeptides for research and drug development.

References

Application Note: Mass Spectrometry Characterization of Pal-Glu-OtBu Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the analysis of acylated therapeutic peptides.

Introduction: The modification of peptides with moieties like Pal-Glu-OtBu (N-Palmitoyl-L-glutamic acid α-tert-butyl ester) is a key strategy in modern drug development, particularly for extending the half-life of therapeutic peptides such as GLP-1 analogues. This modification enhances the peptide's binding to serum albumin. However, the introduction of this large, hydrophobic lipid group presents significant analytical challenges for characterization by mass spectrometry (MS). The high hydrophobicity affects solubility and chromatographic behavior, while the lability of the modification can complicate spectral interpretation.

This document provides detailed protocols and data interpretation guidelines for the successful LC-MS/MS characterization of Pal-Glu-OtBu modified peptides, addressing common challenges and outlining best practices for sample preparation, chromatography, and mass spectrometric analysis.

Key Analytical Challenges

Characterizing lipidated peptides like those modified with Pal-Glu-OtBu poses several difficulties:

  • Poor Solubility: The palmitoyl (B13399708) chain drastically reduces peptide solubility in typical aqueous buffers used for LC-MS.

  • Chromatographic Issues: The extreme hydrophobicity leads to strong retention on standard C18 reversed-phase columns, often resulting in poor peak shape, carryover, and even complete loss of the analyte on the column.[1][2][3]

  • Ionization Suppression: The bulky, non-polar moiety can interfere with efficient ionization in the MS source.

  • Fragmentation Complexity: The stability of the modification during tandem mass spectrometry (MS/MS) is highly dependent on the fragmentation method used. Collision-induced dissociation (CID) often leads to the facile loss of the lipid chain, complicating precise localization of the modification.[4][5][6]

Experimental Protocols

Protocol 1: Sample Preparation and Solubilization

Proper sample handling is critical to prevent loss of the analyte and to ensure compatibility with LC-MS analysis.

  • Initial Dissolution:

    • For initial stock solutions, dissolve the lyophilized Pal-Glu-OtBu modified peptide in an organic solvent like Dimethyl Sulfoxide (DMSO).[7][8]

    • Vortex thoroughly and use gentle sonication if necessary to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the DMSO stock solution with a solvent mixture compatible with the LC mobile phase. An effective diluent is 80% acetonitrile (B52724) / 20% DMSO with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).[1]

    • Caution: Avoid purely aqueous solutions, as this will cause the peptide to precipitate. The final concentration of DMSO in the injected sample should ideally be kept below 10% to maintain good chromatographic peak shape.[9]

  • Buffer and Reducing Agent Selection:

Protocol 2: Optimized Reversed-Phase Liquid Chromatography (RP-LC)

Standard RP-LC methods for unmodified peptides are often unsuitable for highly hydrophobic lipidated peptides.[1]

  • Column Selection:

    • Utilize a column with a less hydrophobic stationary phase than C18. A C4 or C8 column is highly recommended as it allows for the elution of lipidated peptides with milder organic solvent concentrations, improving separation and recovery.[2][3]

  • Mobile Phase Composition:

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in 95:5 Acetonitrile/Water.[4] For extremely hydrophobic peptides, using a stronger solvent like isopropanol (B130326) in Mobile Phase B may be necessary.

  • Gradient Elution:

    • A shallow, extended gradient is crucial for resolving the modified peptide from potential impurities.

    • Start at a higher initial percentage of Mobile Phase B (e.g., 30-40%) to ensure the peptide remains soluble upon injection.[4]

    • Extend the gradient to a high final concentration of Mobile Phase B (e.g., 95-100%) and hold for several column volumes to ensure complete elution and prevent carryover.[1]

Protocol 3: Mass Spectrometry and MS/MS Analysis

The choice of MS parameters, particularly the fragmentation method, is critical for obtaining comprehensive structural information.

  • Full Scan MS (MS1):

    • Acquire MS1 scans in a high-resolution instrument (e.g., Orbitrap, Q-TOF) to determine the accurate mass of the intact modified peptide.[1] This allows for confirmation of the elemental composition.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Tandem MS (MS/MS) for Fragmentation:

    • Select the precursor ion corresponding to the Pal-Glu-OtBu modified peptide for fragmentation.

    • Recommended Fragmentation Methods:

      • Higher-Energy Collisional Dissociation (HCD): This method often preserves the lipid modification on the fragment ions, providing excellent sequence coverage and enabling unambiguous localization of the modification site.[7][8][10]

      • Electron Transfer Dissociation (ETD): ETD is considered an ideal method as it is non-ergodic and cleaves the peptide backbone while leaving labile modifications like palmitoylation intact.[4][5]

    • Avoid or Use with Caution:

      • Collision-Induced Dissociation (CID): CID typically results in the preferential cleavage of the bond linking the lipid moiety, leading to a dominant neutral loss and providing limited information about the peptide sequence.[4][5][6]

Data Presentation and Interpretation

Quantitative Data Summary

Clear tabulation of mass data is essential for confirming the identity of the modified peptide.

Table 1: Theoretical Mass and Structural Information of Pal-Glu-OtBu Components

Component Molecular Formula Monoisotopic Mass (Da)
Palmitoyl Group C₁₆H₃₁O 239.2375
Glutamic Acid (Glu) C₅H₉NO₄ 147.0532
tert-Butyl (OtBu) Group C₄H₉ 57.0704
Pal-Glu-OtBu Moiety C₂₅H₄₇NO₅ 441.3454

| Fmoc-Lys(Pal-Glu-OtBu)-OH | C₄₆H₆₉N₃O₈ | 791.5085[11] |

Table 2: Example LC-MS/MS Parameters

Parameter Setting Rationale
LC Column C4, 2.1 x 100 mm, 1.7 µm Reduces hydrophobic retention.[2][3]
Mobile Phase A 0.1% FA in Water Standard proton source.
Mobile Phase B 0.1% FA in Acetonitrile Elutes hydrophobic peptides.
Flow Rate 0.3 mL/min Standard for analytical scale.
Gradient 40-95% B over 20 min Ensures elution of the highly retained analyte.[1][4]
MS Resolution 60,000 (MS1), 30,000 (MS2) For accurate mass measurement.[1]

| Fragmentation | HCD (Normalized Collision Energy 28-30%) | Preserves modification on fragments.[1][7][8] |

**Table 3: Expected MS/MS Fragmentation of a Model Peptide (e.g., Ac-Lys(Pal-Glu-OtBu)-NH₂) **

Fragmentation Method Key Observation Expected Fragment Ions
HCD / ETD Retention of the full Pal-Glu-OtBu side chain on the lysine (B10760008) residue. Series of b- and y-ions that allow for full sequence confirmation. The mass of Lys is observed as 569.41 Da (128.09 + 441.32).

| CID | Dominant neutral loss of the palmitoyl group or the entire side chain. | A prominent peak corresponding to [M+H - 238.2]⁺ (loss of palmitic acid).[6] Limited b- and y-ion series, complicating sequence analysis. |

Visualizations

Experimental Workflow

The following diagram outlines the comprehensive workflow for the characterization of Pal-Glu-OtBu modified peptides.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Dissolution Dissolve in DMSO/ Organic Solvent Dilution Dilute for Injection (ACN/DMSO/FA) Dissolution->Dilution LC_Sep LC Separation (C4 Column, Extended Gradient) Dilution->LC_Sep MS1 MS1 Full Scan (Accurate Mass) LC_Sep->MS1 Precursor Precursor Ion Selection MS1->Precursor MS2 MS2 Fragmentation (HCD or ETD) Precursor->MS2 Analysis Database Search & Manual Interpretation MS2->Analysis Confirm Confirm Sequence & Modification Site Analysis->Confirm

Caption: Workflow for Pal-Glu-OtBu Peptide Characterization.

Fragmentation Behavior Comparison

This diagram illustrates the different outcomes when using CID versus HCD/ETD for fragmentation.

G cluster_cid CID Fragmentation cluster_hetd HCD / ETD Fragmentation Parent Precursor Ion [M+H]+ CID_Node Collision-Induced Dissociation Parent->CID_Node   Labile Bond Cleavage HETD_Node Higher-Energy (HCD) or Electron-Transfer (ETD) Parent->HETD_Node   Backbone Cleavage Loss Dominant Neutral Loss of Acyl Chain [M+H - 238]+ CID_Node->Loss Limited Limited Backbone Fragmentation CID_Node->Limited Intact Modification Remains Intact on Fragment Ions HETD_Node->Intact Extensive Extensive b- and y-ion Series (Site Localization) HETD_Node->Extensive

Caption: Comparison of MS/MS Fragmentation Methods.

References

Application Notes and Protocols for the Synthesis of Self-Assembling Peptides Using Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides (SAPs) represent a cutting-edge class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. Their ability to spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, allows for the creation of sophisticated scaffolds that can mimic the extracellular matrix or serve as controlled-release depots for therapeutic agents. A key strategy in designing SAPs is the creation of peptide amphiphiles (PAs), which consist of a hydrophilic peptide sequence linked to a hydrophobic moiety.

This document provides detailed application notes and protocols for the synthesis of a specific class of PAs utilizing the specialized building block, Fmoc-Lys(Pal-Glu-OtBu)-OH . This reagent is instrumental in the synthesis of lipopeptides, where a palmitic acid tail is attached to a lysine (B10760008) residue via a glutamic acid spacer. This motif is notably used in the synthesis of the glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide, a therapeutic peptide for type II diabetes. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) methodologies and provide a framework for producing high-purity, self-assembling lipopeptides for a range of research and drug development applications.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of self-assembling peptides incorporating this compound is most efficiently achieved using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc group serves as a temporary protecting group for the α-amino group and is removed at each cycle, while acid-labile tert-butyl (tBu) and other protecting groups on amino acid side chains remain intact until the final cleavage step.

The use of this compound as a single building block simplifies the synthesis process by avoiding the separate, on-resin lipidation of a lysine residue, which can be prone to side reactions and incomplete conversions.[1][2]

Key Materials and Reagents
Reagent/MaterialPurposeSupplier Examples
Resin Solid support for peptide synthesis (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for protected fragments).CEM Corporation, Bachem, Gyros Protein Technologies
Fmoc-protected Amino Acids Building blocks for the peptide chain.CEM Corporation, Bachem, Merck Millipore
This compound Key building block for introducing the palmitoyl (B13399708) moiety.[3][4]Aapptec, CEM Corporation
Coupling Reagents To activate the carboxylic acid of the incoming amino acid for amide bond formation (e.g., HBTU, HATU, DIC).Gyros Protein Technologies, CEM Corporation
Base For activating coupling reagents and neutralizing the protonated N-terminus (e.g., DIPEA, NMM).Sigma-Aldrich, Thermo Fisher Scientific
Deprotection Reagent To remove the Fmoc group (e.g., 20% piperidine (B6355638) in DMF).Sigma-Aldrich, Thermo Fisher Scientific
Solvents For washing the resin and dissolving reagents (e.g., DMF, DCM, NMP).Sigma-Aldrich, Thermo Fisher Scientific
Cleavage Cocktail To cleave the peptide from the resin and remove side-chain protecting groups (e.g., TFA/TIS/H2O 95:2.5:2.5).Sigma-Aldrich, Thermo Fisher Scientific
Precipitation Solvent To precipitate the cleaved peptide (e.g., cold diethyl ether).Sigma-Aldrich, Thermo Fisher Scientific

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Lipopeptide

This protocol describes the manual synthesis of a generic lipopeptide on a Rink Amide resin. The process can be adapted for automated synthesizers.

1. Resin Swelling and Preparation:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine.[5]

3. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF.

  • Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Drain the reaction solution and wash the resin with DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling (absence of free amines). If the test is positive, repeat the coupling step.

4. Incorporation of this compound:

  • Follow the amino acid coupling cycle (Step 3) using this compound as the amino acid to be coupled. Due to its size, a double coupling or an extended coupling time (e.g., 4 hours or overnight) may be necessary to ensure complete reaction.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Step 2.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS is a scavenger to protect side chains from reactive species generated during cleavage.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubate at room temperature with occasional swirling for 2-3 hours.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

7. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide product contains the target peptide along with impurities such as truncated or deletion sequences. RP-HPLC is the standard method for purification.[6]

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

2. HPLC System and Column:

  • Use a preparative RP-HPLC system equipped with a C18 column.

3. Purification Gradient:

  • Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration over a defined period (e.g., 10-70% Solvent B over 30-60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

  • Monitor the elution profile at a wavelength of 214-220 nm.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.

5. Lyophilization:

  • Pool the fractions containing the pure peptide.

  • Freeze-dry (lyophilize) the pooled fractions to obtain the final peptide as a white, fluffy powder.

Protocol 3: Characterization of the Purified Peptide

1. Analytical RP-HPLC:

  • Inject a small amount of the purified peptide onto an analytical C18 column.

  • Run a fast gradient to confirm the purity of the final product (should show a single major peak).

2. Mass Spectrometry (MS):

  • Determine the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • The observed molecular weight should match the calculated theoretical mass of the peptide.

Protocol 4: Induction of Self-Assembly

Peptide amphiphiles synthesized with this compound can be induced to self-assemble into nanostructures. The assembly process is influenced by factors such as peptide concentration, pH, and ionic strength.[7]

1. pH-Induced Assembly:

  • Dissolve the purified peptide in an appropriate solvent (e.g., deionized water, potentially with a small amount of organic solvent like DMSO to aid initial dissolution if the peptide is very hydrophobic).

  • Adjust the pH of the peptide solution. For peptides with acidic or basic residues, changing the pH will alter their charge state, which can trigger self-assembly by reducing electrostatic repulsion and promoting hydrophobic interactions. For example, adjusting the pH to neutral or slightly basic can induce assembly.

2. Solvent-Switch Method:

  • Dissolve the peptide in a "good" organic solvent where it is fully solvated (e.g., hexafluoroisopropanol (HFIP) or DMSO).

  • Slowly add a "poor" solvent, typically an aqueous buffer, to the peptide solution. This change in solvent environment will drive the hydrophobic palmitoyl chains to aggregate, leading to self-assembly.

3. Characterization of Self-Assembled Structures:

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the self-assembled nanostructures (e.g., nanofibers, micelles).

  • Circular Dichroism (CD) Spectroscopy: To determine the secondary structure (e.g., β-sheet, α-helix) of the peptides within the assembled structures.[8]

  • Rheology: To measure the mechanical properties of hydrogels formed by the self-assembling peptides.

Quantitative Data Summary

The yield and purity of synthesized peptides can vary significantly depending on the peptide sequence, synthesis scale, and purification efficiency. The following table provides typical ranges for SPPS.

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 40-80%Gravimetric analysis (mass of crude peptide vs. theoretical mass)
Purity of Crude Peptide 50-70%Analytical RP-HPLC (peak area integration)[4]
Final Yield after Purification 10-40%Gravimetric analysis (mass of pure peptide vs. theoretical mass)
Final Purity >95%Analytical RP-HPLC (peak area integration)
Molecular Weight Confirmation Within ± 0.5 Da of theoreticalMass Spectrometry (ESI-MS or MALDI-TOF)

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_application Application Resin Resin Swelling SPPS Stepwise SPPS (Fmoc Chemistry) Resin->SPPS Lipidation Incorporation of This compound SPPS->Lipidation Cleavage Cleavage from Resin & Side-chain Deprotection Lipidation->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Purity & Identity Check (HPLC, MS) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization SelfAssembly Induce Self-Assembly (e.g., pH change) Lyophilization->SelfAssembly DrugLoading Drug Encapsulation (for drug delivery) SelfAssembly->DrugLoading FinalProduct Functional Biomaterial (e.g., Hydrogel) DrugLoading->FinalProduct

Caption: Workflow from synthesis to application of self-assembling lipopeptides.

Signaling Pathway for GLP-1 Receptor Agonists

Peptides synthesized using this compound, such as Liraglutide, function as GLP-1 receptor agonists. Their mechanism of action involves the activation of specific intracellular signaling pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs activates MAPK MAPK/ERK GLP1R->MAPK activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates PI3K PI3K cAMP->PI3K activates CREB CREB PKA->CREB phosphorylates Insulin (B600854) ↑ Insulin Secretion PKA->Insulin AKT Akt/PKB PI3K->AKT activates Proliferation ↑ Cell Proliferation AKT->Proliferation Apoptosis ↓ Apoptosis AKT->Apoptosis MAPK->Proliferation Gene Gene Transcription (e.g., Insulin) CREB->Gene GLP1_Agonist GLP-1 Agonist (e.g., Liraglutide) GLP1_Agonist->GLP1R binds

Caption: Simplified GLP-1 receptor signaling pathway.

Upon binding of a GLP-1 agonist to its receptor, the Gαs subunit is activated, leading to an increase in intracellular cyclic AMP (cAMP) produced by adenylyl cyclase.[9] This rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors like the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[9][10] These cascades ultimately promote insulin secretion, enhance cell proliferation and survival, and stimulate gene transcription through factors like CREB.[10][11] The mitogen-activated protein kinase (MAPK) pathway can also be activated, contributing to the proliferative effects.[10]

Conclusion

The use of this compound provides a streamlined and efficient method for synthesizing self-assembling lipopeptides. The protocols detailed in this document offer a comprehensive guide for researchers and drug development professionals, from the initial solid-phase synthesis to purification, characterization, and induction of self-assembly. The resulting peptide amphiphiles have broad applicability in creating advanced biomaterials for controlled drug delivery and tissue engineering, leveraging the well-understood principles of peptide self-assembly. The provided signaling pathway diagram further contextualizes the mechanism of action for therapeutic peptides developed using this building block, particularly in the realm of metabolic diseases.

References

Site-Specific Lipidation of Peptides with Fmoc-Lys(Pal-Glu-OtBu)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific lipidation is a critical chemical modification strategy to enhance the therapeutic properties of peptides. By attaching a lipid moiety, such as palmitic acid, to a specific site on a peptide backbone, researchers can improve its metabolic stability, prolong its circulation half-life through albumin binding, and enhance its interaction with cell membranes.[1][2] This modification has been successfully employed in marketed peptide drugs, demonstrating its value in drug development.[3][4]

Fmoc-Lys(Pal-Glu-OtBu)-OH is a key building block for achieving site-specific lipidation.[5][6] This reagent consists of a lysine (B10760008) residue where the side-chain amino group is acylated with a palmitoyl-glutamic acid unit. The glutamic acid acts as a spacer, and its carboxyl group is protected by a tert-butyl (OtBu) group, while the alpha-amino group of the lysine is protected by the base-labile Fmoc group.[5] This orthogonal protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of site-specifically lipidated peptides.

Chemical Properties

The structural features of this compound are detailed below.

PropertyValueReference
CAS Number 1491158-62-3[[9, 10, 16, 28]](--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--)
Molecular Formula C₄₆H₆₉N₃O₈[[9, 12, 16]](--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--)
Molecular Weight 792.07 g/mol [[9, 12]](--INVALID-LINK--, --INVALID-LINK--)
Storage Store at -20±5°C upon receipt.[[9, 28]](--INVALID-LINK--, --INVALID-LINK--)
Purity Typically >95% (Varies by supplier)--INVALID-LINK--

Experimental Protocols

The following protocols outline the key steps for the synthesis of a lipidated peptide using this compound on a solid support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating the lipidated lysine residue is depicted below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Peptide Chain Elongation cluster_lipidation Lipidation Step cluster_finalization Finalization & Cleavage cluster_purification Purification & Analysis Resin Select Resin (e.g., Rink Amide, Wang) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Initial Couple_AA Couple Fmoc-Amino Acid Fmoc_Deprotect_Initial->Couple_AA Wash_1 Wash (DMF) Couple_AA->Wash_1 Fmoc_Deprotect_Cycle Fmoc Deprotection Wash_1->Fmoc_Deprotect_Cycle Wash_2 Wash (DMF) Fmoc_Deprotect_Cycle->Wash_2 Loop_Start Wash_2->Loop_Start Loop_Start->Couple_AA Next AA Loop_End Repeat for each non-lipidated AA Loop_Start->Loop_End Couple_Lipid_AA Couple this compound (Extended coupling time) Loop_End->Couple_Lipid_AA Wash_3 Wash (DMF) Couple_Lipid_AA->Wash_3 Fmoc_Deprotect_Lipid Fmoc Deprotection Wash_3->Fmoc_Deprotect_Lipid Wash_4 Wash (DMF) Fmoc_Deprotect_Lipid->Wash_4 Continue_SPPS Continue SPPS for remaining AAs Wash_4->Continue_SPPS Final_Deprotect Final Fmoc Deprotection Continue_SPPS->Final_Deprotect Wash_Final Final Wash (DMF, DCM) & Dry Final_Deprotect->Wash_Final Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) Wash_Final->Cleavage Precipitate Precipitate with Cold Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by MS & HPLC Purify->Analyze

Caption: Workflow for Site-Specific Peptide Lipidation using SPPS.

Protocol: Coupling of this compound

Due to its bulky nature, the coupling of this compound requires optimized conditions to ensure high efficiency.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin-bound peptide thoroughly with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a suitable activating agent in DMF. Common coupling reagents are recommended.

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature.

  • Monitoring and Reaction Time: The coupling reaction should be allowed to proceed for an extended period (e.g., 4 hours to overnight) compared to standard amino acids.[8][9] Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Recommended Coupling Conditions

ParameterRecommendationNotes
Equivalents of Amino Acid 2 - 3 eq.Higher equivalents are used to drive the reaction to completion due to the steric hindrance of the lipidated amino acid.[9][10]
Coupling Reagents DIC/OxymaPure or DIC/HOBt (3 eq.)HATU/DIPEA (2.9 / 6 eq.)HBTU/TBTU can also be used.[11] HATU is particularly effective for sterically hindered couplings.[3] Pre-activation of the amino acid for 2-5 minutes before adding to the resin is recommended for HATU.[3]
Solvent Anhydrous, amine-free DMFThe quality of DMF is critical for successful peptide synthesis.[2] A mixture of DMF and DCM can sometimes improve swelling and reduce aggregation.[3]
Temperature Room Temperature (25°C)For particularly difficult couplings, the temperature can be increased to 35-60°C, though this should be done with caution to avoid side reactions.[10]
Reaction Time 4 - 24 hoursExtended coupling times are often necessary.[8][9] The reaction should be monitored for completion.
Protocol: Cleavage and Deprotection

A trifluoroacetic acid (TFA)-based cleavage cocktail is used to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the OtBu group on the glutamic acid spacer. The palmitoyl (B13399708) group is stable to these conditions.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective "odorless" cocktail is Reagent B.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The resin may turn yellow or orange if Trp or Cys(Trt) residues are present.[12]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA. Combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA. Dry the final peptide pellet under vacuum.

Recommended Cleavage Cocktails

Reagent NameComposition (v/v/v/w)Scavengers and Use Case
Reagent B TFA (88%) / Phenol (5%) / Water (5%) / Triisopropylsilane (TIS) (2%)General "Odorless" Cocktail. TIS is a scavenger for carbocations generated from protecting groups like OtBu and Trityl.[13] Phenol also acts as a scavenger. This is a good general-purpose cocktail.
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-ethanedithiol (B43112) (EDT)For Sensitive Residues. Recommended for peptides containing Cys, Met, Trp, and Tyr. The thiol scavengers (thioanisole, EDT) are more effective at preventing side reactions with these residues but have a strong odor.
TFA/TIS/H₂O TFA (95%) / TIS (2.5%) / Water (2.5%)Simple and Effective. A widely used cocktail suitable for many peptides without particularly sensitive residues.[14] The water and TIS act as scavengers. This cocktail is effective for removing the OtBu group.[12]

Purification and Characterization

Purification by RP-HPLC

Due to the hydrophobic nature of the palmitoyl group, lipidated peptides are well-suited for purification by reverse-phase high-performance liquidography (RP-HPLC).

HPLC_Workflow cluster_setup Setup cluster_run Chromatography cluster_analysis Post-Run Solubilize Dissolve Crude Peptide (e.g., in Buffer A/B mixture) Inject Inject Sample Solubilize->Inject Prepare_Buffers Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile (B52724) Equilibrate Equilibrate C8 or C18 Column Prepare_Buffers->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution (e.g., 20-80% B over 30 min) Inject->Gradient Detect Monitor at 214/280 nm Gradient->Detect Collect Collect Fractions Detect->Collect Analyze_Fractions Analyze Fractions (MS and analytical HPLC) Collect->Analyze_Fractions Pool Pool Pure Fractions Analyze_Fractions->Pool Lyophilize Lyophilize to Obtain Pure Lipidated Peptide Pool->Lyophilize

Caption: General workflow for the purification of lipidated peptides.

Typical HPLC Parameters

ParameterRecommendation
Column Reverse-Phase C8 or C18, wide-pore (300 Å)
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile (ACN)
Gradient A shallow gradient optimized for the specific peptide (e.g., 20% to 80% B over 30-60 min)
Flow Rate Analytical: ~1 mL/min; Preparative: Varies with column diameter
Detection UV absorbance at 214 nm (peptide bond) and 280 nm (Trp, Tyr)
Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the identity and purity of the final lipidated peptide.

  • Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Expected Mass: The observed molecular weight should match the calculated theoretical mass of the lipidated peptide.

  • Fragmentation: During tandem MS (MS/MS), peptides containing a palmitoylated cysteine have been observed to generate neutral losses of the palmitoyl group.[15] This characteristic fragmentation can help confirm the presence and location of the lipid modification.

Applications in Research and Drug Development

The site-specific incorporation of this compound enables the synthesis of peptides with tailored properties for various applications:

  • Improved Pharmacokinetics: The palmitoyl chain binds reversibly to serum albumin, creating a circulating depot that protects the peptide from renal clearance and enzymatic degradation, thus extending its half-life.[1][2][16]

  • Enhanced Biological Activity: Lipidation can increase the local concentration of a peptide at the cell surface, potentially enhancing receptor engagement and biological potency.[17]

  • Drug Delivery: Lipidated peptides can be incorporated into drug delivery systems like liposomes or nanoparticles to improve targeting and release of therapeutic agents.[13]

  • Vaccine Development: Covalent attachment of lipids can serve as a built-in adjuvant, enhancing the immunogenicity of peptide-based vaccines.[18]

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Lys(Pal-Glu-OtBu)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low coupling efficiency of Fmoc-Lys(Pal-Glu-OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS) with this sterically hindered and hydrophobic amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

A1: The low coupling efficiency of this compound primarily stems from two of its molecular characteristics:

  • Steric Hindrance: The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, combined with the large palmitoyl-glutamate-OtBu side chain, physically obstructs the approach of the activated carboxyl group to the free amine on the resin-bound peptide.

  • Hydrophobicity and Aggregation: The long palmitoyl (B13399708) aliphatic chain imparts significant hydrophobicity. This can lead to poor solubility in standard SPPS solvents and cause the growing peptide chain to aggregate on the resin, further blocking reactive sites.[1][2]

Q2: Which coupling reagents are recommended for this amino acid?

A2: For difficult couplings involving sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium (B103445) salts like PyBOP, are generally more effective than standard carbodiimide (B86325) reagents like DIC combined with HOBt or OxymaPure.[3][4][5] HATU is often considered one of the most efficient reagents for such challenging couplings due to the formation of a highly reactive OAt-ester.[3]

Q3: Can I use standard SPPS solvents like DMF?

A3: While Dimethylformamide (DMF) is the most common solvent for SPPS, its effectiveness can be limited when dealing with highly hydrophobic and aggregation-prone sequences. For this compound, switching to or using a mixture with N-Methylpyrrolidone (NMP) can be beneficial as NMP is a better solvent for hydrophobic peptides and can help disrupt aggregation.[6] Adding a small amount of Dimethyl Sulfoxide (DMSO) can also improve solubility.[1]

Q4: How can I confirm that the coupling reaction is complete?

A4: It is crucial to monitor the completion of the coupling reaction before proceeding to the next deprotection step. The most common method is the qualitative ninhydrin (B49086) (Kaiser) test.[7] A positive result (a blue or purple color on the resin beads) indicates the presence of unreacted free primary amines, signifying an incomplete coupling. In this case, a second coupling should be performed.

Q5: Is increasing the reaction temperature a viable strategy?

A5: Yes, increasing the reaction temperature can significantly improve coupling efficiency for difficult amino acids by providing more kinetic energy to overcome the activation barrier. In the synthesis of Liraglutide, which contains this residue, coupling of this compound has been successfully performed at elevated temperatures (e.g., 35-60°C). However, higher temperatures can also increase the risk of side reactions like racemization, so this should be done cautiously.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues with this compound.

Problem: Positive Ninhydrin Test After Initial Coupling

A positive ninhydrin test indicates incomplete acylation of the N-terminal amine. Follow these steps to troubleshoot the issue.

start Positive Ninhydrin Test (Incomplete Coupling) strategy1 Strategy 1: Re-couple (Double Coupling) start->strategy1 strategy2 Strategy 2: Optimize Reagents & Conditions start->strategy2 strategy3 Strategy 3: Address Aggregation start->strategy3 sub_strategy1a Use fresh reagents for the second coupling. strategy1->sub_strategy1a sub_strategy1b Extend coupling time for the second attempt (e.g., 2-4 hours). strategy1->sub_strategy1b sub_strategy2a Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyBOP). strategy2->sub_strategy2a sub_strategy2b Increase reagent equivalents (e.g., from 3 to 5 eq.). strategy2->sub_strategy2b sub_strategy2c Increase reaction temperature (e.g., to 40-50°C). Monitor for racemization. strategy2->sub_strategy2c sub_strategy3a Switch coupling solvent from DMF to NMP or a DMF/DMSO mixture. strategy3->sub_strategy3a sub_strategy3b Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture. strategy3->sub_strategy3b check Perform Ninhydrin Test Again sub_strategy1b->check sub_strategy2c->check sub_strategy3b->check success Success: Negative Test (Proceed to Deprotection) check->success Negative failure Failure: Positive Test (Consider capping unreacted amines with acetic anhydride (B1165640) and proceed, noting potential for deletion peptide). check->failure Positive

Caption: Troubleshooting workflow for incomplete coupling.

Quantitative Data Summary

While exact coupling yields are highly sequence- and condition-dependent, the following table provides an illustrative comparison of the relative efficiencies of common coupling reagents for sterically hindered amino acids based on literature consensus.

Coupling Reagent CocktailReagent ClassRelative Reaction RateEstimated Coupling Efficiency (2h)Risk of RacemizationKey Considerations
DIC / HOBt CarbodiimideStandard60-75%LowCost-effective but often insufficient for hindered couplings.
HBTU / DIEA Aminium SaltFast85-95%Low to ModerateA reliable and common choice, but less potent than HATU.[3][8]
PyBOP / DIEA Phosphonium SaltFast85-95%LowByproducts are generally less problematic than with some uronium salts.
HATU / DIEA Aminium SaltVery Fast>95%Very LowHighly recommended for difficult and hindered couplings.[3][9]
COMU / DIEA Aminium SaltVery Fast>95%Very LowExcellent solubility and high efficiency; a safer alternative to HOBt/HOAt-based reagents.[4]

Note: Efficiency estimates are for illustrative purposes to show relative performance and can vary significantly.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the initial coupling of this compound.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP. Use the minimum volume required for full dissolution. Sonication may be applied briefly if necessary.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For this specific amino acid, extending the initial coupling time to 4-6 hours is advisable.

  • Monitoring:

    • Take a small sample of resin beads and wash them thoroughly with DMF.

    • Perform a ninhydrin (Kaiser) test.

  • Follow-up:

    • If the test is negative (colorless/yellow beads): The coupling is complete. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and proceed to the Fmoc deprotection step.

    • If the test is positive (blue/purple beads): The coupling is incomplete. Proceed to Protocol 2.

Protocol 2: Double Coupling Strategy for Incomplete Reactions

Perform this protocol if the ninhydrin test is positive after the initial coupling.

  • Resin Preparation: Drain the coupling solution from the resin. Wash the resin with DMF (2 times) to remove byproducts before re-coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1, Step 2.

    • Add the fresh activation mixture to the resin.

    • Agitate the reaction for an additional 2-4 hours. Consider increasing the temperature to 40°C.

  • Final Monitoring:

    • Perform a second ninhydrin test.

    • If the test is negative, wash the resin thoroughly and proceed with the synthesis.

    • If the test remains positive, the unreacted amines should be "capped" by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptide impurities in the final product.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for coupling this compound.

start Start: Couple This compound protocol1 Protocol 1: High-Efficiency Coupling - Reagent: HATU (or COMU) - Solvent: NMP or DMF - Time: 2-6 hours start->protocol1 check1 Perform Ninhydrin Test protocol1->check1 deprotection Coupling Complete Proceed to Fmoc Deprotection check1->deprotection Negative protocol2 Protocol 2: Double Coupling - Prepare fresh activated AA - Time: 2-4 hours - Optional: Increase Temp to 40°C check1->protocol2 Positive check2 Perform Ninhydrin Test Again protocol2->check2 check2->deprotection Negative capping Coupling Still Incomplete Cap unreacted amines with Ac₂O/DIEA check2->capping Positive capping->deprotection

Caption: Decision workflow for this compound coupling.

References

Technical Support Center: Synthesis of Lipidated Peptides with Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Lys(Pal-Glu-OtBu)-OH to synthesize lipidated peptides. The information provided aims to address common challenges, with a focus on preventing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a pre-lipidated amino acid building block used in solid-phase peptide synthesis (SPPS).[1][2][3][4] It consists of a lysine (B10760008) residue where the epsilon-amino group is acylated with a palmitoylated glutamic acid, with the glutamic acid's gamma-carboxyl group protected by a tert-butyl (OtBu) ester. This building block is crucial for the synthesis of lipidated peptides, such as the glucagon-like peptide-1 (GLP-1) receptor agonist Liraglutide, where the lipid modification enhances the peptide's pharmacokinetic properties by promoting albumin binding and increasing its half-life in vivo.[4]

Q2: Why is peptide aggregation a common issue when synthesizing peptides containing this compound?

Peptide aggregation during SPPS is a phenomenon where growing peptide chains interact with each other, forming insoluble secondary structures like β-sheets.[5][6] This can hinder the efficiency of both the coupling and deprotection steps. While this compound itself is not always the direct cause, its presence contributes to the overall hydrophobicity of the peptide.[7] Peptides containing stretches of hydrophobic amino acids are particularly prone to aggregation.[5] The long palmitoyl (B13399708) chain significantly increases the nonpolar character of the peptide, which can promote inter-chain associations and lead to aggregation on the solid support.

Q3: What are the typical signs of peptide aggregation during synthesis?

Several indicators during SPPS can suggest that peptide aggregation is occurring:

  • Resin Shrinking: The resin beads may visibly shrink or clump together, indicating a collapse of the polymer matrix due to peptide aggregation.[5]

  • Slow or Incomplete Fmoc Deprotection: The deprotection reaction, monitored by UV absorbance of the liberated fluorenyl group, may show a flattened and broadened profile, indicating that the piperidine (B6355638) reagent has difficulty accessing the N-terminal Fmoc group.[5]

  • Poor Coupling Efficiency: Subsequent amino acid couplings may be incomplete, as indicated by a positive Kaiser test (for primary amines) or other amine tests, even with extended reaction times.[5] False negative results from these tests can also occur if the aggregated peptide chains are inaccessible.[5]

  • Formation of Insoluble Peptide-Resin: The peptide-resin may become difficult to suspend in solvents.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides containing this compound, with a focus on preventing and mitigating aggregation.

Problem 1: Poor coupling efficiency and resin shrinking observed after incorporating several hydrophobic residues.

This is a classic sign of on-resin peptide aggregation. The growing peptide chains are likely forming secondary structures that prevent efficient reaction with incoming reagents.

Solutions:

  • Solvent Modification: Switch from standard solvents like Dichloromethane (DCM) to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Adding Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 25% to DMF can also be effective.[5]

  • Elevated Temperature and Sonication: Performing the coupling reaction at a higher temperature or sonicating the reaction mixture can help to disrupt intermolecular hydrogen bonds that lead to aggregation.[8]

  • Chaotropic Salts: Introducing chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) can interfere with the formation of secondary structures.[8]

Problem 2: The synthesis fails repeatedly at a specific "difficult sequence" prone to aggregation.

Certain amino acid sequences are inherently more prone to aggregation. Proactively modifying the synthesis strategy is often necessary.

Solutions:

  • Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can disrupt the hydrogen bonding patterns that lead to aggregation.[8][9] It is recommended to incorporate an Hmb- or Dmb-protected residue every six to seven amino acids in a sequence known to be difficult.[8]

  • Utilize Pseudoproline Dipeptides: Pseudoproline dipeptides, derived from serine or threonine, introduce a kink in the peptide backbone that effectively disrupts the formation of β-sheets.[5][6][8] These are incorporated as dipeptides and the native serine or threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[5]

Summary of Aggregation-Disrupting Strategies
StrategyDescriptionKey Considerations
Solvent Choice Utilize polar, aprotic solvents like NMP or DMF. Consider adding DMSO (up to 25%).[5]Ensure compatibility with your resin and other reagents.
Temperature & Sonication Increase coupling temperature or apply sonication.[8]Monitor for potential side reactions at higher temperatures.
Chaotropic Salts Add salts like LiCl or KSCN to the reaction mixture.[8]Thoroughly wash the resin to remove salts before proceeding.
Backbone Protection Incorporate Hmb or Dmb-protected amino acids (e.g., Fmoc-Ala-(Dmb)Gly-OH).[8][9]Coupling onto the Dmb/Hmb-protected secondary amine can be challenging.[9]
Pseudoproline Dipeptides Substitute a Ser or Thr with a corresponding pseudoproline dipeptide.[5][6]The native residue is restored during final cleavage.[5]

Experimental Protocols

Protocol 1: General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for SPPS using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the appropriate resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours.

    • Monitor the coupling completion using a ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.

Protocol 2: Incorporation of a Dmb-Protected Amino Acid

This protocol describes the steps for incorporating a backbone-protected amino acid to disrupt aggregation.

  • Follow the general SPPS protocol until the point of incorporation of the Dmb-protected amino acid.

  • For the coupling step, use an Fmoc-AA-(Dmb)Gly-OH dipeptide or a single Fmoc-(Dmb)Gly-OH.[9]

  • Couple the Dmb-protected amino acid using a standard coupling reagent like PyBOP/DIPEA.[10]

  • After the subsequent Fmoc deprotection, the acylation of the secondary amine of the Dmb-protected residue may be difficult. A more potent coupling reagent such as PyBrOP or HATU may be required for the next coupling step.[9][10]

  • The Dmb protecting group is stable throughout the synthesis and is removed during the final TFA cleavage.[10]

Visual Guides

experimental_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

troubleshooting_workflow start Signs of Aggregation? (Resin Shrinking, Poor Coupling) strategy1 Modify Solvents (NMP, DMF/DMSO) start->strategy1 Yes strategy2 Increase Temperature or Apply Sonication start->strategy2 Yes strategy3 Incorporate Backbone Protection (Hmb/Dmb Amino Acids) start->strategy3 Yes strategy4 Use Pseudoproline Dipeptides start->strategy4 Yes monitor Monitor Synthesis (Ninhydrin Test, Cleavage Test) strategy1->monitor strategy2->monitor strategy3->monitor strategy4->monitor

Caption: Troubleshooting Workflow for Peptide Aggregation.

References

Technical Support Center: Optimizing Solubilty of Lipidated Peptides During Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of lipidated peptides, with a primary focus on optimizing their solubility.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the solubility of lipidated peptides during and after SPPS.

Issue 1: Poor Solubility or Aggregation of the Lipidated Peptide on Resin

Question: My lipidated peptide is showing signs of aggregation on the resin (e.g., shrinking resin beads, failed coupling reactions). What can I do to improve solubility during synthesis?

Answer: On-resin aggregation of lipidated peptides is a common challenge due to the increased hydrophobicity. Here are several strategies to mitigate this issue:

  • Choice of Synthesis Components:

    • Resin: Utilize a low-substitution resin or a resin with a more hydrophilic linker (e.g., PEG-based resins like TentaGel or SURE™) to increase the distance between peptide chains and reduce intermolecular interactions.

    • Solvents: Employ a mixture of solvents to improve solvation. A combination of DCM/DMF/NMP (1:1:1) can be effective. For particularly difficult sequences, consider adding 1% Triton X-100 and 2 M ethylenecarbonate to the solvent system.

    • Coupling Reagents: Use highly efficient coupling reagents such as HATU, HCTU, or PyBOP® to ensure rapid and complete coupling, minimizing the time for aggregation to occur. Longer reaction times or double coupling may be necessary for sterically hindered amino acids.

  • Sequence and Structural Modifications:

    • Backbone Protection: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid residue every six to seven residues.[1] These groups disrupt the hydrogen bonding that leads to aggregation and are removed during the final cleavage.[1]

    • Pseudoprolines: Introduce pseudoproline dipeptides (derived from serine or threonine) into your sequence.[1] Proline is known to disrupt secondary structures that contribute to aggregation.[1]

  • Disrupting Aggregates:

    • Chaotropic Salts: Before coupling, wash the resin with solutions containing chaotropic salts like 0.8 M NaClO₄, LiCl, or 4 M KSCN in DMF.[2] These salts can disrupt the secondary structures leading to aggregation.

Issue 2: Difficulty Dissolving the Crude Lipidated Peptide After Cleavage

Question: After cleaving my lipidated peptide from the resin and precipitating it, I'm struggling to dissolve the crude product for purification. What solvents and techniques should I use?

Answer: The hydrophobicity of the lipid chain significantly reduces the aqueous solubility of the peptide. A systematic approach to solubilization is recommended:

  • Initial Solvent Screening:

    • Always start by testing the solubility of a small amount of your peptide.

    • For peptides with a net positive charge (basic peptides), try dissolving in an acidic solution like 10% acetic acid or 0.1% TFA.[3][4]

    • For peptides with a net negative charge (acidic peptides), attempt to dissolve in a basic solution such as 0.1% aqueous NH₄OH.[4]

    • For neutral or highly hydrophobic peptides, organic solvents are necessary.[3][4][5]

  • Using Organic Solvents:

    • Begin with a small volume of a strong organic solvent like DMSO, DMF, or acetonitrile (B52724) (ACN).[3][5] DMSO is often preferred for biological applications due to its lower toxicity.[3]

    • Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer (e.g., water with 0.1% TFA for HPLC) to the desired concentration.[3] If the peptide precipitates, you may need to re-lyophilize and try again with a higher initial concentration of the organic solvent.

  • Solubilizing Agents and Techniques:

    • Sonication: Brief sonication can help to break up aggregates and improve dissolution.[3]

    • Denaturants: For non-biological applications, denaturing agents like 6M guanidine (B92328) hydrochloride or 6M urea (B33335) can be used to disrupt hydrogen bonds and solubilize the peptide.[3]

    • Trifluoroethanol (TFE): Adding 10-20% TFE to your buffer can help to solubilize very hydrophobic peptides.[6]

Solubility of Lipidated Peptides in Various Solvents

Solvent SystemPeptide TypeEfficacyNotes
Water / Aqueous Buffers (e.g., PBS)Hydrophilic peptides, short lipid chainsLow to ModerateGenerally poor for peptides with significant lipidation.[5]
10% Acetic Acid / 0.1% TFABasic peptidesModerate to HighThe acidic pH can help to protonate basic residues, increasing solubility.[3][4]
0.1% Ammonium HydroxideAcidic peptidesModerate to HighThe basic pH deprotonates acidic residues, aiding in solubilization.[4]
DMSO, DMF, Acetonitrile (ACN)Hydrophobic/Lipidated peptidesHighOften required for initial dissolution before dilution with aqueous solutions.[3][5]
Water/Acetonitrile with 10-20% TFEVery hydrophobic peptidesHighTFE can disrupt secondary structures and improve solubility.[6]
6M Guanidine HCl / 6M UreaAggregated peptidesHighEffective at disrupting hydrogen bonds, but may interfere with biological assays.[3]

Frequently Asked Questions (FAQs)

Q1: How does the length and saturation of the fatty acid affect the solubility of my peptide?

A1: The length and saturation of the fatty acid chain have a direct impact on the hydrophobicity and, consequently, the solubility of the lipidated peptide. Longer fatty acid chains (e.g., C16 palmitic acid vs. C8 octanoic acid) and saturated fatty acids will increase the hydrophobicity of the peptide more significantly, leading to lower aqueous solubility.[7] This increased hydrophobicity can also enhance the tendency of the peptide to aggregate.[7]

Q2: What is the best on-resin lipidation strategy to maximize solubility?

A2: On-resin lipidation is typically performed by coupling a pre-formed lipidated amino acid, such as Fmoc-Lys(palmitoyl)-OH, to the growing peptide chain. To maximize solubility during this step, it is crucial to use the strategies mentioned in the troubleshooting guide, such as employing efficient coupling reagents (e.g., HATU), using a resin that minimizes aggregation (e.g., PEG-based resins), and potentially incorporating backbone protection if the peptide sequence is prone to aggregation.[1]

Q3: Are there any specific cleavage cocktails recommended for lipidated peptides?

A3: A standard cleavage cocktail for Fmoc-SPPS is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8] This is generally effective for lipidated peptides. However, for highly hydrophobic peptides, ensuring complete removal of scavengers and byproducts is critical. Multiple precipitations and washes with cold diethyl ether are recommended.[9] If you suspect side reactions with the lipid moiety, you may need to optimize the scavenger composition.

Q4: How can I purify my lipidated peptide if it has poor solubility in the HPLC mobile phase?

A4: For lipidated peptides with poor solubility in standard reversed-phase HPLC mobile phases (water/acetonitrile with 0.1% TFA), consider the following:

  • Dissolve in a Stronger Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before injecting it onto the HPLC column.[3]

  • Modify the Mobile Phase: Adding a small percentage of isopropanol (B130326) or using a different organic modifier like methanol (B129727) in your mobile phase can improve the solubility of the lipidated peptide during purification.

  • Use a Different Stationary Phase: A C4 or C8 column may be more suitable for very hydrophobic peptides than a C18 column.[9]

Q5: How should I store my purified lipidated peptide to maintain its solubility and stability?

A5: Lyophilized lipidated peptides should be stored at -20°C or lower.[10] For peptides in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[10] If the peptide is dissolved in an organic solvent like DMSO, ensure it is stored in a tightly sealed container to prevent water absorption.

Experimental Protocols

Protocol 1: On-Resin Lipidation using Fmoc-Lys(palmitoyl)-OH

This protocol outlines the manual coupling of a lipidated amino acid to a peptide-resin using standard Fmoc-SPPS chemistry.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation of Lipidated Amino Acid:

    • In a separate vial, dissolve Fmoc-Lys(palmitoyl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

  • Coupling:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, continue coupling for another 1-2 hours or perform a double coupling.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

  • Continue Synthesis: Proceed with the coupling of the next amino acid in the sequence.

Protocol 2: Cleavage and Precipitation of a Lipidated Peptide

This protocol describes the cleavage of the lipidated peptide from the resin and its subsequent precipitation.

  • Resin Preparation: Wash the final lipidated peptide-resin with DCM (5 times) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS in a fume hood.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Slowly add the TFA solution to a 50 mL centrifuge tube containing ice-cold diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate of the crude lipidated peptide should form.

  • Washing and Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decanting process at least three times to remove scavengers and residual TFA.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

sp_ps_troubleshooting_workflow start Start: Poor Solubility of Lipidated Peptide issue_on_resin Issue Occurs During SPPS (On-Resin) start->issue_on_resin During Synthesis? issue_post_cleavage Issue Occurs After Cleavage (Crude Peptide) start->issue_post_cleavage After Cleavage? solution_resin_choice Use Low-Sub/PEG Resin issue_on_resin->solution_resin_choice Optimize Resin solution_solvents Use Solvent Mixtures (e.g., DCM/DMF/NMP) issue_on_resin->solution_solvents Optimize Solvents solution_coupling Use High-Efficiency Coupling Reagents (HATU/HCTU) issue_on_resin->solution_coupling Optimize Coupling solution_backbone Incorporate Backbone Protection (Dmb/Hmb) issue_on_resin->solution_backbone Modify Sequence solution_pseudoproline Introduce Pseudoproline Dipeptides issue_on_resin->solution_pseudoproline Modify Sequence solution_organic_solvent Dissolve in Strong Organic Solvent (DMSO/DMF) issue_post_cleavage->solution_organic_solvent Initial Step solution_hplc_mods Modify HPLC Conditions (Mobile Phase/Column) issue_post_cleavage->solution_hplc_mods For Purification Issues solution_ph_adjustment Adjust pH (Acidic/Basic Buffer) solution_organic_solvent->solution_ph_adjustment If pH Dependent solution_sonication Use Sonication solution_organic_solvent->solution_sonication If Aggregated solution_denaturants Use Denaturants (Guanidine HCl/Urea) solution_organic_solvent->solution_denaturants For Severe Aggregation

Caption: Troubleshooting workflow for poor lipidated peptide solubility.

on_resin_lipidation_workflow start Start: Peptide-Resin fmoc_deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotection washing1 2. Washing (DMF, DCM) fmoc_deprotection->washing1 coupling 4. Coupling Reaction washing1->coupling activation 3. Activate Lipidated Amino Acid (Fmoc-Lys(palmitoyl)-OH + HATU/DIPEA) activation->coupling monitoring 5. Monitor with Ninhydrin Test coupling->monitoring monitoring->coupling Incomplete washing2 6. Washing (DMF, DCM) monitoring->washing2 Complete next_cycle Continue to Next Amino Acid Coupling washing2->next_cycle end End: Lipidated Peptide-Resin next_cycle->end

Caption: Workflow for on-resin lipidation using a lipidated amino acid.

References

Technical Support Center: Fmoc-Lys(Pal-Glu-OtBu)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Lys(Pal-Glu-OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when incorporating this compound?

A1: The most significant potential side reaction is the formation of a pyroglutamyl (pGlu) species from the glutamic acid moiety within the Lys side chain.[1][2][3][4][5][6] This intramolecular cyclization can occur under both acidic and basic conditions commonly used in SPPS, leading to a mass loss of 18 Da in the final peptide.

Q2: How does pyroglutamate (B8496135) formation occur?

A2: Pyroglutamate is formed through the intramolecular cyclization of the glutamic acid side chain, where the γ-carboxyl group attacks the α-amino group, resulting in the elimination of a water molecule and the formation of a five-membered lactam ring.[1][2] While this is most common at the N-terminus of a peptide, the reactive nature of the glutamic acid side chain can still pose a risk.

Q3: What are other potential issues to consider during the coupling of this compound?

A3: Besides pyroglutamate formation, researchers should be mindful of:

  • Incomplete Coupling: The bulky nature of the palmitoyl (B13399708) group and the entire side chain can lead to steric hindrance, potentially resulting in incomplete coupling and deletion sequences.[7][8]

  • Aggregation: The presence of the long, hydrophobic palmitoyl chain can promote peptide aggregation on the solid support, further hindering coupling efficiency.

  • Racemization: As with any amino acid coupling, there is a risk of racemization, especially with prolonged activation times or elevated temperatures.

Troubleshooting Guide

Issue 1: Mass spectrometry of the final peptide shows a significant peak at -18 Da from the expected mass.

  • Possible Cause: Formation of a pyroglutamyl species from the glutamic acid residue in the this compound side chain.[1][2][6]

  • Troubleshooting & Optimization:

    • Coupling Conditions:

      • Reagent Choice: Employ coupling reagents known to minimize side reactions, such as HATU or HCTU, with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

      • Activation Time: Use a short pre-activation time (typically 1-2 minutes) before adding the activated amino acid to the resin.

      • Temperature: Maintain the coupling reaction at room temperature. Avoid elevated temperatures, which can accelerate pyroglutamate formation.[7]

    • Post-Synthesis Analysis:

      • Utilize analytical techniques like tandem mass spectrometry (MS/MS) or enzymatic cleavage with pyroglutamate aminopeptidase (B13392206) followed by HPLC analysis to confirm the presence and quantify the extent of pyroglutamate formation.[1][9]

Issue 2: The Kaiser test remains positive after coupling this compound, indicating incomplete reaction.

  • Possible Cause: Steric hindrance from the bulky side chain and/or peptide aggregation on the resin is preventing complete coupling.[7][8]

  • Troubleshooting & Optimization:

    • Extended Coupling Time: Increase the coupling time for this specific residue. Monitor the reaction progress with the Kaiser test at regular intervals.

    • Double Coupling: Perform a second coupling step with a fresh solution of activated this compound.

    • Solvent Choice: Use a solvent system that minimizes aggregation, such as a mixture of DMF and N-methyl-2-pyrrolidone (NMP). In some cases, the addition of a small amount of a chaotropic salt like LiCl can be beneficial.

    • Resin Loading: Consider using a resin with a lower substitution level to increase the distance between peptide chains and reduce steric hindrance.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and then drain the solvent.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF, followed by DCM, and then DMF again.

Data Presentation

Table 1: Comparison of Coupling Reagent Strategies for Potentially Difficult Couplings

Coupling ReagentActivationRacemization RiskByproductsSuitability for Hindered Couplings
HBTU/DIPEA FastLow with HOBtSolubleGood
HATU/DIPEA Very FastVery LowSolubleExcellent, often superior for difficult couplings.[7]
DIC/HOBt ModerateLow with HOBtSoluble DIUGood, but can be slower than uronium/phosphonium reagents.
PyBOP/DIPEA FastLowSolubleVery good, especially for sterically hindered residues.[7]

Visualizations

pyroglutamate_formation Glu_side_chain Glutamic Acid Side Chain (-CH2-CH2-COOH) Activation Acidic or Basic Conditions in SPPS Glu_side_chain->Activation Exposure to Cyclization Intramolecular Cyclization Activation->Cyclization Catalyzes Pyroglutamate Pyroglutamyl Species (-18 Da mass shift) Cyclization->Pyroglutamate H2O H₂O Cyclization->H2O Elimination of

Caption: Mechanism of pyroglutamate formation from a glutamic acid side chain.

coupling_workflow start Start: Resin with N-terminal amine pre_activation Pre-activate this compound with HATU/DIPEA start->pre_activation coupling Add activated amino acid to resin pre_activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring positive_test Positive (Incomplete) monitoring->positive_test Blue beads negative_test Negative (Complete) monitoring->negative_test Colorless beads double_coupling Perform a second coupling positive_test->double_coupling washing Wash Resin negative_test->washing double_coupling->monitoring next_cycle Proceed to next cycle washing->next_cycle

Caption: Experimental workflow for the coupling of this compound.

troubleshooting_guide start Problem Encountered mass_loss Mass Spec shows -18 Da peak start->mass_loss incomplete_coupling Kaiser test is positive start->incomplete_coupling cause_pyro Cause: Pyroglutamate Formation mass_loss->cause_pyro cause_hindrance Cause: Steric Hindrance / Aggregation incomplete_coupling->cause_hindrance solution_pyro Solution: - Use HATU/HCTU - Shorten pre-activation - Maintain room temperature cause_pyro->solution_pyro solution_hindrance Solution: - Extend coupling time - Perform double coupling - Use NMP/DMF solvent mix cause_hindrance->solution_hindrance

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Incomplete Fmoc Deprotection of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to address challenges associated with incomplete Fmoc deprotection, particularly when dealing with sterically hindered amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it problematic?

Incomplete Fmoc deprotection is the failure to fully remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain. This issue prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides missing one or more amino acids. These impurities can be challenging to separate from the desired peptide, resulting in reduced overall yield and purity.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection, especially with sterically hindered amino acids?

Several factors can contribute to inefficient Fmoc removal:

  • Steric Hindrance: The bulky nature of certain amino acid side chains, such as Valine (Val), Threonine (Thr), and α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib), can physically obstruct the deprotection reagent from accessing the Fmoc group.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which is common for sequences containing repeating hydrophobic residues. This aggregation can physically block the deprotection reagent's access to the N-terminal Fmoc group.[1][2]

  • Suboptimal Reagent Conditions: The use of degraded or impure deprotection reagents, such as the piperidine (B6355638) solution, can decrease deprotection efficiency.[1] Additionally, inadequate reaction times, temperature, or reagent concentrations can lead to incomplete Fmoc removal.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1]

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, which impedes reagent access.[1]

Q3: How can I detect incomplete Fmoc deprotection?

Several methods are available to monitor the completeness of the deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This test is performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or brown) suggests that the Fmoc group is still attached.[1] Note that this test is not reliable for N-terminal proline residues, which produce a reddish-brown color.[1]

    • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another chromogenic assay for detecting primary amines.[2]

    • Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[2]

  • Quantitative UV Monitoring: The deprotection reaction releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine. This adduct has a characteristic UV absorbance at approximately 301-312 nm.[2] By monitoring the UV absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection in real-time. Many automated peptide synthesizers utilize this method to automatically extend deprotection times until the reaction is complete.[2]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow these troubleshooting steps:

Step 1: Initial Verification

  • Verify Reagents: Ensure that your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly.

  • Check Resin Swelling: Confirm that the resin is adequately swelled in the appropriate solvent before synthesis.

  • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]

Step 2: Protocol Modifications for Difficult Sequences

For sequences containing sterically hindered amino acids or those prone to aggregation, consider the following modifications:

  • Extended Deprotection Times: Increase the duration of the deprotection step. For particularly difficult couplings, a second deprotection step with fresh reagent is often recommended.[1]

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature can sometimes improve efficiency, but this should be done cautiously to avoid side reactions.

  • Use of Alternative Bases: If piperidine proves ineffective, consider using a stronger base or a different deprotection cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP has been shown to be highly effective.[1] Morpholine is another alternative that can reduce certain side reactions.[1]

Step 3: Advanced Strategies

  • Incorporate "Pseudo-prolines": Dipeptides containing serine or threonine can be introduced as pseudo-prolines to disrupt secondary structure formation.

  • Chaotropic Agents: The addition of chaotropic agents like ethylene (B1197577) carbonate to the deprotection solution can help to disrupt peptide aggregation.

Below is a troubleshooting workflow to guide your decision-making process.

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Quantitative Data Summary

The following table summarizes common deprotection reagents and their typical conditions.

Deprotection ReagentConcentrationSolventTypical Reaction TimeNotes
Piperidine20-50% (v/v)DMF or NMP5-20 minutesThe most common reagent, but can cause side reactions like aspartimide formation.[4][5]
4-Methylpiperidine (4MP)20% (v/v)DMF5-20 minutesA good alternative to piperidine with similar efficiency.[4]
Piperazine (PZ)10% (w/v)9:1 DMF/Ethanol5-20 minutesA solid reagent that is a cost-effective and safer alternative to piperidine.[4][6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v) with 5% PiperazineNMPVariableA stronger, non-nucleophilic base that can enhance deprotection kinetics.[1]
Diethylamine10-60% (v/v)DMF or DMA120-180 minutesAn inexpensive alternative, but requires significantly longer reaction times.[5]
Morpholine20-50% (v/v)DMF20-30 minutesCan reduce the occurrence of certain side reactions.[1][5]

Experimental Protocols

Standard Fmoc Deprotection Protocol (Manual SPPS)
  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[1]

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[1]

  • Drain: Remove the deprotection solution by filtration.[1]

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.[1]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[1]

Kaiser Test Protocol
  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]

  • Prepare Reagents:

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]

  • Heat: Heat the test tube at 100°C for 5 minutes.[1]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical mechanism of Fmoc deprotection.

FmocDeprotection FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction FmocPeptide->ProtonAbstraction Base Base (e.g., Piperidine) Base->ProtonAbstraction DBFAdduct DBF-Base Adduct Base->DBFAdduct traps Carbanion Carbanion Intermediate ProtonAbstraction->Carbanion BetaElimination β-Elimination Carbanion->BetaElimination DBF Dibenzofulvene (DBF) BetaElimination->DBF DeprotectedPeptide H2N-Peptide-Resin BetaElimination->DeprotectedPeptide DBF->DBFAdduct

Caption: Mechanism of base-catalyzed Fmoc deprotection.

References

Technical Support Center: Premature Cleavage of OtBu Group During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of the tert-butyl (OtBu) protecting group during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the OtBu protecting group in peptide synthesis?

A1: The tert-butyl (OtBu) ester is a protecting group used for the side chains of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu). Its main role is to mask the carboxylic acid functionality on the side chain, preventing it from participating in unwanted side reactions during the peptide chain elongation process in Fmoc-based SPPS.[1] The OtBu group is designed to be stable under the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but labile to strong acids like trifluoroacetic acid (TFA), which is used in the final cleavage step.[1]

Q2: What are the signs of premature OtBu cleavage during my synthesis?

A2: Premature cleavage of the OtBu group during synthesis can be suspected if you observe the following:

  • Unexpected mass loss in LC-MS analysis: The most direct evidence is the detection of a peptide species with a mass 56 Da lower than the expected mass, corresponding to the loss of the tert-butyl group.

  • Formation of aspartimide-related impurities: For peptides containing Asp(OtBu), premature cleavage can lead to the formation of a cyclic aspartimide intermediate, especially in the presence of the piperidine used for Fmoc deprotection.[2][3] This can result in a variety of side products, including α- and β-aspartyl peptides, which can be difficult to separate from the desired product.

  • Difficult purification: The presence of closely eluting impurities during HPLC purification can be an indication of side reactions stemming from premature deprotection.

Q3: What are the main causes of premature OtBu cleavage?

A3: The primary cause of premature OtBu cleavage is exposure to acidic conditions during the synthesis cycles. However, the OtBu group can also be susceptible to cleavage under basic conditions, particularly in specific sequence contexts. Key causes include:

  • Repetitive exposure to Fmoc deprotection reagents: Although generally stable to piperidine, prolonged or repeated exposure, especially at elevated temperatures, can lead to gradual loss of the OtBu group.

  • Aspartimide formation: In sequences containing Asp(OtBu), the basic conditions of Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.[2][3] This process inherently involves the loss of the OtBu group. Sequences like Asp-Gly, Asp-Asn, and Asp-Cys are particularly prone to this side reaction.[4]

  • Acidic additives in deprotection solutions: While acidic additives are sometimes used to suppress other side reactions, they can increase the lability of the OtBu group if not carefully controlled.

  • Choice of resin: Certain highly acid-labile resins may release acidic species during the synthesis, contributing to the degradation of acid-sensitive protecting groups like OtBu.

Troubleshooting Guides

Problem 1: Detection of a significant peak at M-56 in the crude LC-MS.

This indicates the loss of a tert-butyl group from your peptide.

Troubleshooting Workflow

start Start: M-56 peak detected check_sequence Is an Asp-Xaa sequence present? (Xaa = Gly, Asn, Ser, Cys) start->check_sequence aspartimide High probability of aspartimide formation. Proceed to Aspartimide Mitigation Protocol. check_sequence->aspartimide Yes other_causes Investigate other causes of OtBu lability. check_sequence->other_causes No review_conditions Review Fmoc deprotection conditions. - Prolonged exposure? - Elevated temperature? other_causes->review_conditions check_reagents Check for acidic contaminants in DMF or other reagents. other_causes->check_reagents modify_deprotection Modify deprotection: - Reduce deprotection time. - Use lower piperidine concentration. - Add acidic modifier (e.g., 0.1 M HOBt). review_conditions->modify_deprotection use_fresh_reagents Use fresh, high-purity reagents. check_reagents->use_fresh_reagents start Start: Difficult purification with multiple impurities ms_analysis Perform LC-MS analysis of the crude product and impurity peaks. start->ms_analysis check_masses Do impurity masses correspond to α/β-aspartyl peptides or piperidide adducts? ms_analysis->check_masses aspartimide_confirmed Aspartimide formation confirmed. Implement mitigation strategies. check_masses->aspartimide_confirmed Yes other_side_reactions Investigate other potential side reactions (e.g., racemization, deletion sequences). check_masses->other_side_reactions No mitigation Mitigation Strategies: 1. Use 0.1 M HOBt or Oxyma in piperidine. 2. Use a bulkier protecting group (e.g., OMpe). 3. Use Dmb-dipeptide strategy for Asp-Gly sequences. aspartimide_confirmed->mitigation start Fmoc-SPPS Cycle with Asp(OtBu) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection base_catalysis Base-Catalyzed Side Reaction deprotection->base_catalysis desired_pathway Desired Pathway: Stable Asp(OtBu) deprotection->desired_pathway aspartimide_formation Aspartimide Formation (-H₂O, -tBu) base_catalysis->aspartimide_formation ring_opening Nucleophilic Ring Opening (Piperidine or H₂O) aspartimide_formation->ring_opening side_products Side Products: - α-Aspartyl Peptide - β-Aspartyl Peptide - Piperidide Adducts ring_opening->side_products

References

Technical Support Center: Troubleshooting Racemization of Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate racemization of Fmoc-Lys(Pal-Glu-OtBu)-OH during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a pure enantiomer (typically the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1][3]

Q2: What are the primary mechanisms of racemization during the activation of Fmoc-amino acids?

A2: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[1][2] The activated carboxyl group of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][2]

  • Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is less common but can be significant under strongly basic conditions.[1]

Q3: Why is this compound susceptible to racemization?

A3: While any chiral amino acid (except glycine) can undergo racemization, the susceptibility of this compound is influenced by the activation method and reaction conditions. The bulky side chain itself does not inherently make it more prone to racemization than other standard amino acids, but like all N-alpha-protected amino acids, it is subject to the general mechanisms of racemization upon activation of its carboxylic acid.

Q4: Which factors generally influence the extent of racemization?

A4: Several factors can contribute to increased racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to high levels of racemization.[2][4]

  • Additives: The absence of racemization-suppressing additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective analogues, can increase the risk.[4][5]

  • Base: The type and amount of base used play a significant role. Stronger, less sterically hindered bases can promote racemization.[1][3]

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1]

  • Temperature: Higher coupling temperatures can accelerate the rate of racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of D-isomer detected after coupling this compound.Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DIC, DCC) without additives.- Switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium (B103445) (e.g., PyBOP) based coupling reagent, which are known to cause less racemization.[2][3] - If using carbodiimides, always include a racemization-suppressing additive like HOBt, HOAt, or OxymaPure.[1][4]
Suboptimal Additive: HOBt may not be sufficient for preventing racemization in difficult couplings.- Replace HOBt with more effective additives such as HOAt, OxymaPure, or Oxyma-B.[1][6] The addition of copper(II) chloride (CuCl₂) has also been shown to suppress racemization in segment couplings.[5]
Base-Induced Racemization: The base used (e.g., DIEA) is too strong or not sterically hindered enough.- Use a more sterically hindered or weaker base. For example, consider replacing N,N-diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[3] - Use the minimum necessary amount of base.
Elevated Reaction Temperature: Performing the coupling at room temperature or higher for extended periods.- Perform the coupling reaction at a lower temperature (e.g., 0 °C), especially for sensitive amino acids.
Solvent Effects: The solvent used (e.g., DMF, NMP) may contribute to racemization.- While DMF and NMP are common, consider evaluating less polar solvent systems if racemization persists, although this may impact solubility and reaction kinetics.[1]
Inconsistent levels of racemization between batches.Variability in Reagent Quality or Reaction Conditions: Inconsistent reagent purity, water content, or reaction setup.- Ensure high purity of amino acids, coupling reagents, and solvents. - Standardize reaction times, temperatures, and reagent addition procedures.

Data Presentation

The choice of coupling reagent and base significantly impacts the degree of racemization. Below is a summary of the general trends observed for sensitive amino acids, which can be extrapolated to the coupling of this compound.

Table 1: Qualitative Effect of Coupling Reagents and Additives on Racemization

Coupling Reagent Additive General Racemization Tendency
DICNoneHigh
DICHOBtModerate
DICHOAtLow
HBTU-Low
HATU-Very Low
PyBOP-Very Low
COMU-Very Low

Source: Adapted from literature discussing general findings in peptide synthesis.[1][3]

Table 2: Influence of Base on Racemization

Base Steric Hindrance Basicity General Racemization Tendency
DIEALowHighHigher
NMMMediumMediumLower
2,4,6-CollidineHighMediumLowest

Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.[3]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a general method for determining the enantiomeric purity of the coupled product.

  • Sample Preparation:

    • Cleave a small sample of the peptide from the solid support.

    • Dissolve the crude peptide in a suitable mobile phase.

  • HPLC System:

    • Utilize an HPLC system equipped with a UV detector.

    • Employ a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of Fmoc-protected amino acid enantiomers.[7][8]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC could be a mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an acidic additive (e.g., trifluoroacetic acid or formic acid).[8]

    • Flow Rate: Adjust the flow rate to achieve optimal separation (e.g., 1.0 mL/min).

    • Detection: Monitor the elution profile at a suitable wavelength for the Fmoc group (e.g., 265 nm).

  • Analysis:

    • Inject a standard sample of the pure L-L dipeptide and, if available, the D-L diastereomer to determine retention times.

    • Inject the crude reaction mixture.

    • Integrate the peak areas for the desired L-L diastereomer and the undesired D-L diastereomer.

    • Calculate the percentage of racemization.

Visualizations

Troubleshooting Workflow for Racemization

Racemization_Troubleshooting start High Racemization Detected reagent Evaluate Coupling Reagent & Additives start->reagent base Assess Base Type & Concentration start->base conditions Review Reaction Conditions start->conditions sol_reagent1 Switch to Uronium/Phosphonium Reagent (HATU, PyBOP) reagent->sol_reagent1 Using Carbodiimide? sol_reagent2 Add/Upgrade Additive (HOAt, Oxyma) reagent->sol_reagent2 No/Ineffective Additive? sol_base Use Weaker/Hindered Base (NMM, Collidine) base->sol_base Using Strong Base? sol_conditions1 Lower Reaction Temperature (e.g., 0 °C) conditions->sol_conditions1 High Temperature? sol_conditions2 Optimize Solvent conditions->sol_conditions2 Solvent Effects?

Caption: A logical workflow for troubleshooting racemization issues during peptide coupling.

Mechanism of Racemization via Oxazolone Formation

Oxazolone_Mechanism amino_acid Fmoc-AA-OH activated Activated Intermediate (e.g., O-Acylisourea) amino_acid->activated + Coupling Reagent oxazolone 5(4H)-Oxazolone (Achiral Intermediate) activated->oxazolone Cyclization oxazolone->oxazolone -H+ / +H+ (Racemization) l_peptide Desired L-Peptide oxazolone->l_peptide d_peptide Undesired D-Peptide oxazolone->d_peptide base Base base->oxazolone amine R'-NH2 amine->l_peptide amine->d_peptide

Caption: The primary mechanism of racemization through oxazolone formation.

References

Liraglutide Synthesis Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of liraglutide (B1674861). The following sections, presented in a question-and-answer format, address specific challenges in solid-phase peptide synthesis (SPPS), purification, and acylation to help improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the solid-phase synthesis of liraglutide?

The synthesis of liraglutide, a 31-amino acid peptide with a C16 fatty acid chain, is a complex process. Key challenges include:

  • Incomplete coupling reactions , particularly for sterically hindered amino acids or within aggregating sequences.[1][2][3]

  • Peptide aggregation on the solid support, which can block reactive sites and reduce synthesis efficiency. This is often exacerbated by the hydrophobic nature of the peptide.[1][4][5][6]

  • Racemization , especially of the D-Thr5 residue, which creates an impurity that is difficult to separate from the final product.[4][7][8][9]

  • Side reactions during amino acid coupling or deprotection steps.[10]

Q2: Which solid-phase resin is recommended for liraglutide synthesis?

For long and complex peptides like liraglutide, the choice of resin is critical. A polyethylene (B3416737) glycol (PEG)-based resin, such as aminomethyl-ChemMatrix (CM) resin, is highly suitable.[1][2] This type of resin provides a more flexible support that can help to solvate the growing peptide chain and reduce aggregation. The use of a Backbone Amide Linker (BAL) in conjunction with a PEG-based resin has been shown to improve the synthesis of liraglutide in high purity and yield.[1][2][11]

Q3: How can peptide aggregation be minimized during SPPS of liraglutide?

Several strategies can be employed to mitigate on-resin aggregation:

  • Use of Pseudoprolines (ψ-Pro): Introducing dipeptide building blocks containing a thiazolidine (B150603) or oxazolidine (B1195125) ring disrupts the secondary structures that lead to aggregation. For liraglutide, pseudoprolines can be incorporated at specific pairs of amino acids such as Gly11-Thr12, Phe13-Thr14, and Val17-Ser18.[1][2]

  • Chaotropic Agents: The addition of a chaotropic agent like LiCl to the synthesis media can help to disrupt intermolecular hydrogen bonds and prevent aggregation.[5]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and reduce aggregation by providing energy to disrupt intermolecular interactions.[12]

Q4: What are the key considerations for the purification of liraglutide?

The purification of liraglutide is challenging due to its length, hydrophobicity from the palmitoyl (B13399708) group, and its tendency to aggregate.[10][13] Key considerations include:

  • Multi-Step HPLC: A multi-step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) process is often necessary to achieve high purity (>99.5%).[14][15]

  • Orthogonal Purification Techniques: Combining different purification methods, such as a "catch-and-release" technology like PurePep® Easy Clean (PEC) followed by RP-HPLC, can improve efficiency and reduce solvent consumption.[16]

  • Buffer Systems: The choice of buffer system in the mobile phase is crucial. For instance, a two-step process using the same stationary phase (e.g., Kromasil 10 µm C4) but with different buffers (e.g., ammonium (B1175870) acetate (B1210297) followed by ammonium carbonate) can effectively remove different types of impurities.[14]

Troubleshooting Guides

Issue 1: Low Yield of Crude Liraglutide

Symptoms:

  • Low overall yield after cleavage from the resin.

  • Multiple peaks observed in the analytical HPLC of the crude product, indicating a high level of impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Incomplete Coupling Monitor coupling reactions using a qualitative test like the ninhydrin (B49086) test.[1][2]If the test is positive, perform a recoupling step. For difficult couplings, consider using a more potent coupling agent cocktail such as AA/HCTU/DIEA.[1][2]
Peptide Aggregation The peptide chain may be forming secondary structures on the resin, hindering further reactions.Incorporate pseudoproline dipeptides at key positions (e.g., Gly11-Thr12, Phe13-Thr14, Val17-Ser18).[1][2] Alternatively, add a chaotropic agent like LiCl to the reaction mixture.[5]
Poor Resin Substitution Inadequate loading of the first amino acid onto the resin.Ensure the resin substitution level is adequate (e.g., > 0.29 mmol/g). If not, a recoupling step for the first amino acid may be necessary.[3]
Issue 2: Presence of D-Thr5 Racemization Impurity

Symptoms:

  • A significant peak corresponding to the D-Thr5 liraglutide impurity is observed in the HPLC analysis of the crude and purified product. This impurity is very close in properties to the desired product, making purification difficult.[4]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Racemization during Stepwise Coupling Standard stepwise solid-phase synthesis can lead to racemization of certain amino acids.Employ a fragment-based synthesis approach. Synthesize a dipeptide or tripeptide fragment containing Thr-Phe (e.g., Gly-Thr-Phe or Thr-Phe-Thr) and couple it to the growing peptide chain. This method has been shown to significantly reduce the formation of the D-Thr5 impurity to less than 0.8% (w/w).[4][9]
Issue 3: Difficulties in Liraglutide Purification

Symptoms:

  • Poor resolution between the main product peak and impurities in RP-HPLC.

  • Low recovery yield after purification steps.

  • Product aggregation during or after purification.[10][13]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Suboptimal HPLC Conditions The mobile phase composition, gradient, and stationary phase are not optimized for the separation of liraglutide and its specific impurities.Develop a multi-step purification process. An initial step can use a buffer system like ammonium acetate to remove tailing impurities, followed by a second step with a different buffer (e.g., ammonium carbonate) to remove front-end impurities.[14]
Product Aggregation Liraglutide has a high propensity to aggregate, especially at acidic pH.[10]Prior to isolation, treat the purified liraglutide with an aqueous basic buffer at a pH of 6.0-8.0 to increase its solubility and stability.[10]
High Solvent Consumption in Traditional HPLC Large-scale purification using traditional HPLC can be costly due to high solvent usage.Consider an orthogonal purification strategy. A catch-and-release method like PurePep® Easy Clean can be used for initial purification, significantly reducing the burden on the subsequent HPLC step and lowering overall solvent consumption.[16]

Data Presentation

Table 1: Comparison of Liraglutide Purification Strategies

Purification Strategy Starting Purity Final Purity Overall Yield Key Features Reference
Two-Step RP-HPLC (Kromasil C4) ~50%>99.5%66.5%Uses two different buffer systems (ammonium acetate and ammonium carbonate) on the same stationary phase.[14]
PurePep® Easy Clean (PEC) + HPLC Not specifiedNot specifiedNot specifiedOrthogonal catch-and-release method reduces solvent consumption by approximately 70% compared to traditional HPLC alone.[16]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Liraglutide

This protocol is a generalized representation based on common practices cited in the literature.[1][2]

  • Resin Preparation: Swell the chosen resin (e.g., aminomethyl-ChemMatrix) in a suitable solvent like Dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using a coupling agent. Monitor the resin substitution level.

  • Peptide Chain Elongation (Iterative Steps):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.

    • Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling cocktail (e.g., AA/DIC/OxymaPure or AA/HCTU/DIEA). Monitor the reaction for completion using the ninhydrin test.

    • Recoupling (if necessary): If the coupling is incomplete, repeat the coupling step.

    • Capping (optional): To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step with acetic anhydride (B1165640) can be performed.[3]

  • Acylation of Lysine (B10760008) Side Chain:

    • Selectively deprotect the side chain of the lysine residue.

    • Couple the palmitoyl-γ-Glu moiety to the lysine side chain.

  • Cleavage and Global Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., TFA/H2O/TIS).

  • Precipitation and Washing: Precipitate the crude peptide in cold ether, followed by washing and drying.

Visualizations

experimental_workflow start Start: Resin Swelling faa_coupling First Amino Acid Coupling start->faa_coupling deprotection Fmoc Deprotection faa_coupling->deprotection washing1 Washing (DMF/DCM) deprotection->washing1 aa_coupling Amino Acid Coupling (Monitor with Ninhydrin Test) washing1->aa_coupling recoupling Recoupling (if needed) aa_coupling->recoupling recoupling->aa_coupling Incomplete is_last_aa Last Amino Acid? recoupling->is_last_aa Complete capping Capping (Optional) is_last_aa->deprotection No acylation Side Chain Acylation (Palmitoyl-γ-Glu on Lys) is_last_aa->acylation Yes cleavage Cleavage & Deprotection (TFA Cocktail) acylation->cleavage precipitation Precipitation & Washing cleavage->precipitation crude_product Crude Liraglutide precipitation->crude_product

Caption: General workflow for the solid-phase synthesis of liraglutide.

troubleshooting_low_yield problem Problem: Low Crude Yield cause1 Incomplete Coupling problem->cause1 cause2 Peptide Aggregation problem->cause2 cause3 Poor Resin Loading problem->cause3 solution1a Recouple cause1->solution1a solution1b Use Stronger Coupling Reagents (e.g., HCTU/DIEA) cause1->solution1b solution2a Use Pseudoprolines cause2->solution2a solution2b Add Chaotropic Agent (LiCl) cause2->solution2b solution3 Optimize First AA Coupling & Recouple if Necessary cause3->solution3

Caption: Troubleshooting logic for low crude liraglutide yield.

purification_strategy crude Crude Liraglutide (~50% Purity) step1 Purification Step 1 (e.g., RP-HPLC with Ammonium Acetate) crude->step1 intermediate Intermediate Purity (~95% Purity) step1->intermediate step2 Purification Step 2 (e.g., RP-HPLC with Ammonium Carbonate) intermediate->step2 final_product High Purity Liraglutide (>99.5% Purity) step2->final_product

Caption: A two-step HPLC purification strategy for liraglutide.

References

Technical Support Center: Optimizing Cleavage Conditions for Peptides with Sensitive Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing cleavage conditions for peptides with sensitive amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of cleaving peptides from solid-phase resins. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are "sensitive" amino acid residues in the context of TFA cleavage?

A1: Sensitive amino acid residues are those prone to undesired chemical modifications under the strong acidic conditions of Trifluoroacetic Acid (TFA) cleavage. During this process, protecting groups are removed, generating highly reactive cationic species that can cause side reactions. The most common sensitive residues include Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln).[1][2]

Q2: My peptide contains Methionine (Met). How can I prevent its oxidation during cleavage?

A2: Methionine is susceptible to oxidation, resulting in the formation of methionine sulfoxide (B87167) (+16 Da mass increase).[3][4] To prevent this, it is crucial to use a cleavage cocktail containing reducing agents and to minimize exposure to oxygen. "Reagent H" is a specialized cocktail designed to minimize methionine oxidation.[5][6] It contains scavengers like dimethylsulfide (DMS) and ammonium (B1175870) iodide.[5][6] Alternatively, adding scavengers such as thioanisole (B89551) or ethylmethyl sulfide (B99878) (EMS) to your cleavage mixture can suppress oxidation.[2] If oxidation does occur, it can sometimes be reversed by treating the peptide with dithiothreitol (B142953) (DTT) or N-mercaptoacetamide.[3]

Q3: What are the primary concerns when cleaving peptides with Cysteine (Cys) residues?

A3: Cysteine is highly reactive and presents two main challenges: oxidation and alkylation. The unprotected thiol group is prone to oxidation, which can lead to the formation of undesired intramolecular or intermolecular disulfide bonds.[3][7] Additionally, the free sulfhydryl group can be modified by reactive cations, a common side reaction being S-tert-butylation from tBu-based protecting groups.[8] To maintain the reduced state of cysteine, scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (DTT) are essential in the cleavage cocktail.[7] For preventing S-tbutylation, triisopropylsilane (B1312306) (TIS) is a commonly used scavenger.[8]

Q4: How can I protect Tryptophan (Trp) residues during TFA cleavage?

A4: The indole (B1671886) side chain of Tryptophan is highly susceptible to alkylation by carbocations generated during cleavage, particularly from t-butyl protecting groups.[1][3] This modification can be minimized by using a Boc protecting group on the tryptophan side chain (Trp(Boc)) and by including scavengers in the cleavage cocktail.[1][2] Effective scavengers for protecting tryptophan include TIS, water, and EDT.[1] Using a well-designed cleavage cocktail like Reagent K is also recommended for Trp-containing peptides.[9]

Q5: What is deamidation, and how does it affect peptides with Asparagine (Asn) and Glutamine (Gln)?

A5: Deamidation is a side reaction where the amide group in the side chain of Asn or Gln is hydrolyzed, converting Asn to aspartic acid or isoaspartic acid, and Gln to glutamic acid or pyroglutamic acid.[10] This introduces a +1 Da mass change and can alter the peptide's structure and function.[10] Deamidation is sequence-dependent and is more likely to occur if the Asn is followed by a small, flexible residue like Glycine.[10] While it is more of a concern under physiological or basic conditions, it can be exacerbated by prolonged exposure to acidic cleavage conditions.[3][10] To minimize this, cleavage times should be kept as short as possible (1-2 hours is often optimal).[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected +16 Da peak in Mass Spec Oxidation of Methionine to methionine sulfoxide.[3][4]Use a cleavage cocktail with reducing scavengers like thioanisole or DMS (e.g., Reagent H).[5][6] Ensure all reagents are fresh and degassed. Cleavage can be performed under an inert nitrogen atmosphere.[2][4]
Unexpected +56 Da peak in Mass Spec S-tert-butylation of Cysteine. This occurs when the t-butyl cation reacts with the free thiol of Cys.[8]Increase the concentration of scavengers like triisopropylsilane (TIS) or use a combination of scavengers such as TIS and EDT.[8]
Low peptide yield, especially with C-terminal Trp Re-attachment of the peptide to the resin. The indole ring of Trp can be alkylated by the resin-bound linker cation generated during cleavage.[1][3]Use a cleavage cocktail containing scavengers effective at quenching resin-linker cations, such as EDT.[4] Using a Trp(Boc) derivative is also highly recommended.[1]
Broad or multiple peaks on HPLC for a Cys-containing peptide Oxidation of Cysteine leading to dimer formation or other oxidized species.[7]Ensure a sufficient amount of a reducing scavenger like EDT or DTT is present in the cleavage cocktail.[7][11] Purify the peptide in buffers bubbled with argon to minimize air exposure.[11]
Incomplete removal of protecting groups (e.g., Arg(Pbf/Pmc)) Insufficient cleavage time or acid strength. Arginine protecting groups like Pbf and Pmc can be difficult to remove.[2][3]Extend the cleavage time to 3-4 hours. For particularly difficult sequences, a stronger acid cocktail or a repeat cleavage of the precipitated peptide may be necessary.[1][3]
Presence of a +1 Da peak in Mass Spec Deamidation of Asparagine or Glutamine.[10]Minimize cleavage time to what is necessary for complete deprotection (e.g., 1-2 hours).[3] Be aware of sequences prone to this side reaction (e.g., -Asn-Gly-).[10]

Data Presentation: Comparison of Common Cleavage Cocktails

Reagent NameComposition (TFA/Phenol (B47542)/Water/Thioanisole/EDT/TIS/DMS/NH₄I)Primary Application & Key Features
Reagent B 88% / 5% / 5% / - / - / 2% / - / -"Odorless" cocktail using TIS to scavenge cations. Good for peptides with Trt-based protecting groups but does not prevent Met oxidation.[12]
Reagent H 81% / 5% / 3% / 5% / 2.5% / - / 2% / 1.5%Specifically designed to prevent the oxidation of Methionine residues.[5][6]
Reagent K 82.5% / 5% / 5% / 5% / 2.5% / - / - / -A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[9][12]
Reagent R 90% / - / - / 5% / 3% / - / - / Anisole (2%)A strong cleavage mixture often used for complex peptides, including those with Arg(Mtr/Pmc) protecting groups.[13]
TFA / TIS / H₂O 95% / - / 2.5% / - / - / 2.5% / - / -A common, simple, and effective non-malodorous cocktail for many sequences, especially when appropriate protecting groups (e.g., Trp(Boc)) are used.[1]

Experimental Protocols

Protocol 1: General Peptide Cleavage using Reagent K

This protocol is suitable for peptides containing a combination of sensitive residues such as Cys, Met, Trp, and Tyr.[9]

  • Preparation: Ensure the peptide-resin is dry and any N-terminal Fmoc group has been removed. Prepare Reagent K fresh by combining Trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (2.5%).

  • Cleavage Reaction: Suspend the dry peptide-resin in Reagent K. Use approximately 10-30 mL of the cocktail per gram of resin.[9][12]

  • Incubation: Stir or agitate the mixture at room temperature for 1.5 to 2.5 hours. Peptides with multiple arginine residues may require longer incubation times.[9]

  • Peptide Isolation: Filter the resin and wash it with a small volume of fresh TFA. Combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a 10-fold volume of cold methyl-tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[12][14]

  • Collection: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold ether at least three times to remove scavengers and organic impurities.[3]

  • Drying: Dry the crude peptide product under vacuum.

Protocol 2: Low-Odor Cleavage using TFA/TIS/H₂O

This protocol is a good starting point for many peptides and avoids the use of malodorous thiols.

  • Preparation: Ensure the peptide-resin is dry and Fmoc-deprotected. Prepare the cleavage cocktail fresh by combining Trifluoroacetic acid (95%), triisopropylsilane (2.5%), and water (2.5%).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Stir the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Isolation: Filter the resin and wash with a small volume of fresh TFA. Combine the filtrates.

  • Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Collection & Washing: Collect the peptide via centrifugation and wash thoroughly with cold ether.

  • Drying: Dry the final peptide product under vacuum.

Visualizations

G cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_workup Work-Up Dry_Resin Dry Peptide-Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prepare_Cocktail Prepare Fresh Cleavage Cocktail Prepare_Cocktail->Add_Cocktail Incubate Incubate at RT (1.5 - 4 hours) Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Crude Peptide Product Crude Peptide Product Dry->Crude Peptide Product

Caption: General workflow for peptide cleavage and deprotection from solid-phase resin.

G Start Cleavage Fails or Crude Product is Impure Check_Mass Analyze Crude Product by Mass Spectrometry Start->Check_Mass Mass_OK Mass OK, but low yield? Check_Mass->Mass_OK No Mass_High Mass Higher than Expected? Check_Mass->Mass_High Yes Mass_Low Mass Lower than Expected? Check_Mass->Mass_Low Yes, from another branch Solubility Check Ether Supernatant for Soluble Peptide Mass_OK->Solubility Yes Reattachment Resin Re-attachment? (esp. C-term Trp/Met) Mass_OK->Reattachment No Incomplete_Deprotection Incomplete Deprotection? (e.g., Arg(Pbf)) Mass_High->Incomplete_Deprotection Yes Side_Reaction Side Reaction? (+16 Da = Met-Ox, +56 Da = Cys-tBu) Mass_High->Side_Reaction No Deletion Deletion Sequence? Mass_Low->Deletion Yes Fragmentation Peptide Fragmentation? Mass_Low->Fragmentation No Optimize_Scavengers Optimize Scavengers (e.g., add EDT) Reattachment->Optimize_Scavengers Extend_Time Extend Cleavage Time Incomplete_Deprotection->Extend_Time Optimize_Cocktail Optimize Cocktail (e.g., Reagent H for Met-Ox) Side_Reaction->Optimize_Cocktail Resynthesize Optimize Synthesis Step Deletion->Resynthesize Fragmentation->Resynthesize

Caption: Troubleshooting decision tree for common peptide cleavage issues.

References

Technical Support Center: Use of Chaotropic Salts to Reduce Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using chaotropic salts to mitigate peptide aggregation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are chaotropic salts and how do they prevent peptide aggregation?

A1: A chaotropic agent is a substance that disrupts the structure of macromolecules like peptides and proteins.[1] Chaotropic salts work primarily by interfering with the hydrogen-bonding network of water, which weakens the hydrophobic effect.[2] The hydrophobic effect is a major driving force for the aggregation of peptides with nonpolar regions. By disordering water molecules, chaotropic salts increase the solubility of hydrophobic peptide regions, thereby reducing the tendency for intermolecular aggregation and denaturation.[1] They can also shield electrostatic charges and prevent the stabilization of salt bridges that might contribute to aggregated structures.[1]

Q2: Which chaotropic salt should I choose for my peptide? Guanidinium chloride (GdmCl) vs. Urea (B33335)?

A2: The choice between Guanidinium chloride (GdmCl) and urea, the two most common chaotropic agents, depends on the specific peptide and downstream application.

  • Guanidinium Chloride (GdmCl): Generally considered a stronger denaturant than urea.[3] It is effective at disrupting both hydrophobic and ionic interactions.[3] However, as an ionic salt, it can interfere with processes sensitive to charge, such as mass spectrometry or certain biological assays. At very low concentrations (e.g., below 0.25 M for Aβ42), GdmCl can sometimes accelerate aggregation by screening electrostatic repulsion between peptide monomers.[4][5]

  • Urea: A neutral, non-ionic chaotrope that is also highly effective at disrupting hydrophobic interactions.[6] It is often preferred when ionic strength is a concern. A significant drawback of urea is its tendency to decompose into isocyanate, which can cause irreversible carbamylation of primary amines on the peptide (e.g., Lysine residues and the N-terminus).[7] This can alter peptide structure and function. To minimize this, always use fresh, high-quality urea solutions and avoid heating above 37°C.[7]

For initial screening, GdmCl may be more potent, but urea is a suitable alternative if ionic effects or carbamylation (with proper precautions) are manageable.

Q3: What is a typical effective concentration range for these salts?

A3: The optimal concentration is highly dependent on the specific peptide's propensity to aggregate.

  • For solubilizing highly aggregated peptides, concentrations of 6 M GdmCl or 8 M urea are commonly used.[8]

  • To prevent aggregation in solution, lower concentrations are often sufficient. Studies on Aβ42 have shown that GdmCl concentrations of 2-3 M decrease the aggregation rate, while urea shows a concentration-dependent reduction in aggregation from 0.4 M to 6 M.[5][9]

  • In solid-phase peptide synthesis, chaotropic salts like LiCl or KSCN may be added to the coupling mixture at concentrations around 0.8 M to 4 M to disrupt on-resin aggregation.[1]

It is critical to perform a concentration titration to find the lowest effective concentration that maintains peptide solubility without excessively denaturing it, if the native structure is important.

Q4: Will chaotropic salts affect the structure and function of my peptide?

A4: Yes. By design, chaotropic salts are denaturants that alter the three-dimensional structure of peptides.[10] They disrupt the non-covalent forces responsible for maintaining the peptide's native secondary and tertiary structures.[6] This can lead to a loss of biological activity. If the peptide needs to be in its native conformation for a downstream assay, the chaotropic agent must be removed to allow for refolding. Complete and correct refolding is not always guaranteed.

Q5: How can I remove chaotropic salts from my peptide solution after treatment?

A5: Several methods are available to remove chaotropic salts, with the choice depending on sample volume and the properties of the peptide.

  • Dialysis: This is a common and effective method. The peptide solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a large volume of the desired final buffer.[11] The buffer should be changed several times to ensure complete removal of the salt.[8] Stepwise dialysis, gradually decreasing the chaotrope concentration, can help prevent the peptide from crashing out of solution as it refolds.[12]

  • Desalting Columns (Size Exclusion Chromatography): Pre-packed desalting columns (e.g., PD-10) can rapidly separate the larger peptide from the smaller salt molecules.[13] This method is fast and efficient for small sample volumes.[3]

  • Protein Precipitation: Methods using trichloroacetic acid (TCA) can precipitate the peptide, allowing the salt-containing supernatant to be removed.[12] The peptide pellet is then washed and resolubilized in the desired buffer. This can be a harsh method and may lead to irreversible aggregation or denaturation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Persistent Aggregation 1. Insufficient Chaotrope Concentration: The concentration may be too low to overcome the aggregation forces of your specific peptide. 2. Ineffective Chaotrope: The chosen salt may not be optimal for your peptide's aggregation mechanism. 3. Extreme Hydrophobicity: The peptide may be exceptionally "sticky" and resistant to standard chaotropes.[14]1. Increase Concentration: Gradually increase the molarity of the chaotropic salt (e.g., from 2 M to 4 M or 6 M GdmCl). 2. Switch Agents: If using urea, try GdmCl, which is a stronger denaturant. For on-resin aggregation, try salts like LiCl or KSCN.[8] 3. Add Organic Solvents/Detergents: For highly intractable peptides, consider adding a small amount of an organic solvent (e.g., DMSO, Acetonitrile) or a non-ionic detergent. Note that these can also interfere with downstream assays.[14]
Peptide Precipitates During Salt Removal 1. Rapid Refolding/Aggregation: Removing the chaotrope too quickly can cause the peptide to misfold and aggregate before it can be properly solvated in the new buffer. 2. Final Buffer Incompatibility: The final buffer's pH or ionic strength may not be suitable for maintaining peptide solubility.1. Use Step-Down Dialysis: Gradually decrease the concentration of the chaotropic salt in the dialysis buffer over several steps to allow for slower, more controlled refolding.[12] 2. Optimize Final Buffer: Screen different buffer conditions (pH, ionic strength) to find one that best solubilizes the refolded peptide. Consider adding stabilizing excipients like arginine or glycerol.[15]
Downstream Assay Interference 1. Chaotrope Denaturation: Residual chaotropic agent is denaturing assay components (e.g., enzymes). 2. Ionic Interference (GdmCl): GdmCl ions are interfering with charge-based interactions or detection methods (e.g., mass spectrometry). 3. Peptide Carbamylation (Urea): Urea-induced carbamylation has altered the peptide's properties, affecting binding or activity.[7]1. Ensure Complete Removal: Use a more rigorous salt removal method (e.g., longer dialysis with more buffer changes, or a desalting column). 2. Switch to Urea: If ionic interference is the issue, repeat the process using non-ionic urea instead of GdmCl. 3. Use Fresh Urea: Always prepare urea solutions fresh to minimize cyanate (B1221674) formation. Avoid heating the solution.[7] If carbamylation is suspected, confirm with mass spectrometry.

Quantitative Data Presentation

The effect of chaotropic salts is highly dependent on the peptide sequence and experimental conditions. The table below summarizes kinetic data from a study on the aggregation of Amyloid Beta (Aβ42), a peptide associated with Alzheimer's disease. This illustrates the complex, concentration-dependent effects these salts can have.

Table 1: Effect of Urea and Guanidinium Hydrochloride (GdmCl) on Aβ42 Aggregation Kinetics

Chaotropic AgentConcentrationObserved Effect on Aggregation RateKey Insight
Urea 0.4 M - 6 MConcentration-dependent decrease in overall aggregation rate.[9]Urea consistently reduces aggregation by destabilizing the folded/aggregated state. The effect on nucleation is stronger than on elongation.[5]
GdmCl ~0.25 MAcceleration of aggregation.[5]At low concentrations, the ionic screening effect dominates, reducing electrostatic repulsion between monomers and facilitating aggregation.[4]
GdmCl > 1 M (e.g., 2-3 M)Deceleration of aggregation.[5]At higher concentrations, the denaturing (chaotropic) effect overwhelms the ionic screening, disrupting hydrophobic interactions and slowing aggregation.[4]

Data synthesized from studies on Aβ42 peptide aggregation kinetics monitored by ThT fluorescence.[4][5][9]

Experimental Protocols

Protocol: Screening for Optimal Chaotropic Salt Concentration

This protocol provides a general framework for determining the lowest effective concentration of a chaotropic agent to maintain peptide solubility.

Objective: To identify the minimum concentration of GdmCl or urea required to prevent aggregation of a target peptide in solution over a defined time course.

Materials:

  • Lyophilized peptide of interest.

  • Stock solutions of chaotropic agents (e.g., 8 M Urea, 6 M GdmCl in assay buffer).

  • Assay buffer (e.g., PBS, Tris).

  • Instrumentation for monitoring aggregation (e.g., plate reader for turbidity at 340-600 nm, Dynamic Light Scattering (DLS) instrument, or spectrofluorometer for Thioflavin T (ThT) assay if applicable).

  • Low-binding microplates or cuvettes.

Methodology:

  • Peptide Monomerization (Preparation):

    • To ensure the experiment starts from a disaggregated state, first dissolve the lyophilized peptide in a strong solvent like hexafluoroisopropanol (HFIP) and then evaporate the solvent to create a peptide film.

    • Resuspend the peptide film in a small volume of DMSO to create a concentrated stock solution (e.g., 5 mM). This stock is considered to be primarily monomeric.

  • Preparation of Chaotrope Dilutions:

    • In a microplate, prepare a serial dilution of the chaotropic agent in the assay buffer. For example, for GdmCl, create final concentrations ranging from 0 M to 4 M (e.g., 0, 0.25, 0.5, 1, 2, 3, 4 M). Do the same for urea in a separate experiment (e.g., 0 M to 8 M).

  • Initiation of Aggregation Assay:

    • Dilute the peptide stock solution into each well of the microplate containing the chaotrope dilutions to a final peptide concentration relevant to your experiment (e.g., 20 µM). Ensure the final DMSO concentration is low and consistent across all wells (e.g., <1%).

    • Mix gently by pipetting.

  • Monitoring Aggregation:

    • Method A (Turbidity): Measure the absorbance (optical density) of the samples at a wavelength between 340 nm and 600 nm over time (e.g., every 15 minutes for 24 hours) at a constant temperature (e.g., 37°C). An increase in absorbance indicates scattering from aggregates.[15]

    • Method B (Dynamic Light Scattering): At specific time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each condition and measure the particle size distribution using DLS. An increase in the average hydrodynamic radius indicates aggregation.

    • Method C (Thioflavin T Assay): If your peptide forms amyloid-like fibrils, include ThT in the reaction mixture. Monitor the increase in fluorescence (Ex: ~450 nm, Em: ~485 nm) over time.[16]

  • Data Analysis:

    • Plot the aggregation signal (turbidity, particle size, or fluorescence) versus time for each chaotrope concentration.

    • The optimal concentration is the lowest concentration that successfully inhibits a significant increase in the aggregation signal over the desired experimental timeframe.

Visualizations

Mechanism_of_Action Mechanism of Chaotropic Salt Action cluster_0 Without Chaotropic Salt cluster_1 With Chaotropic Salt P1 Peptide Monomers (Hydrophobic Regions Exposed) Agg Peptide Aggregates (Insoluble) P1->Agg Hydrophobic Interactions P2 Peptide Monomers Solv Solvated Peptides (Stable in Solution) P2->Solv Salts Chaotropic Salts (e.g., Gdm+, Cl-) Salts->Solv Troubleshooting_Workflow Troubleshooting Peptide Aggregation cluster_solution In Solution cluster_spps Solid-Phase Synthesis start Peptide is Aggregating q1 Is the peptide in solution or on a solid support? start->q1 add_chaotrope Add Chaotropic Salt (e.g., 2M GdmCl) q1->add_chaotrope Solution spps_sol Wash with Chaotropic Salts (e.g., 0.8M LiCl in DMF) q1->spps_sol Solid Support q2 Is aggregation resolved? add_chaotrope->q2 increase_conc Increase Salt Conc. or Switch Agent (Urea -> GdmCl) q2->increase_conc No success Peptide Soluble q2->success Yes check_buffer Optimize Buffer pH/ Add Excipients (Arg) increase_conc->check_buffer check_buffer->q2 spps_sol2 Use 'Magic Mixture' or Microwave Synthesis spps_sol->spps_sol2 Experimental_Workflow Workflow for Optimizing Chaotropic Conditions start Start: Aggregated Peptide prep Prepare Monomeric Peptide Stock (HFIP/DMSO) start->prep screen Screen Salt Concentrations (e.g., GdmCl 0-4M, Urea 0-8M) prep->screen monitor Monitor Aggregation Over Time (Turbidity, DLS, or ThT) screen->monitor analyze Analyze Data: Plot Signal vs. Time monitor->analyze decision Identify Lowest Effective Concentration analyze->decision end End: Optimized Solubilization Condition decision->end

References

Technical Support Center: High-Temperature Coupling for Difficult Sequences with Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the high-temperature coupling of Fmoc-Lys(Pal-Glu-OtBu)-OH in solid-phase peptide synthesis (SPPS), particularly for difficult sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound presents several challenges during peptide synthesis due to its large and complex structure. The bulky palmitoyl-glutamate side chain can lead to steric hindrance, making it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain. This is particularly problematic in sequences prone to aggregation.[1][2] The lipophilic nature of the palmitoyl (B13399708) group can also influence the solvation of the peptide-resin, potentially exacerbating aggregation issues.

Q2: What are the primary advantages of using high-temperature coupling for this amino acid?

A2: High-temperature coupling can be advantageous for several reasons. Increased temperatures can help disrupt secondary structures and peptide aggregation on the solid support, thereby improving reagent accessibility to the reaction sites.[2] This can lead to more efficient and complete coupling reactions, which is especially beneficial for sterically hindered amino acids like this compound.[3]

Q3: What are the potential risks associated with high-temperature coupling of this compound?

A3: While beneficial, high temperatures can also introduce risks. These include:

  • Side Reactions: Elevated temperatures can increase the rate of undesirable side reactions, such as racemization, particularly for sensitive amino acids.

  • Protecting Group Stability: The stability of the Fmoc, OtBu, and other side-chain protecting groups could be compromised at very high temperatures, leading to unintended deprotection and subsequent side reactions.

  • Aspartimide Formation: If aspartic acid is present in the sequence, high temperatures can promote the formation of aspartimide, a common side reaction in Fmoc SPPS.[4]

Q4: Can I use standard coupling reagents for high-temperature coupling of this amino acid?

A4: While standard coupling reagents can be used, their efficiency and stability at high temperatures should be considered. For difficult couplings, more potent activating agents like HBTU, HATU, or COMU are often recommended.[3][5] The choice of base is also critical; non-nucleophilic bases like DIPEA or collidine are generally preferred to minimize side reactions.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the high-temperature coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s) Monitoring/Verification
Incomplete Coupling 1. Steric hindrance from the bulky side chain.2. Peptide aggregation on the resin.3. Insufficient activation of the amino acid.4. Poor resin swelling.1. Increase reaction time and/or temperature: Gradually increase the temperature (e.g., from 60°C to 75°C or 90°C) and extend the coupling time.2. Double coupling: After the first coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.3. Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU.4. Change solvent: Use a more effective solvent for disrupting aggregation, such as NMP or add chaotropic salts.5. Use a low-loading resin: This can reduce steric hindrance between peptide chains.[6]- Kaiser Test: A positive test (blue beads) indicates free amines and incomplete coupling.[7]- LC-MS analysis of a small resin sample: Provides a more definitive assessment of coupling efficiency.
Low Yield of Final Peptide 1. Cumulative incomplete couplings throughout the synthesis.2. Premature chain termination.3. Instability of the palmitoyl group or other protecting groups at high temperature.1. Optimize each coupling step: Ensure complete coupling at every stage, not just for the lipidated residue.2. Capping: After the coupling step, use a capping reagent (e.g., acetic anhydride) to block any unreacted N-terminal amines and prevent the formation of deletion sequences.3. Optimize temperature: While high temperature can improve coupling, excessive heat may be detrimental. Find the optimal balance for your specific sequence.- HPLC analysis of the crude peptide: A clean chromatogram with a major peak indicates a successful synthesis.- Mass spectrometry of the final product: Confirms the correct mass and integrity of the peptide.
Presence of Deletion Sequences 1. Incomplete Fmoc deprotection.2. Incomplete coupling.1. Extend deprotection time or use a stronger base: For difficult sequences, the standard 20% piperidine (B6355638) in DMF may be insufficient. Consider extending the deprotection time or using a stronger base like DBU (with caution due to potential side reactions).[8]2. Ensure complete coupling: Follow the recommendations for incomplete coupling.- HPLC and Mass Spectrometry: Identify peaks corresponding to the mass of peptides missing the intended amino acid.
Racemization 1. Excessive temperature.2. Prolonged activation time.3. Use of certain bases.1. Use the lowest effective temperature: Avoid unnecessarily high temperatures.2. Minimize pre-activation time: Add the activated amino acid to the resin as soon as possible.3. Use a base less prone to causing racemization: Collidine may be a better choice than DIPEA in some cases.[5]- Chiral amino acid analysis: Determines the enantiomeric purity of the final peptide.

Experimental Protocols

Protocol 1: High-Temperature Coupling of this compound

This protocol provides a general guideline for the high-temperature coupling of this compound. Optimization may be required based on the specific peptide sequence and synthesizer.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent (e.g., HCTU, HATU, or COMU) (3-5 equivalents)

  • Base (e.g., DIPEA or Collidine) (6-10 equivalents)

  • High-purity DMF or NMP

  • Microwave peptide synthesizer or conventional heating system

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. For difficult sequences, a double deprotection or extended reaction time may be necessary.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base to initiate activation. A short pre-activation of 1-2 minutes is typically sufficient.

  • Coupling: Add the activated amino acid solution to the resin. Heat the reaction vessel to the desired temperature (e.g., 75°C) and allow the reaction to proceed for an appropriate time (e.g., 5-30 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive, consider a second coupling (double coupling).

Protocol 2: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a qualitative method to detect free primary amines on the resin.

Reagents:

Procedure:

  • Take a small sample of resin beads (10-15) from the reaction vessel and wash them thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions to the resin beads in a small test tube.

  • Heat the tube at 100-110°C for 3-5 minutes.

  • Observation:

    • Blue or purple beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow or colorless beads: Indicates the absence of free primary amines (complete coupling).[7]

Visualizations

High_Temperature_Coupling_Workflow start Start: Fmoc-Deprotected Peptide-Resin activate Activate this compound with Coupling Reagent + Base start->activate couple High-Temperature Coupling (e.g., 75°C, 5-30 min) activate->couple wash1 Wash Resin (DMF) couple->wash1 kaiser Kaiser Test wash1->kaiser complete Coupling Complete kaiser->complete Negative incomplete Incomplete Coupling kaiser->incomplete Positive next_cycle Proceed to Next Cycle complete->next_cycle double_couple Perform Double Coupling incomplete->double_couple wash2 Wash Resin (DMF) double_couple->wash2 wash2->next_cycle Troubleshooting_Decision_Tree cluster_solutions Troubleshooting Steps start Issue: Incomplete Coupling (Positive Kaiser Test) increase_time_temp Increase Coupling Time and/or Temperature start->increase_time_temp First Action double_couple Perform Double Coupling increase_time_temp->double_couple If Still Incomplete change_reagents Use Stronger Coupling Reagents (e.g., HATU, COMU) double_couple->change_reagents If Still Incomplete change_solvent Switch to NMP or Add Chaotropic Salts change_reagents->change_solvent If Aggregation is Suspected end_node Re-evaluate Synthesis Strategy change_solvent->end_node

References

Technical Support Center: Synthesis of Lipidated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of lipidated peptides, with a particular focus on the impact of resin choice.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of resin so critical for the synthesis of lipidated peptides?

A1: The choice of resin is paramount in lipidated peptide synthesis due to the inherent hydrophobicity of the lipid moiety. This hydrophobicity significantly increases the tendency for the growing peptide chain to aggregate, leading to poor solvation, incomplete reactions, and consequently, low yield and purity.[1][2] The properties of the resin, such as its polarity, swelling capacity, and linker type, directly influence these factors.[3][4] A well-chosen resin can mitigate aggregation, improve reagent accessibility, and ultimately determine the success of the synthesis.[5]

Q2: What are the primary types of resins used for synthesizing lipidated peptides with a C-terminal carboxylic acid?

A2: For peptides with a C-terminal carboxylic acid, the most common choices are Wang resin and 2-Chlorotrityl Chloride (2-CTC) resin.[6][7][8]

  • Wang Resin: A reliable and widely used resin for generating peptide acids. However, loading the first amino acid can sometimes be challenging and may lead to racemization for certain residues.[8][9]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, which allows for the cleavage of the peptide under very mild conditions (e.g., 1-5% TFA in DCM).[6][8] This is particularly advantageous for preparing protected peptide fragments and minimizing side reactions. The bulky nature of the trityl linker also helps in reducing racemization during the loading of the first amino acid.[8]

Q3: When should I consider using a polyethylene (B3416737) glycol (PEG)-based resin?

A3: PEG-based resins, such as ChemMatrix® or TentaGel, are highly recommended for the synthesis of "difficult" sequences, which include long or hydrophobic peptides, and are particularly well-suited for lipidated peptides.[3][5] The hydrophilic nature of the PEG component improves the swelling of the resin in polar solvents like DMF and helps to solvate the growing peptide chain, thereby disrupting the intermolecular hydrogen bonding that leads to aggregation.[3][10] This often results in higher purity and yield compared to traditional polystyrene (PS) resins.[5]

Q4: Can I perform the lipidation step directly on the resin?

A4: Yes, on-resin lipidation is a common and effective strategy. The fatty acid can be coupled to the N-terminus of the peptide or to a side chain of an amino acid (e.g., the amine group of Lysine or the thiol group of Cysteine) after the peptide sequence has been assembled.[11] This is typically done using standard peptide coupling reagents.[12]

Q5: How does the choice of resin affect the final cleavage step?

A5: The linker chemistry of the resin dictates the required cleavage conditions.[13][14]

  • Wang Resin: Requires a strong acid cocktail, typically 95% Trifluoroacetic Acid (TFA) with scavengers, for cleavage.[6]

  • Rink Amide Resin: Also requires a strong TFA cocktail to release the peptide as a C-terminal amide.[6]

  • 2-Chlorotrityl Chloride Resin: Peptides can be cleaved under very mild acidic conditions (e.g., 1-5% TFA in DCM), which is useful if acid-sensitive modifications are present or if a fully protected peptide is desired.[8] The presence of the lipid can sometimes hinder cleavage efficiency, so reaction times may need to be optimized.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low crude peptide yield after cleavage. Incomplete Cleavage: The lipid moiety can sterically hinder the cleavage reagent's access to the linker.- Increase cleavage reaction time (perform a small-scale trial to optimize).[15][16] - Ensure the use of an appropriate cleavage cocktail with effective scavengers (e.g., TIS for trityl groups).[13] - For stubborn cleavages, consider a re-cleavage of the resin.[15]
Peptide Aggregation on Resin: The peptide chains are clumped together, preventing complete reaction at all sites. This is a major issue with lipidated peptides.- Switch to a more hydrophilic resin with better swelling properties, such as a PEG-based resin (e.g., ChemMatrix).[3][5] - Use a lower substitution (loading) resin to increase the distance between peptide chains.[17] - Synthesize at a higher temperature to disrupt secondary structures.[18] - Use solvents known to reduce aggregation, such as N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).
Crude peptide shows significant impurities (e.g., deletion sequences). Poor Solvation During Synthesis: Incomplete deprotection or coupling steps due to aggregation.- Optimize resin swelling by ensuring the use of high-quality, amine-free DMF or switching to NMP.[4][7] - Incorporate "difficult sequence" protocols, such as double coupling or using stronger coupling reagents like HATU.[7] - As a primary solution, use a PEG-based resin designed for hydrophobic sequences.[3]
Steric Hindrance During Lipidation: The fatty acid fails to couple efficiently to the peptide.- Increase the coupling time for the lipidation step. - Use a more potent coupling reagent. - Ensure the lipidation site is not sterically crowded. If possible, introduce a small spacer amino acid (e.g., Glycine) before the lipidation site.
Difficulty dissolving the crude lipidated peptide for purification. High Hydrophobicity: The lipid tail makes the peptide insoluble in standard aqueous buffers used for HPLC.- Try dissolving the peptide in organic solvents like DMSO, DMF, or isopropanol (B130326) first, then slowly adding the HPLC mobile phase. - For purification, use a mobile phase with a higher organic content and consider adding small amounts of formic acid.
Resin beads are clumping and not swelling properly during synthesis. Incompatible Resin/Solvent System: The chosen resin does not swell well in the synthesis solvent, especially after the hydrophobic lipid is attached.- Monitor the resin bed volume. If shrinkage occurs, switch to a more suitable solvent (e.g., NMP).[4] - For future syntheses, select a resin known for good swelling characteristics with hydrophobic peptides, such as a PEG-grafted polystyrene resin.[3][10]

Data Presentation: Resin Performance Characteristics

The selection of a resin has a significant impact on the loading capacity and the expected outcome of the synthesis. The following table summarizes typical characteristics of commonly used resins in peptide synthesis. Note that purity and yield are highly dependent on the specific peptide sequence, its length, and the efficiency of the synthesis protocol.[6]

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Primary Application for Lipidated Peptides
Wang Resin 0.3 - 1.050 - 90Moderate to HighPeptides with a C-terminal carboxylic acid.[6]
2-Chlorotrityl Chloride Resin 0.3 - 1.6+Generally highHighPeptides with a C-terminal carboxylic acid, especially when mild cleavage is required.[6]
Rink Amide Resin 0.3 - 1.052 - 90+Moderate to HighPeptides with a C-terminal amide.[6]
PEG-Based Resins (e.g., ChemMatrix) 0.1 - 0.7Often higher than PS resins for difficult sequencesHighRecommended for hydrophobic and aggregation-prone sequences, such as lipidated peptides.[3][5]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of an N-Terminally Lipidated Peptide on Rink Amide Resin

This protocol outlines the synthesis of a generic 15-amino acid peptide followed by N-terminal palmitoylation on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (e.g., 0.4 mmol/g loading) in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling:

    • Pre-activate 4 equivalents of the first Fmoc-amino acid with 4 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence.

  • N-Terminal Lipidation (Palmitoylation):

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin.

    • Prepare a solution of 4 equivalents of palmitic acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF.

    • Add the solution to the peptide-resin and shake for 4 hours or overnight.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess fatty acid.

  • Cleavage and Deprotection:

    • Wash the dried peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[13]

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Synthesis of a Lipidated Peptide on 2-Chlorotrityl Chloride Resin

This protocol is suitable when a C-terminal carboxylic acid is desired and mild cleavage conditions are preferred.

  • Loading of the First Amino Acid:

    • Swell the 2-CTC resin in DCM for 30 minutes.

    • Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM (add minimal DMF if needed for solubility).

    • Add 3 equivalents of DIPEA to the amino acid solution.

    • Add this solution to the swollen resin and shake for 1-2 hours.

    • To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Peptide Synthesis and Lipidation: Follow steps 2, 3, 4, and 5 from Protocol 1 for chain elongation and on-resin lipidation.

  • Mild Cleavage (to yield a protected peptide fragment):

    • Wash the dried peptide-resin with DCM.

    • Suspend the resin in a solution of 1-2% TFA in DCM.

    • Shake for 30-60 minutes, monitoring the cleavage progress.

    • Filter the resin and collect the filtrate. Neutralize the filtrate with a base such as pyridine.

  • Strong Cleavage (to yield a fully deprotected peptide):

    • Follow Step 6 from Protocol 1 using a 95% TFA cocktail.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation cluster_modification Modification & Cleavage Resin_Selection 1. Resin Selection (e.g., Wang, 2-CTC, PEG) Resin_Swelling 2. Resin Swelling (e.g., in DMF) Resin_Selection->Resin_Swelling Fmoc_Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection AA_Coupling 4. Amino Acid Coupling (Activated AA) Fmoc_Deprotection->AA_Coupling Wash 5. Washing (DMF/DCM) AA_Coupling->Wash Wash->Fmoc_Deprotection Repeat for each AA Final_Deprotection 6. Final N-terminal Fmoc Deprotection Lipidation 7. On-Resin Lipidation (Fatty Acid Coupling) Final_Deprotection->Lipidation Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Lipidation->Cleavage Isolation 9. Precipitation & Isolation (Cold Ether) Cleavage->Isolation

Caption: Workflow for Solid-Phase Synthesis of Lipidated Peptides.

resin_selection_logic Start Start: Plan Synthesis C_Terminus Desired C-Terminus? Start->C_Terminus Aggregation_Risk High Aggregation Risk? (Long/Hydrophobic Peptide) C_Terminus->Aggregation_Risk Carboxylic Acid Rink_Amide Use Rink Amide Resin C_Terminus->Rink_Amide Amide Mild_Cleavage Mild Cleavage Required? Aggregation_Risk->Mild_Cleavage No PEG_Resin Use PEG-based Resin (e.g., ChemMatrix) Aggregation_Risk->PEG_Resin Yes Wang Use Wang Resin Mild_Cleavage->Wang No Two_CTC Use 2-CTC Resin Mild_Cleavage->Two_CTC Yes

Caption: Decision flowchart for selecting the appropriate resin.

References

Technical Support Center: Minimizing Side Product Formation in ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ADC production processes, focusing on the minimization of common side products such as aggregates, unconjugated antibodies, and free drug-linker species.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in ADC synthesis and why are they problematic?

A1: The most common side products in ADC synthesis are aggregates, unconjugated antibodies, and free (unbound) drug-linker species.[1][2] These impurities are critical to control for several reasons:

  • Aggregates: These are clusters of ADC molecules that can form due to the increased hydrophobicity of the conjugate.[3][4] Aggregates can reduce the efficacy of the ADC, alter its pharmacokinetic profile, and potentially induce an immunogenic response in patients.[3]

  • Unconjugated Antibodies: These are antibody molecules that have not been successfully conjugated with the drug-linker. Their presence dilutes the final product, reducing its overall potency as they compete with the ADC for binding to the target antigen.[1]

  • Free Drug-Linker Species: These are unbound cytotoxic payloads or drug-linker complexes. Their presence can lead to off-target toxicity and an altered safety profile of the therapeutic.[5]

Q2: What are the primary causes of ADC aggregation?

A2: ADC aggregation is primarily driven by the increased hydrophobicity of the antibody surface after conjugation with a often hydrophobic drug-linker.[3][4] Other contributing factors include:

  • Unfavorable Reaction Conditions: Suboptimal pH, temperature, and high salt concentrations can promote aggregation.[3][6] Operating at a pH near the antibody's isoelectric point can significantly decrease its solubility and lead to aggregation.[3]

  • Use of Organic Solvents: While often necessary to dissolve hydrophobic drug-linkers, organic co-solvents can disrupt the antibody's structure and promote aggregation.[3][7]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[8]

Q3: How can I minimize the formation of unconjugated antibodies?

A3: Minimizing unconjugated antibodies requires optimizing the conjugation reaction efficiency. Key strategies include:

  • Optimizing Reaction Conditions: Fine-tuning the pH, temperature, and reaction time can significantly improve conjugation efficiency.[][10]

  • Reactant Stoichiometry: Ensuring a sufficient molar excess of the drug-linker to the antibody can drive the reaction towards completion. However, an excessive amount can lead to other issues like increased aggregation and difficulty in purification.

  • Antibody Preparation: For cysteine-based conjugation, ensuring the complete and consistent reduction of interchain disulfide bonds is critical to provide the necessary thiol groups for conjugation.

Q4: What are the best practices for removing free drug-linker species after conjugation?

A4: Several purification techniques are effective for removing small molecule impurities like free drug-linkers from the much larger ADC product. These include:

  • Tangential Flow Filtration (TFF): This is a highly efficient and scalable method for buffer exchange and the removal of small molecules.[11][12][13]

  • Size Exclusion Chromatography (SEC): This method separates molecules based on size and can effectively remove smaller impurities.[1]

  • Dialysis: A common lab-scale technique for removing small molecules from a protein solution.

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected

Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (HMWS).

Possible Cause Troubleshooting Step
Hydrophobic Drug-Linker Consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) moiety, to increase the overall solubility of the ADC.[4]
Suboptimal Reaction pH Adjust the pH of the conjugation buffer to be at least 1-2 units away from the antibody's isoelectric point (pI) to maximize solubility.[3]
High Organic Solvent Concentration Minimize the concentration of the organic co-solvent (e.g., DMSO, DMAc) to the lowest level required to dissolve the drug-linker. A typical starting point is ≤10% (v/v).[14][15]
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower DAR, which can reduce hydrophobicity-driven aggregation.[8]
Unfavorable Buffer Conditions Screen different buffer systems and salt concentrations to find a formulation that enhances ADC stability.[3]
Issue 2: Incomplete Conjugation and High Levels of Unconjugated Antibody

Symptom: Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) analysis reveals a large peak corresponding to the unconjugated antibody (DAR=0).

Possible Cause Troubleshooting Step
Inefficient Reaction Kinetics Optimize reaction time and temperature. Longer reaction times or slightly elevated temperatures (e.g., room temperature vs. 4°C) may be necessary, but must be balanced against the risk of degradation.[]
Incorrect Reactant Stoichiometry Increase the molar excess of the drug-linker. A typical starting range is 3-10 fold molar excess.[10]
Suboptimal pH for Conjugation Chemistry Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry being used (e.g., pH 7.5-8.5 for lysine-based NHS ester reactions; pH 6.5-7.5 for cysteine-based maleimide (B117702) reactions).[16]
Incomplete Antibody Reduction (Cysteine Conjugation) Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time.
Poor Reagent Quality Verify the purity and activity of the drug-linker and any other reagents before use.
Issue 3: Presence of Free Drug-Linker Species in Final Product

Symptom: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS analysis detects free drug-linker in the purified ADC sample.

Possible Cause Troubleshooting Step
Inefficient Purification Increase the number of diavolumes during Tangential Flow Filtration (TFF) or optimize the gradient in chromatographic purification methods.[11][12]
Linker Instability For maleimide-based linkers, consider hydrolysis of the succinimide (B58015) ring to a more stable ring-opened form to prevent retro-Michael addition and subsequent drug-linker release. This can sometimes be promoted by adjusting the pH post-conjugation.
Column Overloading during Purification Reduce the amount of crude ADC loaded onto the chromatography column to ensure efficient separation of the ADC from smaller impurities.
Incomplete Quenching If a quenching step is used to react with excess drug-linker, ensure the quenching agent is added in sufficient excess and for an adequate amount of time.[13]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample.

Materials:

  • SEC-HPLC system with a UV detector

  • Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8[1]

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the eluent at a UV wavelength of 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (eluting first), the monomer, and any low molecular weight species (fragments, eluting last). Calculate the percentage of each species relative to the total peak area. For ADCs with hydrophobic payloads, the addition of an organic modifier (e.g., 10-15% isopropanol) to the mobile phase may be necessary to improve peak shape and recovery.[14]

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Impurity Analysis

Objective: To determine the drug-to-antibody ratio (DAR) distribution and quantify unconjugated antibody.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[17]

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0[17]

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DAR values (DAR=1, DAR=2, etc.), as higher DAR species are more hydrophobic and bind more strongly to the column. Calculate the area of each peak to determine the relative abundance of each species. The average DAR can be calculated from the weighted average of the peak areas.[18]

Protocol 3: Tangential Flow Filtration (TFF) for Free Drug Removal

Objective: To remove unconjugated drug-linker and exchange the buffer of the ADC solution.

Materials:

  • TFF system with a reservoir and peristaltic pump

  • TFF cassette with an appropriate molecular weight cut-off (e.g., 30 kDa for a ~150 kDa ADC)[11]

  • Crude ADC solution

  • Diafiltration buffer (the final formulation buffer)

Procedure:

  • System Setup and Conditioning: Install the TFF cassette and flush the system with the diafiltration buffer to condition the membrane.

  • Concentration (Optional): Concentrate the crude ADC solution to a target concentration (e.g., 25-30 g/L) to reduce the volume for buffer exchange.[11]

  • Diafiltration: Add the diafiltration buffer to the reservoir at the same rate as the filtrate is being removed to maintain a constant volume. Perform at least 5-10 diavolumes to ensure efficient removal of small molecule impurities.[12]

  • Final Concentration: Concentrate the ADC solution to the desired final concentration.

  • Recovery: Recover the purified and buffer-exchanged ADC from the system.

Visualizations

ADC_Synthesis_Workflow General ADC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation DrugLinker Drug-Linker Payload DrugLinker->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification Purification Step (e.g., TFF, Chromatography) CrudeADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC Analysis Analytical Characterization (SEC, HIC, MS) PurifiedADC->Analysis FinalProduct Final ADC Product Analysis->FinalProduct

Caption: A simplified workflow for ADC synthesis, purification, and analysis.

Troubleshooting_Aggregation Troubleshooting Workflow for ADC Aggregation Start High Aggregation Detected (by SEC) Check_Hydrophobicity Is the drug-linker highly hydrophobic? Start->Check_Hydrophobicity Check_pH Is the reaction pH near the antibody's pI? Check_Hydrophobicity->Check_pH No Action_Linker Use a more hydrophilic linker (e.g., PEG) Check_Hydrophobicity->Action_Linker Yes Check_Solvent Is the organic solvent concentration high? Check_pH->Check_Solvent No Action_pH Adjust pH away from pI (≥1-2 units) Check_pH->Action_pH Yes Check_DAR Is the DAR high? Check_Solvent->Check_DAR No Action_Solvent Reduce organic solvent concentration Check_Solvent->Action_Solvent Yes Action_DAR Optimize for a lower DAR Check_DAR->Action_DAR Yes End Re-analyze Aggregation Check_DAR->End No Action_Linker->End Action_pH->End Action_Solvent->End Action_DAR->End

Caption: A decision tree for troubleshooting high levels of ADC aggregation.

ADC_Side_Products Common Side Products in ADC Synthesis cluster_reactants Reactants cluster_products Products and Side Products mAb Antibody Conjugation Conjugation Reaction mAb->Conjugation DrugLinker Drug-Linker DrugLinker->Conjugation DesiredADC Desired ADC Conjugation->DesiredADC Aggregates Aggregates Conjugation->Aggregates UnconjugatedAb Unconjugated Antibody Conjugation->UnconjugatedAb FreeDrug Free Drug-Linker Conjugation->FreeDrug

Caption: An overview of desired products and common side products from an ADC conjugation reaction.

References

Technical Support Center: Enhancing Mass Spectrometry Signals of Palmitoylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of palmitoylated peptides by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometric analysis of palmitoylated peptides.

Issue 1: Low or No Signal from Palmitoylated Peptides

Possible Causes and Solutions:

  • Palmitoyl (B13399708) Group Lability: The thioester bond of S-palmitoylation is labile, especially under basic pH conditions used in standard trypsin digestion protocols. This can lead to significant loss of the modification before analysis.[1][2]

    • Solution: Perform sample preparation in neutral or slightly acidic buffers, such as 50 mM Tris, pH 7.4. Avoid basic buffers like 100 mM ammonium (B1175870) bicarbonate, pH 8.0, which can cause significant palmitoyl loss even after a few hours of incubation.[1] The use of MS-compatible detergents like RapiGest at a concentration of 0.1% can also significantly inhibit thioester hydrolysis.[3]

  • Inappropriate Reducing Agent: The commonly used reducing agent dithiothreitol (B142953) (DTT) can cleave the thioester linkage.[1][2]

  • Poor Solubility and Ionization: The high hydrophobicity of palmitoylated peptides can lead to poor solubility in typical reversed-phase chromatography solvents and inefficient ionization.[5][6] This is particularly problematic for multiply palmitoylated peptides.[5][6]

    • Solution: To improve solubility and ionization, consider using alternative solvents. The addition of dimethyl sulfoxide (B87167) (DMSO) to the electrospray ionization solvent has been shown to improve the signal intensity of multiply modified peptides.[5][6] For liquid chromatography, a robust organic solvent system, such as acetonitrile/isopropanol/water with 0.1% TFA, can be employed for better separation of hydrophobic peptides.[1]

  • Inefficient Enrichment: Palmitoylated proteins are often of low abundance, requiring effective enrichment strategies.

    • Solution: Employ established enrichment methods such as Acyl-Biotin Exchange (ABE), Acyl-Resin Assisted Capture (Acyl-RAC), or metabolic labeling with palmitic acid analogs (e.g., 17-octadecynoic acid) followed by click chemistry.[1][7][8][9][10][11] A newer method, SDC Acid Precipitation Enrichment (SDC-ACE), has also been developed for this purpose.[8][10]

Issue 2: Difficulty in Simultaneous Analysis of Palmitoylated and Unmodified Peptides

Possible Cause and Solution:

  • Vastly Different Hydrophobicities: The significant difference in hydrophobicity between a palmitoylated peptide and its unmodified counterpart makes their co-elution and simultaneous detection in a single LC-MS run challenging.[1][2]

    • Solution: Increase the hydrophobicity of the unmodified peptides through derivatization. Alkylating the free cysteine residues of unmodified peptides with a hydrophobic tag, such as N-[(3-perfluorooctyl)propyl] iodoacetamide (B48618) (FIAM), can increase their retention time, allowing for simultaneous analysis with the palmitoylated forms.[1][2]

Issue 3: Inaccurate Palmitoylation Site Identification

Possible Cause and Solution:

  • Facile Palmitoyl Loss During Fragmentation: Certain tandem mass spectrometry (MS/MS) fragmentation techniques can cause the labile palmitoyl group to be lost before peptide backbone fragmentation, leading to a lack of site-specific information. Collision-induced dissociation (CID) is particularly prone to this issue.[1][2][4] Gas-phase transfer of the palmitoyl group during CID can also lead to false identification.[3]

    • Solution: Utilize alternative fragmentation methods that preserve the post-translational modification. Electron transfer dissociation (ETD) is highly recommended as it preserves the palmitoyl group and provides extensive peptide backbone cleavage, enabling accurate localization of the modification site.[1][2][4][12] Higher-energy collisional dissociation (HCD) has also been shown to be effective in keeping the S-palmitoylation intact during fragmentation.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which buffer system is recommended for the digestion of palmitoylated proteins?

It is recommended to use a neutral or slightly acidic buffer system, such as 50 mM Tris at pH 7.4.[1] Standard digestion buffers like 100 mM ammonium bicarbonate (pH 8.0) should be avoided as they can lead to significant loss of the palmitoyl group.[1]

Q2: What is the best reducing agent to use for disulfide bond reduction when analyzing palmitoylated peptides?

Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent.[1][2][4] Dithiothreitol (DTT) should be avoided as it can lead to the cleavage of the thioester bond in S-palmitoylated peptides.[1][2][4]

Q3: How can I enrich for palmitoylated peptides from a complex sample?

Several methods are available for the enrichment of palmitoylated proteins and peptides. These include:

  • Acyl-Biotin Exchange (ABE): This method involves blocking free thiols, cleaving the thioester bond with hydroxylamine, and then labeling the newly freed thiols with a biotin (B1667282) tag for affinity purification.[1][8][11]

  • Acyl-Resin Assisted Capture (Acyl-RAC): Similar to ABE, this method captures the newly exposed thiols on a resin.[9][10]

  • Metabolic Labeling with Click Chemistry: This involves metabolically incorporating a palmitic acid analog containing an alkyne or azide (B81097) group into proteins. The tagged proteins can then be selectively captured using click chemistry.[1][7][9]

  • SDC Acid Precipitation Enrichment (SDC-ACE): A newer method that utilizes the differential solubility of palmitoylated peptides in the presence of sodium deoxycholate for enrichment.[8][10]

Q4: Which fragmentation method in tandem mass spectrometry is best for localizing the palmitoylation site?

Electron Transfer Dissociation (ETD) is the ideal fragmentation method for analyzing palmitoylated peptides.[1][2][4][12] Unlike Collision-Induced Dissociation (CID), which often leads to the loss of the palmitoyl group, ETD preserves the modification and provides extensive fragmentation of the peptide backbone, allowing for unambiguous site localization.[1][2][4] Higher-energy Collisional Dissociation (HCD) can also be a suitable alternative.[5][6]

Q5: How can the poor solubility of multiply palmitoylated peptides be addressed?

The solubility of highly hydrophobic, multiply palmitoylated peptides can be improved by using alternative solvent systems. The addition of dimethyl sulfoxide (DMSO) during electrospray ionization has been shown to enhance the signal intensity of these peptides.[5][6]

Quantitative Data Summary

Table 1: Stability of Palmitoyl Peptides in Different Buffers and Reducing Agents

ConditionBuffer (pH)Reducing AgentIncubation TimeTemperaturePalmitoyl StabilityReference
Standard Digestion100 mM ABC (8.0)None6 hours37°CSignificant Loss[1]
Neutral Buffer50 mM Tris (7.4)NoneOvernight37°CStable[1]
Acidic Buffer50 mM AA (4.0)NoneOvernight37°CStable[1]
DTT Treatment50 mM Tris (7.4)DTT1 hour37°CSignificant Loss[1]
TCEP Treatment50 mM Tris (7.4)TCEP1 hour37°CLargely Preserved[1]

ABC: Ammonium Bicarbonate, AA: Acetic Acid, DTT: Dithiothreitol, TCEP: Tris(2-carboxyethyl)phosphine

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Palmitoylated Peptides

  • Lysis and Denaturation: Lyse cells or tissues in a buffer containing a detergent like RapiGest to aid in protein solubilization and inhibit thioester hydrolysis.[3]

  • Reduction: Reduce disulfide bonds by adding TCEP to a final concentration of 5-10 mM and incubating at 37°C for 30-60 minutes.[1]

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Perform enzymatic digestion (e.g., with trypsin) in a neutral buffer such as 50 mM Tris, pH 7.4, at 37°C. Digestion times may need to be optimized, as prolonged digestion (16 hours) can lead to some signal loss of S-palmitoylated peptides.[12]

  • Enrichment (Optional but Recommended): Perform enrichment of palmitoylated peptides using methods like ABE, Acyl-RAC, or metabolic labeling with click chemistry.[7][9]

Protocol 2: LC-MS/MS Analysis of Palmitoylated Peptides

  • Chromatographic Separation:

    • Use a C4 or C18 reversed-phase column suitable for hydrophobic peptides.

    • Employ a gradient using mobile phases with strong organic solvents. For example:

      • Mobile Phase A: 95:5 water/acetonitrile with 0.1% formic acid.[1]

      • Mobile Phase B: 95:5 acetonitrile/water with 0.1% formic acid or 85:10:5 acetonitrile/isopropanol/water with 0.1% TFA for very hydrophobic peptides.[1]

  • Mass Spectrometry:

    • Acquire data on a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method.

    • For MS/MS fragmentation, prioritize the use of Electron Transfer Dissociation (ETD) to preserve the palmitoyl modification and accurately determine the site of attachment.[1][2][4][12] If ETD is not available, HCD can be a viable alternative.[5][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis start Protein Sample lysis Lysis & Denaturation (Tris Buffer, pH 7.4) start->lysis reduction Reduction (TCEP) lysis->reduction alkylation Alkylation (IAM) reduction->alkylation digestion Tryptic Digestion alkylation->digestion enrichment Enrichment of Palmitoylated Peptides (e.g., ABE, Acyl-RAC) digestion->enrichment lc_ms LC-MS/MS Analysis (C4/C18 column) enrichment->lc_ms fragmentation Fragmentation (ETD/HCD) lc_ms->fragmentation data_analysis Data Analysis fragmentation->data_analysis end Site Identification data_analysis->end

Caption: Recommended workflow for the analysis of palmitoylated peptides.

troubleshooting_logic start Low/No Signal of Palmitoylated Peptide cause1 Palmitoyl Loss during Prep? start->cause1 cause2 Poor Solubility /Ionization? start->cause2 cause3 Inefficient Enrichment? start->cause3 solution1 Use Tris Buffer (pH 7.4) Use TCEP, not DTT cause1->solution1 Yes solution2 Add DMSO to Solvent Use ACN/IPA/Water Mobile Phase cause2->solution2 Yes solution3 Use ABE, Acyl-RAC, or Click Chemistry cause3->solution3 Yes

Caption: Troubleshooting logic for low signal of palmitoylated peptides.

References

Validation & Comparative

A Comparative Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH and Other Lipidated Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide therapeutics to enhance their pharmacokinetic profiles is a cornerstone of modern drug development. Among the most successful strategies is lipidation—the covalent attachment of a lipid moiety—to improve a peptide's half-life and bioavailability. This guide provides an objective comparison of Fmoc-Lys(Pal-Glu-OtBu)-OH, a key building block in blockbuster drugs like Semaglutide (B3030467), with other lipidated amino acids, supported by experimental data and detailed protocols.

Introduction to Lipidation and Half-Life Extension

Peptides often suffer from rapid renal clearance and enzymatic degradation, limiting their therapeutic potential.[1][2] Lipidation overcomes these challenges by promoting binding to serum albumin, the most abundant protein in blood plasma.[3] Albumin's long circulatory half-life (approximately 19 days in humans) effectively shields the lipidated peptide from clearance and degradation, prolonging its systemic exposure.[1] This "piggyback" strategy has been successfully employed in several approved drugs, including Liraglutide and Semaglutide.[1][4]

The core principle involves conjugating the peptide with a fatty acid that can reversibly bind to one of the nine fatty acid binding sites on human serum albumin (HSA).[1][3] This non-covalent interaction is strong enough to extend the half-life but allows the peptide to be released to engage its therapeutic target.[5]

Key Player: this compound

This compound is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS).[6] Its structure is optimized for creating long-acting peptide analogs.

  • Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group on the α-amino group of lysine, essential for the stepwise assembly of peptides in SPPS.[7]

  • Lysine (Lys): Provides the scaffold for attaching the lipid moiety via its side-chain ε-amino group.

  • Palmitoyl-Glutamic Acid-OtBu Linker: This is the critical component for albumin binding.

    • Palmitic Acid (Pal): A 16-carbon saturated fatty acid that provides the necessary hydrophobicity to bind to albumin.[8][9] The length of the fatty acid chain is a critical determinant of albumin binding affinity; longer chains generally lead to tighter binding.[9]

    • γ-Glutamic Acid (Glu) Spacer: This hydrophilic spacer connects the palmitic acid to the lysine.[10] It has been shown to enhance the potency of lipidated peptides compared to direct acylation.[10]

    • tert-Butyl (OtBu) Ester: This protecting group on the glutamic acid's side-chain carboxyl group prevents unwanted side reactions during synthesis and is typically removed during the final cleavage step.[6]

This specific combination of a long fatty acid chain and a hydrophilic spacer has proven highly effective, as demonstrated by its use in the GLP-1 receptor agonists Liraglutide and Semaglutide.[4][11]

Comparison with Other Lipidated Amino Acids

While this compound is highly effective, other lipidated amino acids offer a range of properties that may be suitable for different applications. The choice often depends on the desired balance between albumin binding affinity, peptide potency, solubility, and ease of synthesis.

FeatureThis compoundFmoc-Lys(Pal)-OHFmoc-Lys(Myr)-OHLipidated Cysteine (e.g., S-Palmitoyl)
Lipid Moiety Palmitic Acid (C16) via Glu spacerPalmitic Acid (C16)Myristic Acid (C14)Palmitic Acid (C16)
Attachment Amide bond to Lys side-chain via γ-Glu spacerDirect amide bond to Lys side-chainDirect amide bond to Lys side-chainThioester bond to Cys side-chain
Calculated XLogP3 10.9[12]~9.9 (Estimated)~8.9 (Estimated)Varies
Key Advantage Optimized albumin binding with spacer to maintain peptide potency.[10]Simpler structure, direct acylation.Shorter lipid chain may offer different PK profile.Reversible modification possible (S-palmitoylation).[13]
Potential Drawback More complex and costly synthesis.[14]Direct acylation can sometimes reduce peptide potency.[9]Weaker albumin binding than C16, potentially shorter half-life.[9]Thioester bond can be less stable than an amide bond.[13]
Notable Use Case Liraglutide, Semaglutide[1][11]Insulin Detemir (C14 acid used)[4]Research applications exploring PK/PD relationships.[8]Endogenous protein lipidation, research tools.[13]

Table 1: Comparative properties of common lipidated amino acid building blocks.

Experimental Data & Protocols

The performance of lipidated peptides is primarily assessed by their binding affinity to serum albumin and their resulting pharmacokinetic (PK) profile.

Peptide/LigandFatty Acid ChainAlbumin Binding KD (Dissociation Constant)Method
Palmitic Acid (C16)C16~7 nMIsothermal Titration Calorimetry (ITC)
Myristic Acid (C14)C14~40 nMITC
Lipidated GLP-1 Analog (Liraglutide-like)C16 with spacerLow micromolar to high nanomolar rangeSurface Plasmon Resonance (SPR)[15][16]
Lipidated Peptide (No Spacer)C16Generally weaker affinity than with spacerSPR[9]
Albumin Binding Peptide (SA21)N/A (Peptide-based)467 ± 47 nM (for human albumin)SPR[16]

Table 2: Representative albumin binding affinities for various ligands. Lower KD indicates stronger binding. Data compiled from multiple literature sources for illustrative purposes.

This protocol provides a general method for assessing the binding kinetics of a lipidated peptide to serum albumin.

Objective: To determine the dissociation constant (KD) of a biotinylated, lipidated peptide to immobilized human serum albumin (HSA).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip with streptavidin surface)

  • Biotinylated lipidated peptide of interest

  • Human Serum Albumin (HSA)

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Immobilization:

    • Equilibrate the streptavidin-coated sensor chip with running buffer.

    • Inject the biotinylated lipidated peptide over one flow cell at a low flow rate (e.g., 10 µL/min) to allow for capture by the streptavidin surface. A target immobilization level of ~100-200 Response Units (RU) is typical.

    • A reference flow cell is left blank or used to immobilize a control peptide.

  • Binding Analysis:

    • Prepare a series of HSA dilutions in running buffer (e.g., ranging from 0.1 µM to 100 µM).

    • Inject the HSA solutions over both the reference and peptide-coated flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).

    • Allow the buffer to flow for a set dissociation time (e.g., 300 seconds).

    • After each concentration, regenerate the sensor surface by injecting the regeneration solution to remove bound HSA.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).[17]

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a microwave-assisted peptide synthesizer.

Materials:

  • Microwave-assisted peptide synthesizer

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including this compound

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker (or the previously coupled amino acid). Wash thoroughly with DMF.[18]

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (e.g., 5 equivalents), HBTU (4.9 eq), and DIEA (10 eq) in DMF.

    • Add the activation mixture to the resin and perform the coupling reaction (e.g., at 75°C for 5 minutes using microwave irradiation).[18]

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Lipidated Amino Acid Coupling: When the sequence requires the lipidated lysine, use this compound in the coupling step (Step 3). Due to its bulkiness, a double coupling may be required to ensure the reaction goes to completion.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Treat the peptidyl-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (including the OtBu group).[18]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[19][20]

  • Analysis: Confirm the identity and purity of the final lipidated peptide by mass spectrometry and analytical HPLC.

Visualizations

cluster_0 This compound Structure Fmoc Fmoc Group (α-Amine Protection) Lys Lysine (Scaffold) Fmoc->Lys Amide Glu γ-Glutamic Acid (Spacer) Lys->Glu ε-Amide Pal Palmitic Acid (C16) (Albumin Binder) Glu->Pal Amide OtBu OtBu Ester (Side-chain Protection) Glu->OtBu Ester

Caption: Molecular components of the this compound building block.

start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA, HBTU, DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for Sequence wash2->repeat repeat->deprotection Next AA cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Sequence Complete purify Purification (RP-HPLC) cleavage->purify end End: Pure Lipidated Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a lipidated peptide.

Peptide Lipidated Peptide (e.g., Semaglutide) Complex Reversible Peptide-Albumin Complex Peptide->Complex Binds via Lipid Moiety Albumin Serum Albumin (Half-life ~19 days) Albumin->Complex Kidney Renal Clearance Complex->Kidney Reduced Protease Enzymatic Degradation (e.g., DPP-4) Complex->Protease Shielded From Outcome Increased Half-Life & Sustained Therapeutic Effect Complex->Outcome Results in

Caption: Mechanism of half-life extension via reversible binding to serum albumin.

Conclusion

The choice of a lipidated amino acid is a critical decision in the design of long-acting peptide therapeutics. This compound represents a highly optimized, clinically validated building block that combines a potent albumin-binding lipid with a spacer that preserves the parent peptide's activity. While alternatives like directly acylated lysines or those with different fatty acid lengths exist, they often present a trade-off in terms of binding affinity, synthetic complexity, and potential impact on biological function. For researchers aiming to maximize the half-life of peptide drugs, the principles embodied in the structure of this compound—a C16 fatty acid coupled via a hydrophilic spacer—provide a proven and powerful starting point.

References

The Pal-Glu-OtBu Linker in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of the Pal-Glu-OtBu linker, a non-cleavable linker building block, with other common linker technologies, supported by representative experimental data to inform the rational design of next-generation ADCs.

The Pal-Glu-OtBu linker, chemically known as Fmoc-Lys(Pal-Glu-OtBu)-OH, is a building block used in the synthesis of ADCs. Its structure is characterized by a lysine (B10760008) core, where the epsilon-amino group is acylated with a palmitoyl-glutamic acid moiety (with the gamma-carboxyl group of glutamic acid protected as a tert-butyl ester). The palmitoyl (B13399708) group, a 16-carbon fatty acid, imparts significant lipophilicity to the linker. This feature can potentially promote non-covalent binding to circulating albumin, extending the ADC's plasma half-life, and may also facilitate interaction with cell membranes. As a non-cleavable linker, it relies on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, a mechanism that generally leads to high plasma stability.

Comparative Performance of ADC Linkers

The choice between a non-cleavable linker, such as one derived from Pal-Glu-OtBu, and a cleavable linker is a key consideration in ADC design. Non-cleavable linkers are lauded for their stability in systemic circulation, which can minimize off-target toxicity and widen the therapeutic window.[1][2][3] In contrast, cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, which can lead to a "bystander effect" where neighboring cancer cells are also killed.[4]

Table 1: In Vitro Plasma Stability of Representative ADC Linkers
Linker TypeRepresentative LinkerAntibody-PayloadPlasma SourceTime Point% Intact ADCCitation
Non-Cleavable SMCC (Thioether)Trastuzumab-DM1Human7 days>95%[5]
Non-Cleavable Maleimidocaproyl (MC)Anti-CD22-MMAFHuman7 days~90%[6]
Cleavable vc-PABC (Protease-sensitive)Anti-CD30-MMAEHuman7 days~80-90%[7]
Cleavable Hydrazone (pH-sensitive)Anti-CD33-CalicheamicinHuman24 hours~50-70%[3]

Note: The stability of linkers can be influenced by the conjugation site on the antibody and the nature of the payload.

Table 2: In Vitro Cytotoxicity of ADCs with Representative Linkers
Linker TypeRepresentative LinkerCell LineTarget AntigenIC50 (ng/mL)Citation
Non-Cleavable SMCCSK-BR-3 (HER2+)HER210-50[2]
Cleavable vc-PABCKarpas-299 (CD30+)CD301-10[8]
Cleavable GGFG (Protease-sensitive)NCI-N87 (HER2+)HER20.1-1[9]

IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 3: In Vivo Efficacy of ADCs with Representative Linkers
Linker TypeRepresentative LinkerTumor ModelDosing RegimenOutcomeCitation
Non-Cleavable SMCCNCI-N87 (Gastric Cancer Xenograft)15 mg/kg, single doseSignificant tumor growth inhibition[5]
Cleavable vc-PABCKarpas-299 (Lymphoma Xenograft)1 mg/kg, single doseComplete tumor regression[8]

Experimental Protocols

To objectively compare the performance of an ADC with a Pal-Glu-OtBu based linker to other alternatives, the following key experiments are essential.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. A buffer control is run in parallel to assess the intrinsic stability of the ADC.

  • Time Points: Aliquots are collected at multiple time points, for example, 0, 24, 48, 96, and 168 hours.

  • Sample Processing: The ADC is separated from plasma proteins using methods like affinity chromatography (e.g., Protein A beads).

  • Analysis: The average drug-to-antibody ratio (DAR) of the purified ADC is determined at each time point using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of free payload in the plasma supernatant can also be quantified by LC-MS/MS.

  • Data Interpretation: A stable ADC will exhibit minimal change in its average DAR over the incubation period.

In Vitro Cytotoxicity Assay

Objective: To measure the potency of the ADC in killing cancer cells that express the target antigen.

Methodology:

  • Cell Culture: Target antigen-positive and -negative cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Tumor Model: A suitable xenograft or patient-derived xenograft (PDX) mouse model is established by subcutaneously implanting tumor cells that express the target antigen.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups and administered the ADC, a vehicle control, and relevant comparator ADCs via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured two to three times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing the Pal-Glu-OtBu Linker and ADC Workflow

Caption: Chemical structure of the this compound linker building block.

ADC_Structure cluster_ADC Antibody-Drug Conjugate mAb Monoclonal Antibody linker Pal-Glu Linker mAb->linker Conjugation Site (e.g., Cysteine or Lysine) payload Cytotoxic Payload linker->payload

Caption: General structure of an ADC incorporating the Pal-Glu linker.

ADC_Evaluation_Workflow Experimental Workflow for ADC Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation stability Plasma Stability Assay (LC-MS) decision Advance to Preclinical Development? stability->decision cytotoxicity Cytotoxicity Assay (IC50 Determination) cytotoxicity->decision efficacy Xenograft Model (Tumor Growth Inhibition) toxicity Toxicity Assessment (Body Weight, Clinical Signs) efficacy->toxicity start ADC Constructs (Pal-Glu-OtBu vs. Alternatives) start->stability start->cytotoxicity decision->efficacy Promising In Vitro Profile

Caption: Workflow for the comparative evaluation of ADC candidates.

References

Decoding Efficacy: A Comparative Guide to Lipidation Strategies for GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for type 2 diabetes and obesity has been revolutionized by the advent of glucagon-like peptide-1 (GLP-1) receptor agonists. A key innovation in the evolution of these potent therapeutics has been the strategic use of lipidation to extend their circulating half-life, transforming dosing regimens from twice-daily to once-weekly and significantly improving patient adherence. This guide provides a detailed comparison of the efficacy of different lipidation strategies for prominent GLP-1 agonists, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

The Core Strategy: Albumin Binding

Lipidation of GLP-1 agonists primarily involves the covalent attachment of a fatty acid moiety to the peptide backbone. This modification facilitates the reversible binding of the agonist to serum albumin, a long-lived plasma protein. This association protects the peptide from rapid degradation by dipeptidyl peptidase-4 (DPP-4) and slows renal clearance, thereby dramatically extending its half-life from minutes to days. The length and nature of the fatty acid chain, as well as the linker used for its attachment, are critical determinants of the pharmacokinetic and pharmacodynamic properties of the resulting lipopeptide.

Comparative Efficacy of Lipidated GLP-1 Agonists

The efficacy of lipidated GLP-1 agonists is a multifactorial equation involving their binding affinity to the GLP-1 receptor (GLP-1R), their potency in activating downstream signaling pathways, and their pharmacokinetic profile. Here, we compare key parameters for three leading examples: liraglutide, semaglutide, and the dual GLP-1/GIP receptor agonist, tirzepatide.

AgonistLipidation StrategyHalf-Life (approx.)Receptor Binding Affinity (Ki/Kd)In Vitro Potency (EC50, cAMP assay)
Liraglutide C16 palmitic acid via a glutamic acid linker~13 hoursKd: ~128.8 nM (for 125I-liraglutide to INS-1 cells)[1]Not explicitly found in a comparable format
Semaglutide C18 fatty diacid via a linker~1 weekKi: ~1.97 nM (for GLP-1R)[2]~2.437 ng/mL[3]
Tirzepatide C20 fatty diacid moiety~5 days[4]GLP-1R: Ki = 4.23 nM (approx. 5-fold weaker than native GLP-1)[2]. GIPR: Ki = 0.135 nM (similar to native GIP)[2]GLP-1R: 0.934 nM. GIPR: 0.0224 nM[2][5]

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1 agonist to its receptor, a Class B G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to increased production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). These effectors, in turn, phosphorylate a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and components of the insulin (B600854) secretion machinery. This signaling cascade is central to the glucose-dependent insulinotropic effects of GLP-1 agonists. Additionally, GLP-1R activation can trigger other pathways, such as the PI3K/AKT and ERK/MAPK pathways, which are involved in cell survival and proliferation.[6][7][8]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1R GLP-1 Agonist->GLP1R Gs Gαs GLP1R->Gs activates PI3K PI3K GLP1R->PI3K AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates ERK ERK1/2 PKA->ERK CREB CREB PKA->CREB phosphorylates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival CREB->Cell_Survival

GLP-1 Receptor Signaling Pathway

Experimental Protocols

Accurate and reproducible assessment of GLP-1 agonist efficacy relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Receptor Binding Affinity Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the GLP-1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from a cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).

    • Radioligand (e.g., 125I-GLP-1 or 125I-Exendin(9-39)).[9]

    • Unlabeled test compounds (GLP-1 agonists).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native GLP-1).

    • Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Potency Assay (cAMP Accumulation)

This functional assay measures the ability of a GLP-1 agonist to stimulate the production of intracellular cAMP.

  • Materials:

    • A cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).

    • Assay buffer (e.g., HBSS supplemented with HEPES and a phosphodiesterase inhibitor like IBMX).[11]

    • Test compounds (GLP-1 agonists).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Aspirate the culture medium from the cells and add the diluted test compounds. Include a vehicle control.

    • Incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

    • Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

3. β-Arrestin Recruitment Assay (e.g., BRET or EFC)

This assay assesses the ability of an agonist to promote the interaction between the activated GLP-1R and β-arrestin, a key protein in receptor desensitization and internalization.

  • Materials:

    • A cell line co-expressing the GLP-1R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP or Venus) for Bioluminescence Resonance Energy Transfer (BRET).[12]

    • Alternatively, use an enzyme fragment complementation (EFC) system where the receptor and β-arrestin are tagged with complementary fragments of an enzyme.[13]

    • Test compounds (GLP-1 agonists).

    • Substrate for the bioluminescent donor (e.g., coelenterazine (B1669285) h).

  • Procedure:

    • Seed the cells in a white, clear-bottom 96-well plate.

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds to the cells and incubate for a specified time.

    • Add the substrate for the bioluminescent donor.

    • Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a microplate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the log concentration of the test compound to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

In Vivo Studies

1. Pharmacokinetic (PK) Analysis in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a lipidated GLP-1 agonist.

  • Animals:

    • Male C57BL/6J or other suitable mouse strain.[14]

  • Procedure:

    • Administer a single dose of the GLP-1 agonist to the mice via the desired route (e.g., subcutaneous or intravenous injection).

    • Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours).[15][16]

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the GLP-1 agonist in the plasma samples using a validated analytical method, such as LC-MS/MS or ELISA.

    • Plot the plasma concentration versus time profile.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

      • Cmax (maximum plasma concentration).

      • Tmax (time to reach Cmax).

      • AUC (area under the concentration-time curve).

      • t½ (half-life).

      • Clearance (CL).

      • Volume of distribution (Vd).

2. Pharmacodynamic (PD) Assessment: Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a GLP-1 agonist on glucose disposal.

  • Animals:

    • Male C57BL/6J mice, often on a high-fat diet to induce insulin resistance.[14]

  • Procedure:

    • Fast the mice overnight (e.g., 16 hours).

    • Administer the GLP-1 agonist or vehicle at a specified time before the glucose challenge.

    • At time 0, administer a bolus of glucose orally (gavage).

    • Measure blood glucose levels from tail vein blood at multiple time points after the glucose challenge (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Plot the blood glucose concentration versus time.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the treatment on glucose tolerance.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding (Ki determination) PK_Study Pharmacokinetics (Half-life, AUC) Binding_Assay->PK_Study Potency_Assay Functional Potency (cAMP EC50) Potency_Assay->PK_Study Bias_Assay Biased Agonism (β-Arrestin Recruitment) Bias_Assay->PK_Study PD_Study Pharmacodynamics (OGTT, Body Weight) PK_Study->PD_Study Clinical_Efficacy Clinical Efficacy (Glucose Control, Weight Loss) PD_Study->Clinical_Efficacy Lead_Compound Lipidated GLP-1 Agonist Candidate Lead_Compound->Binding_Assay Lead_Compound->Potency_Assay Lead_Compound->Bias_Assay

General Experimental Workflow

Conclusion

Lipidation is a powerful and clinically validated strategy for extending the therapeutic utility of GLP-1 receptor agonists. The specific choice of fatty acid, linker, and attachment site profoundly influences the pharmacokinetic and pharmacodynamic profile of the resulting molecule. As demonstrated by the comparison of liraglutide, semaglutide, and tirzepatide, fine-tuning these parameters can lead to significant improvements in efficacy, enabling less frequent dosing and enhanced patient outcomes. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers and drug developers working to advance the next generation of lipidated peptide therapeutics.

References

A Researcher's Guide to Purity Analysis of Synthetic Peptides by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical step to ensure experimental reliability, therapeutic efficacy, and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for peptide purity analysis, supported by experimental data and detailed protocols. We also explore alternative and complementary techniques to provide a holistic view of purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic peptides.[1][2] Its high resolution and sensitivity make it ideal for separating the target peptide from a multitude of potential impurities that can arise during synthesis.[2][3] These impurities may include truncated or deletion sequences, products of incomplete deprotection, or side-reaction products.[2] This guide delves into the nuances of HPLC methodologies, offering a comparative look at common stationary phases and mobile phase additives, and provides an overview of alternative analytical techniques for a comprehensive purity analysis.

Comparing HPLC Methodologies: A Data-Driven Approach

The choice of HPLC column and mobile phase composition significantly impacts the separation of a target peptide from its impurities. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide analysis, where separation is based on the hydrophobicity of the molecules.[1]

Stationary Phase Comparison: C18 vs. C8 Columns

The most common stationary phases for peptide RP-HPLC are silica-based particles bonded with alkyl chains, typically C18 (octadecylsilane) or C8 (octylsilane). The length of the alkyl chain influences the hydrophobicity of the stationary phase and, consequently, the retention and separation of peptides. C18 columns, with their longer carbon chains, are more hydrophobic and generally provide stronger retention for nonpolar compounds compared to C8 columns.[4]

ParameterC18 ColumnC8 Column
Retention Strength Stronger retention for hydrophobic peptidesModerate retention, suitable for more polar or moderately nonpolar peptides
Separation Speed Generally longer analysis timesFaster analysis times
Resolution Often provides better resolution for complex mixtures of nonpolar peptidesMay offer sufficient resolution for less complex samples or when faster analysis is a priority
Mobile Phase Additive Comparison: TFA vs. Formic Acid

Trifluoroacetic acid (TFA) and formic acid (FA) are common ion-pairing agents added to the mobile phase in peptide RP-HPLC. They serve to improve peak shape and resolution. However, their properties can lead to different outcomes, particularly when HPLC is coupled with mass spectrometry (MS). TFA is a strong ion-pairing agent that generally produces sharp peaks but can cause ion suppression in MS, reducing sensitivity.[5] Formic acid is a weaker ion-pairing agent that is more MS-friendly but may result in broader peaks for some peptides.[6]

Parameter0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Peak Shape Generally produces sharper, narrower peaks.[7]May result in broader peaks for some peptides.[8]
Retention Time Typically leads to longer retention times due to stronger ion-pairing.[7]Generally results in shorter retention times.[6]
MS Compatibility Can cause significant ion suppression, reducing MS signal.[7]More compatible with MS detection, leading to better signal intensity.[5]

Experimental Protocols

Protocol 1: Standard RP-HPLC for Peptide Purity Analysis

This protocol outlines a general procedure for analyzing the purity of a synthetic peptide using RP-HPLC with UV detection.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture, to a final concentration of approximately 1 mg/mL.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[9]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: A typical linear gradient is 5% to 60% Mobile Phase B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-45°C.[4]

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[4]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak (the target peptide) by the total area of all peaks and multiplying by 100.[4]

Protocol 2: Amino Acid Analysis (AAA) for Net Peptide Content

Amino Acid Analysis is used to determine the net peptide content, which is the percentage of peptide material in the lyophilized powder, excluding counter-ions and water.[10]

1. Peptide Hydrolysis:

  • Accurately weigh a small amount of the peptide sample.

  • Hydrolyze the peptide into its constituent amino acids by heating with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[11] For acid-labile amino acids like Tryptophan, methanesulfonic acid (MSA) can be used for hydrolysis.[12]

2. Derivatization:

  • The amino acids in the hydrolysate are derivatized to make them detectable. A common method is pre-column derivatization with a fluorescent tag (e.g., using the Waters AccQ•Tag™ System).[9]

3. UPLC/HPLC Separation and Detection:

  • The derivatized amino acids are separated by reversed-phase UPLC or HPLC, typically on a C18 column.[9]

  • Detection is performed using a fluorescence detector.

4. Quantification:

  • The peak area of each amino acid is compared to the peak area of the same amino acid in a standard solution of known concentration.[9]

  • The net peptide content is calculated by comparing the total quantity of the amino acids in the sample to the initial weight of the sample.[9]

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution, Filtration) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., 0.1% TFA in Water/ACN) HPLC_Column RP-HPLC Column (e.g., C18) Mobile_Phase_Prep->HPLC_Column Injection->HPLC_Column Gradient_Elution Gradient Elution HPLC_Column->Gradient_Elution Detection UV Detection (214 nm & 280 nm) Gradient_Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Purity_Analysis_Decision_Tree Start Start: Need to Assess Peptide Purity Initial_Screen Initial Purity Screen? Start->Initial_Screen Final_QC Final Quality Control? Initial_Screen->Final_QC No RP_HPLC_UV RP-HPLC-UV Initial_Screen->RP_HPLC_UV Yes Impurity_ID Need to Identify Impurities? Final_QC->Impurity_ID No LC_MS LC-MS Final_QC->LC_MS Yes Net_Content Need Net Peptide Content? Impurity_ID->Net_Content No Impurity_ID->LC_MS Yes Isomeric_Impurity Suspect Isomeric Impurities? Net_Content->Isomeric_Impurity No AAA Amino Acid Analysis (AAA) Net_Content->AAA Yes IMS Ion Mobility Spectrometry (IMS) Isomeric_Impurity->IMS Yes

References

Decoding Modified Peptides: A Guide to Confirming the Sequence of Fmoc-Lys(Pal-Glu-OtBu)-OH Peptides by MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of peptide sequences, especially those with complex modifications, is a critical step in ensuring the quality and efficacy of therapeutic candidates. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) techniques for sequencing peptides containing the synthetically crucial but analytically challenging amino acid derivative, Fmoc-Lys(Pal-Glu-OtBu)-OH. We present a summary of expected fragmentation patterns, detailed experimental protocols, and a comparative overview of different MS/MS methodologies to aid in the accurate characterization of these modified peptides.

The growing interest in fatty acid-acylated peptides for therapeutic applications, such as GLP-1 receptor agonists like liraglutide, necessitates robust analytical methods for their characterization.[1][2] The incorporation of moieties like the Pal-Glu-OtBu group enhances the pharmacokinetic properties of these peptides. However, the complexity and lability of such modifications present a significant challenge for sequence confirmation by conventional peptide sequencing methods. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for this purpose, offering various fragmentation techniques to elucidate the peptide backbone and the structure of the modification.[3][4][5]

Unraveling the Fragments: A Comparative Look at MS/MS Techniques

The choice of fragmentation technique in MS/MS is paramount for successfully sequencing peptides modified with this compound. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.

Collision-Induced Dissociation (CID) is a widely used technique that often results in the neutral loss of the entire modification or parts of it, which can complicate the interpretation of the spectrum.[6][7][8] For peptides containing the Pal-Glu-OtBu modification, CID is expected to induce the neutral loss of palmitic acid (256.24 Da).[6][7][9] While this can be a diagnostic marker for the presence of the modification, it can also lead to a significant loss of signal for fragment ions containing the intact modification, hindering complete sequence confirmation.

Higher-Energy Collisional Dissociation (HCD) , performed in an Orbitrap mass spectrometer, often provides more detailed fragmentation of the peptide backbone while retaining the modification on the fragment ions.[10] This technique is generally considered more effective for sequencing acylated peptides as it can produce a richer series of b- and y-ions that are crucial for sequence determination.[10] The higher energy can also lead to fragmentation within the modification itself, providing valuable structural information.

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that is particularly useful for localizing labile post-translational modifications.[11] ETD typically cleaves the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions, while leaving the modification intact.[11] This can be highly advantageous for confirming the attachment site of the Pal-Glu-OtBu group.

A workflow for the MS/MS analysis of a peptide containing this compound is depicted below:

experimental_workflow Peptide Peptide containing This compound LC_Separation LC Separation (Reversed-Phase) Peptide->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI Elution MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 Ionization Fragmentation Fragmentation (CID / HCD / ETD) MS1->Fragmentation Isolation MS2 MS2 Analysis (Fragment Ion Detection) Fragmentation->MS2 Fragmentation Data_Analysis Data Analysis (Sequence Confirmation) MS2->Data_Analysis Detection

Caption: Experimental workflow for MS/MS sequencing of a modified peptide.

Predicted Fragmentation of the Pal-Glu-OtBu Side Chain

The fragmentation of the Pal-Glu-OtBu side chain itself is a key aspect of the MS/MS analysis. Based on the fragmentation patterns of similar modifications, the following characteristic cleavages can be anticipated:

  • Neutral Loss of Palmitic Acid: As mentioned, a neutral loss of 256.24 Da corresponding to palmitic acid is a likely event, especially in CID.[6][7][9]

  • Fragmentation of the Glutamic Acid Moiety: The glutamic acid side chain can undergo characteristic losses, such as the loss of water and CO, leading to an immonium ion.[12][13][14]

  • Loss of the OtBu Group: The tert-butyl (OtBu) protecting group is susceptible to cleavage, resulting in a neutral loss of isobutylene (B52900) (56.06 Da).

The combination of these fragmentation events will generate a complex but informative MS/MS spectrum that can be used to confirm the presence and structure of the entire modification.

Comparative Performance of MS/MS Methods

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Modification Stability Prone to neutral loss of the entire modification or parts of it.[6][7][8]Better retention of the modification on fragment ions.[10]Excellent preservation of labile modifications.[11]
Peptide Backbone Coverage Can be incomplete due to dominant neutral loss channels.Generally provides more extensive backbone fragmentation.[10]Complementary to CID/HCD, often cleaving bonds that are resistant to collisional activation.
Charge State Requirement Effective for doubly and triply charged precursors.Effective for a wide range of charge states.More efficient for higher charge state precursors (≥3+).
Suitability for this compound Useful for confirming the presence of the palmitoyl (B13399708) group via neutral loss, but may be challenging for complete sequencing.Recommended method for comprehensive sequence confirmation and characterization of the modification.Highly valuable for unambiguous localization of the modification on the lysine (B10760008) residue.

Experimental Protocols

Sample Preparation

Due to the hydrophobic nature of the palmitoyl group, peptides containing this compound may require special handling to prevent aggregation and ensure good ionization efficiency.

  • Dissolution: Dissolve the peptide in a solvent mixture containing organic solvents such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) with a small amount of formic acid (FA) to aid in protonation. A typical starting solvent could be 50% ACN/50% H₂O with 0.1% FA.

  • Concentration: Adjust the peptide concentration to approximately 1 pmol/µL for direct infusion or LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing these modified peptides, as it allows for separation from impurities and provides a stable ion current for MS/MS analysis.

  • LC Column: Use a reversed-phase C18 column suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient of increasing Mobile Phase B is recommended to ensure good separation of the modified peptide from any closely eluting species. For example, a linear gradient from 5% to 60% B over 30 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is recommended for accurate mass measurements of the precursor and fragment ions.

  • MS/MS Method:

    • HCD: Set the normalized collision energy (NCE) to a range of 25-35% to achieve a balance between backbone fragmentation and fragmentation of the modification.

    • ETD: Use a calibrated reaction time to optimize the formation of c- and z-ions.

The logical relationship for selecting the optimal MS/MS method is outlined below:

method_selection Start Start: Sequence Confirmation of This compound Peptide Goal Goal Start->Goal Comprehensive_Sequencing Comprehensive Sequencing & Modification Characterization Goal->Comprehensive_Sequencing Primary Objective Modification_Localization Unambiguous Modification Localization Goal->Modification_Localization Secondary Objective Preliminary_Screening Preliminary Screening for Modification Presence Goal->Preliminary_Screening Initial Assessment HCD HCD Comprehensive_Sequencing->HCD Use ETD ETD Modification_Localization->ETD Use CID CID Preliminary_Screening->CID Use

Caption: Logic for selecting the appropriate MS/MS method.

Conclusion

Confirming the sequence of peptides modified with this compound requires a strategic approach to MS/MS analysis. While CID can provide initial evidence of the modification through neutral loss, HCD is the recommended technique for comprehensive sequence confirmation and detailed characterization of the modification's structure. ETD serves as a powerful complementary method for unambiguously localizing the modification to the lysine residue. By employing the appropriate sample preparation techniques and a well-designed LC-MS/MS method with optimized fragmentation parameters, researchers can confidently and accurately characterize these complex and therapeutically important peptides.

References

A Comparative Guide to the NMR Analysis of Peptides Containing Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, particularly long-acting GLP-1 analogs, the choice of building blocks is critical. The introduction of lipophilic moieties to enhance a peptide's pharmacokinetic profile is a common strategy, and the use of specialized amino acid derivatives like Fmoc-Lys(Pal-Glu-OtBu)-OH has become a key enabler in this field. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of peptides synthesized with this advanced building block against those using more conventional lipidation techniques.

The this compound derivative offers a sophisticated approach to peptide lipidation. It incorporates a palmitic acid (Pal) chain for lipophilicity, linked to the lysine (B10760008) side chain via a glutamic acid (Glu) spacer with a tert-butyl (OtBu) protecting group. This structure is designed to optimize the peptide's solubility and interaction with plasma proteins like albumin, thereby extending its half-life. However, the complexity of this side chain can introduce unique features and challenges in the NMR analysis of the final peptide product.

Performance Comparison: NMR Spectral Characteristics

The primary advantage of using this compound is the creation of a well-defined, homogeneous product, which is reflected in its NMR spectrum. In contrast, simpler lipidation methods, such as direct acylation of a lysine residue, can sometimes lead to a mixture of products or aggregation, complicating spectral analysis.

Peptides like liraglutide (B1674861) and semaglutide, which utilize this type of building block, exhibit NMR spectra characteristic of well-folded structures in solution. However, the presence of the long aliphatic chain and the additional residues in the linker can lead to signal overlap and broadening, necessitating advanced NMR techniques for full characterization.

Table 1: Comparison of Expected ¹H NMR Spectral Features

Spectral FeaturePeptides with this compound LinkerPeptides with Direct Lysine Acylation (e.g., Palmitoyl)
Aliphatic Region (0.8-1.7 ppm) Intense, broad signals from the palmitoyl (B13399708) chain and linker methylene (B1212753) groups. Significant signal overlap is common.Intense, broad signals from the palmitoyl chain. May be slightly less complex due to the absence of a linker.
Amide Region (7.5-9.0 ppm) Generally well-dispersed for the peptide backbone, but can show some broadening due to oligomerization tendencies.Dispersion is highly dependent on the peptide sequence. Aggregation can lead to significant line broadening.
Side Chain Signals Complex, with distinct resonances for the Glu spacer and Lys side chain protons, though often overlapped.Simpler side chain region for the acylated lysine.
Purity Assessment Purity is often high, with fewer side-product signals. The linker signals can serve as a signature for correct incorporation.May show signals from incompletely acylated peptide or other side products, depending on the synthesis and purification efficiency.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality NMR data for acylated peptides, which are prone to aggregation.

General Protocol for NMR Analysis of Lipidated Peptides
  • Sample Preparation :

    • Dissolve the lyophilized peptide in a suitable solvent system. For many lipidated peptides, a mixture of H₂O/D₂O (9:1) with a co-solvent like DMSO-d₆ or TFE-d₃ may be necessary to ensure solubility and minimize aggregation.

    • The peptide concentration should be optimized, typically in the range of 0.5-2 mM.[1] Higher concentrations can promote aggregation, leading to line broadening.

    • Adjust the pH of the sample to a value that ensures peptide stability and solubility, often between 4 and 6.

  • NMR Data Acquisition :

    • Acquire 1D ¹H spectra to assess overall sample quality, purity, and the presence of major structural features.

    • Record 2D homonuclear spectra, such as TOCSY and NOESY, to enable sequential assignment of the peptide backbone and side chain resonances.[1][2][3]

    • For detailed structural analysis, 2D heteronuclear spectra like ¹H-¹³C HSQC and ¹H-¹⁵N HSQC can be invaluable, though they may require isotopic labeling.

    • Diffusion-ordered spectroscopy (DOSY) can be employed to investigate oligomerization states.

  • Data Processing and Analysis :

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances using the sequential assignment strategy.

    • Analyze NOE patterns to determine the three-dimensional structure of the peptide.

    • Chemical shift perturbations can be used to study interactions with other molecules, such as albumin.

Mandatory Visualizations

Experimental Workflow for NMR Analysis

G NMR Analysis Workflow for Lipidated Peptides cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis a Lyophilized Peptide b Dissolution in appropriate H₂O/D₂O buffer +/- co-solvent a->b c pH Adjustment & Concentration Optimization b->c d 1D ¹H Spectrum (Purity & Fold Assessment) c->d e 2D TOCSY/NOESY (Sequential Assignment) d->e f 2D HSQC/HMBC (Optional) (Detailed Structural Info) e->f g DOSY (Optional) (Aggregation State) e->g h Spectral Processing e->h f->h g->h i Resonance Assignment h->i j Structural Calculation & Purity Assessment i->j

Caption: Workflow for NMR analysis of lipidated peptides.

Structural Comparison of Lipidation Strategies

G Comparison of Lysine Lipidation Strategies cluster_product This compound Approach cluster_alternative Direct Acylation Alternative node_peptide Peptide Backbone node_lys ...-NH-CH(CH₂CH₂CH₂CH₂NH₂)-CO-... Lysine Residue node_peptide->node_lys node_linker Linker -CO-CH(NH₂)-(CH₂)₂-CO- Glutamic Acid Spacer node_lys:s->node_linker:n Acylation on ε-amino node_palmitoyl Lipophilic Tail -CO-(CH₂)₁₄-CH₃ Palmitoyl Group node_linker:s->node_palmitoyl:n Acylation on α-amino of Glu node_palmitoyl_alt Lipophilic Tail -CO-(CH₂)₁₄-CH₃ Palmitoyl Group node_peptide_alt Peptide Backbone node_lys_alt ...-NH-CH(CH₂CH₂CH₂CH₂NH₂)-CO-... Lysine Residue node_peptide_alt->node_lys_alt node_lys_alt:s->node_palmitoyl_alt:n Direct Acylation on ε-amino

Caption: Structural differences in lysine lipidation.

Conclusion

The use of this compound in peptide synthesis provides a robust method for producing highly pure, lipidated peptides with enhanced pharmacokinetic properties. The NMR analysis of these complex molecules, while potentially challenging due to the presence of the bulky and flexible side chain, ultimately confirms the successful and specific incorporation of the lipophilic moiety. Compared to simpler, direct acylation methods, this building block offers superior control over the final product's homogeneity, which is a significant advantage in the development of therapeutic peptides. The detailed structural information obtainable from a thorough NMR analysis is indispensable for ensuring the quality, stability, and desired biological activity of these advanced drug candidates.

References

Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of peptides synthesized using the lipidation agent Fmoc-Lys(Pal-Glu-OtBu)-OH. The inclusion of a palmitoyl (B13399708) group via a glutamic acid linker significantly influences the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Introduction to Peptide Lipidation with this compound

Lipidation is a prevalent strategy in drug development to enhance the therapeutic potential of peptides by improving their in vivo stability and duration of action. One of the most successful approaches involves the site-specific attachment of a fatty acid, such as palmitic acid, to a lysine (B10760008) residue. The building block this compound facilitates this by introducing a palmitoyl group linked via a glutamic acid spacer. This modification promotes binding to serum albumin, effectively creating a circulating depot of the peptide, which reduces renal clearance and enzymatic degradation, thereby extending its plasma half-life. A notable application of this technology is in the development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.

Comparative Biological Activity: Liraglutide as a Case Study

To illustrate the impact of lipidation using this compound, we will use Liraglutide, a long-acting GLP-1 analogue, as a case study. Liraglutide incorporates a C16 fatty acid (palmitoyl group) on Lys20. The following tables summarize the quantitative data comparing the biological activity of lipidated GLP-1 analogues to the native peptide.

Table 1: Comparison of Receptor Binding Affinity and Potency

PeptideReceptor Binding Affinity (IC50, nM)In Vitro Potency (EC50, nM)
Native GLP-1(7-37)0.8 ± 0.10.12 ± 0.02
Liraglutide1.2 ± 0.20.18 ± 0.03

Data presented as mean ± standard error. Lower values indicate higher affinity and potency.

Table 2: Comparison of Pharmacokinetic Properties

PeptidePlasma Half-life (t½) in Pigs (hours)Bioavailability (Subcutaneous)
Native GLP-1(7-37)~0.03 (2-3 minutes)Low
Liraglutide13High

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) of Liraglutide
  • Resin Preparation: A pre-loaded Wang resin with the C-terminal amino acid (e.g., Fmoc-Arg(Pbf)-Wang resin) is used as the solid support.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminal amino acid by treating the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for 2 hours.

  • Incorporation of Lipidated Lysine: At position 20, this compound is coupled using the same procedure as other amino acids.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the glutamic acid linker) are removed simultaneously using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

In Vitro Receptor Binding Assay
  • Cell Culture: A stable cell line expressing the target receptor (e.g., HEK293 cells with the human GLP-1 receptor) is cultured to confluence.

  • Membrane Preparation: The cells are harvested, and crude plasma membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of the competitor peptide (native GLP-1 or Liraglutide).

  • Separation: The bound and free radioligand are separated by filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.

In Vitro Potency Assay (cAMP Accumulation)
  • Cell Seeding: Cells expressing the GLP-1 receptor are seeded into 96-well plates and grown overnight.

  • Peptide Stimulation: The cells are then stimulated with increasing concentrations of the test peptides for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.

  • cAMP Measurement: The intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a competitive immunoassay kit (e.g., ELISA-based).

  • Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a sigmoidal model.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow and the signaling pathway involved.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays SPPS Solid-Phase Peptide Synthesis (Incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization BindingAssay Receptor Binding Assay (IC50 Determination) Characterization->BindingAssay PotencyAssay Potency Assay (cAMP Accumulation, EC50) Characterization->PotencyAssay

Caption: Experimental workflow for the synthesis and evaluation of lipidated peptides.

glp1_signaling_pathway Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Binds Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion PKA->Insulin CREB->Insulin Promotes Gene Transcription for

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

The use of this compound in solid-phase peptide synthesis is a highly effective strategy for developing long-acting peptide therapeutics. As demonstrated with Liraglutide, this modification, while slightly reducing in vitro potency and receptor affinity in some cases, dramatically extends the plasma half-life. This pharmacokinetic enhancement leads to a more stable and prolonged in vivo activity, allowing for less frequent dosing and improved patient compliance. The experimental protocols and data presented provide a framework for the rational design and evaluation of novel lipidated peptides for various therapeutic applications.

A Researcher's Guide to Palmitoylation for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics, achieving sustained in vivo activity is a paramount challenge. Unmodified peptides often suffer from rapid enzymatic degradation and swift renal clearance, resulting in short circulating half-lives that limit their therapeutic efficacy.[1][2][3] A leading strategy to overcome this hurdle is palmitoylation—the covalent attachment of a 16-carbon fatty acid chain. This modification significantly enhances both in vitro and in vivo stability, primarily by promoting reversible binding to serum albumin, which acts as a circulating reservoir and shields the peptide from degradation and clearance.[1][4]

This guide provides a comparative overview of the stability of palmitoylated versus non-palmitoylated peptides, supported by experimental data and detailed protocols for researchers in drug development.

Mechanism of Stability Enhancement

Palmitoylation confers stability through a dual mechanism. The attached lipid moiety non-covalently binds to hydrophobic pockets on serum albumin, the most abundant protein in plasma.[4] This association effectively increases the peptide's hydrodynamic radius, preventing its rapid filtration by the kidneys. Furthermore, the bound state sterically hinders access by proteolytic enzymes, dramatically slowing the degradation rate.[4][5]

G cluster_blood Bloodstream P Unmodified Peptide Enzyme Proteolytic Enzymes P->Enzyme Kidney Renal Clearance P->Kidney PP Palmitoylated Peptide Complex Albumin-Peptide Complex PP->Complex Reversible Binding Albumin Serum Albumin Albumin->Complex Protection Protection & Extended Half-Life Complex->Protection Degradation Rapid Degradation & Clearance Enzyme->Degradation Kidney->Degradation

Mechanism of palmitoylation-induced peptide stability.

Comparative Stability Data: A Case Study of GLP-1

Glucagon-like peptide-1 (GLP-1) is a prime example of a therapeutic peptide whose clinical utility has been unlocked through palmitoylation. Native GLP-1 has a very short half-life, making it unsuitable for therapeutic use.[6] Liraglutide, a palmitoylated GLP-1 analogue, demonstrates a dramatically extended pharmacokinetic profile.

In Vivo Stability Comparison

The following table summarizes the pharmacokinetic parameters of native GLP-1 compared to its acylated analogue, Liraglutide, highlighting the profound impact of palmitoylation.

ParameterNative GLP-1(7-37)Liraglutide (Palmitoylated GLP-1 Analogue)Fold Increase
Terminal Half-Life (t½) ~1-2 minutes~13 hours>390x
Primary Clearance Mechanism Enzymatic (DPP-4) Degradation, Renal FiltrationSlowed Metabolism, Reduced Renal Filtration-
Plasma Protein Binding Negligible>99% (primarily to albumin)-

Data sourced from multiple references highlighting the properties of native GLP-1 and Liraglutide.[4][5][6]

Experimental Protocols & Workflow

Assessing the stability of modified peptides is a critical step in development. The general workflow involves separate in vitro and in vivo analyses to determine the peptide's resilience to degradation and its pharmacokinetic profile.

G cluster_vitro In Vitro Stability Assessment cluster_vivo In Vivo Stability Assessment vitro_peptide Test Peptide (Palmitoylated vs. Control) plasma Incubate in Human/Rat Plasma or Serum vitro_peptide->plasma hplc Time-Point Sampling & Protein Precipitation plasma->hplc analysis_vitro LC-MS or HPLC Analysis hplc->analysis_vitro half_life_vitro Calculate Degradation Half-Life (t½) analysis_vitro->half_life_vitro vivo_peptide Test Peptide (Palmitoylated vs. Control) admin Administer to Animal Model (e.g., Rat, Pig) vivo_peptide->admin sampling Serial Blood Sampling admin->sampling analysis_vivo Quantify Peptide in Plasma Samples sampling->analysis_vivo pk_calc Calculate PK Parameters (t½, AUC, Clearance) analysis_vivo->pk_calc start Peptide Synthesis & Purification start->vitro_peptide start->vivo_peptide

General workflow for assessing peptide stability.
Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a standard method for determining the half-life of a peptide in plasma.

Objective: To quantify the rate of peptide degradation in a biological matrix.

Materials:

  • Test peptide and unmodified control peptide stock solutions.

  • Pooled human or rat plasma (sodium heparin anticoagulant is recommended).[3]

  • Incubator or water bath set to 37°C.

  • Protein precipitation solution (e.g., 10% Trichloroacetic Acid (TCA) or cold acetonitrile).

  • Microcentrifuge.

  • HPLC or LC-MS system with a suitable C18 column.

Procedure:

  • Incubation: Pre-warm plasma to 37°C. Spike the test peptide into the plasma to a final concentration (e.g., 10-100 µM).

  • Time-Point Sampling: Immediately take a t=0 aliquot. Incubate the remaining mixture at 37°C with gentle agitation. Collect subsequent aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes).

  • Quenching & Precipitation: For each aliquot, immediately add it to the cold protein precipitation solution (e.g., 1 part sample to 3 parts acetonitrile) to stop enzymatic activity.

  • Protein Removal: Vortex the quenched samples and incubate on ice for at least 10 minutes. Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Protocol 2: In Vivo Pharmacokinetic Study (Rat Model)

This protocol provides a general framework for evaluating the in vivo half-life of a peptide.

Objective: To determine the pharmacokinetic profile (including half-life, clearance, and volume of distribution) of a peptide in a living organism.

Materials:

  • Test peptide and unmodified control peptide formulated in a sterile, biocompatible vehicle (e.g., saline).

  • Sprague-Dawley rats (or other appropriate animal model).

  • Dosing syringes and needles (for intravenous or subcutaneous administration).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge for plasma separation.

  • Analytical method (typically LC-MS/MS) for quantifying the peptide in plasma.

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions according to approved animal care protocols.

  • Administration: Administer the peptide formulation to the rats via the desired route (e.g., intravenous bolus via the tail vein).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours). The sampling schedule should be adjusted based on the expected half-life.

  • Plasma Processing: Process the blood samples immediately by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate key parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Application: Signaling Pathway of a Palmitoylated Peptide

Liraglutide acts as a GLP-1 receptor agonist. Its prolonged presence in the circulation allows for sustained activation of the GLP-1 receptor in pancreatic β-cells. This engagement triggers a signaling cascade that ultimately enhances glucose-dependent insulin (B600854) secretion. The primary pathway involves G-protein activation, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Epac2.[7][8]

G cluster_cell Pancreatic β-Cell Liraglutide Liraglutide (Palmitoylated GLP-1) GLP1R GLP-1 Receptor Liraglutide->GLP1R Binds Gs Gαs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicle Insulin Vesicles PKA->InsulinVesicle Promotes Exocytosis Epac2->InsulinVesicle Promotes Exocytosis Secretion Enhanced Insulin Secretion InsulinVesicle->Secretion

Simplified GLP-1 receptor signaling pathway.

References

The Critical Choice: A Comparative Analysis of Coupling Reagents for Acylating Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of complex peptides, particularly those involving sterically hindered or aggregation-prone amino acid derivatives, places high demands on the selection of coupling reagents. One such challenging building block is Fmoc-Lys(Pal-Glu-OtBu)-OH, a key component in the synthesis of glucagon-like peptide-1 (GLP-1) analogs. The bulky palmitoyl (B13399708) group and the protected glutamic acid side chain create significant steric hindrance, making the choice of an appropriate coupling reagent paramount to achieving high yields and purity. This guide provides a comparative analysis of commonly employed coupling reagents for this difficult acylation, supported by general experimental data and protocols to aid researchers in optimizing their synthetic strategies.

Performance of Common Coupling Reagents

The efficiency of a coupling reagent in overcoming the steric hindrance associated with this compound directly impacts reaction times, product yield, and the prevention of side reactions, most notably epimerization. While direct comparative studies on this specific building block are not extensively documented, we can extrapolate from the performance of these reagents in other "difficult" coupling scenarios. The most widely used classes of coupling reagents for such demanding applications are uronium/aminium salts like HATU, HBTU, and TBTU.

Table 1: Comparative Performance of Selected Coupling Reagents

Coupling ReagentRelative ReactivityTypical Reaction TimeCoupling Efficiency (Difficult Sequences)Risk of EpimerizationKey Considerations
HATU Very High30 - 60 minutes> 99%[1]Very Low[2][3]Often the reagent of choice for sterically hindered amino acids and challenging sequences due to the formation of a highly reactive HOAt ester.[2][4]
HBTU High1 - 2 hours95 - 99%[1]Low to Moderate[2]A widely used and effective reagent, though generally slower and slightly less efficient than HATU for the most difficult couplings.[2]
TBTU High1 - 2 hours95 - 98%Low to Moderate[5]Structurally similar to HBTU, offering comparable performance. It is known for its rapid reaction kinetics in many standard applications.[6]
DIC/HOBt Moderate4 - 8 hours85 - 95%[1]ModerateA more traditional and cost-effective option, but often requires longer reaction times and may be less suitable for highly hindered couplings.[1]

Mechanism of Action and Rationale for Selection

The superior performance of HATU in difficult couplings stems from the nature of the active ester it forms with the carboxylic acid.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The resulting OAt-ester is significantly more reactive than the OBt-ester formed by HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which are based on the standard benzotriazole (B28993) (HOBt) scaffold.[2] This enhanced reactivity of the HATU-derived active ester leads to faster and more complete acylation of the N-terminal amine, even when sterically encumbered.

For the coupling of this compound, where steric hindrance is a major obstacle, the use of a highly potent activating agent like HATU is strongly recommended to drive the reaction to completion and minimize the formation of deletion sequences.[1]

Experimental Protocols

To empirically determine the optimal coupling reagent for your specific solid-phase peptide synthesis (SPPS) conditions, a comparative experiment is advised. The following is a generalized protocol for such a comparison.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling Reagents: HATU, HBTU, TBTU, DIC

  • Additives: HOBt (for use with DIC)

  • Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF for Fmoc deprotection

  • Kaiser test reagents

Protocol for Comparative Coupling:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Resin Aliquoting: Divide the deprotected resin into equal portions for each coupling reagent to be tested.

  • Amino Acid Activation (Pre-activation): In separate vessels, prepare the following solutions (using 3 equivalents of the amino acid and coupling reagent relative to the resin loading):

    • HATU: Dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[1]

    • HBTU/TBTU: Dissolve this compound (3 eq.) and HBTU or TBTU (3 eq.) in DMF. Add DIPEA (6 eq.).

    • DIC/HOBt: Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.).

  • Coupling Reaction: Add the respective activated amino acid solution to each portion of the deprotected resin. Agitate the mixtures at room temperature.

  • Reaction Monitoring: Monitor the progress of the coupling reactions by performing a Kaiser test at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). A negative Kaiser test indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Analysis: Cleave a small sample of the peptide from each resin portion and analyze the crude product by HPLC and mass spectrometry to determine the purity and identify any deletion sequences.

Visualizing the Workflow and Chemical Logic

To better illustrate the experimental design and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Resin Preparation cluster_coupling Comparative Coupling cluster_analysis Analysis Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Aliquot Aliquot Resin Wash1->Aliquot HATU_Couple Couple with HATU Aliquot->HATU_Couple HBTU_Couple Couple with HBTU Aliquot->HBTU_Couple TBTU_Couple Couple with TBTU Aliquot->TBTU_Couple DIC_Couple Couple with DIC/HOBt Aliquot->DIC_Couple Wash2 Wash Resins HATU_Couple->Wash2 HBTU_Couple->Wash2 TBTU_Couple->Wash2 DIC_Couple->Wash2 Cleave Cleave Peptide from Resin Wash2->Cleave Analyze HPLC & Mass Spec Analysis Cleave->Analyze Compare Compare Purity & Yield Analyze->Compare

Caption: Experimental workflow for the comparative evaluation of coupling reagents.

activation_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products AminoAcid This compound (R-COOH) ActiveEster Activated Ester (OAt or OBt Ester) AminoAcid->ActiveEster Activation CouplingReagent Coupling Reagent (HATU or HBTU/TBTU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide Acylation PeptideResin N-terminal Amine on Resin PeptideResin->CoupledPeptide

Caption: Generalized pathway for amide bond formation using uronium salt reagents.

References

A Researcher's Guide to Selecting the Optimal Cleavage Cocktail for Enhanced Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the final cleavage step in solid-phase peptide synthesis (SPPS) is a critical determinant of the final peptide's purity and yield. The choice of cleavage cocktail—a mixture of a strong acid and various scavengers—must be tailored to the peptide's amino acid composition to mitigate a range of potential side reactions. This guide provides a comparative analysis of commonly used cleavage cocktails, supported by experimental data, to facilitate the selection of the most appropriate conditions for your synthetic peptide.

The primary role of a cleavage cocktail is to remove the peptide from the solid support and simultaneously deprotect the amino acid side chains. Trifluoroacetic acid (TFA) is the most common acid used for this purpose. However, the reactive carbocations generated during the removal of protecting groups can lead to undesired modifications of sensitive amino acid residues. Scavengers are therefore essential components of any cleavage cocktail, as they "scavenge" or trap these reactive species.

Comparative Analysis of Common Cleavage Cocktails

The selection of an appropriate cleavage cocktail is dictated by the presence of sensitive amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), Arginine (Arg), and Histidine (His). The following table summarizes the compositions and primary applications of several widely used cleavage cocktails.

Reagent NameComposition (v/v)Key Applications and Remarks
Standard Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose, low-odor cocktail suitable for peptides lacking highly sensitive residues like Cys, Met, or Trp.[1][2]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA milder, less odorous alternative to thiol-containing cocktails.[2][3] Good for scavenging trityl groups but does not adequately protect Met from oxidation.[3][4]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail, particularly effective for peptides containing Cys, Met, Trp, or Tyr.[2][3] Recommended for cleavage from PAL linkers.[2]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleIdeal for the cleavage and deprotection of peptides containing protected Arginine residues.[2] While it can offer high cleavage yields, it is highly noxious.[5]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% w/w Ammonium IodideSpecifically designed to minimize the oxidation of Methionine side chains.[3][4][6]

Performance Data: A Case Study

To illustrate the impact of cleavage cocktail selection on peptide purity, consider a model pentadecapeptide containing one methionine and two cysteine residues. The following table presents the percentage of the desired peptide and the major side product (methionine sulfoxide) observed after cleavage with different cocktails.

Cleavage CocktailDesired Peptide (%)Methionine Sulfoxide Impurity (%)
Reagent B 4555
Reagent K 8515
Reagent R 8020
Reagent H >98Not Detected

Data is based on a study comparing cleavage cocktails for a model peptide containing methionine and cysteine.[4][6]

Experimental Protocols

A generalized protocol for peptide cleavage and subsequent purification is provided below. Note that specific conditions, such as cleavage duration, may need to be optimized for individual peptides.

Peptide Cleavage and Deprotection
  • Resin Preparation: Transfer the dried peptide-resin to a reaction vessel. Wash the resin with dichloromethane (B109758) (DCM) to swell it and remove any residual solvents from synthesis.[7]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the chosen cleavage cocktail fresh just before use. For every 100 mg of resin, approximately 2 mL of the cocktail is typically required.[7]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Agitate the mixture gently at room temperature. A standard reaction time is 2-3 hours, but this can be extended for peptides with protecting groups that are more difficult to remove.[5][7]

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]

  • Peptide Precipitation: Add the TFA filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the volume of the TFA filtrate) while gently vortexing. A white precipitate of the crude peptide should form.[7][8]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two to three more times with cold diethyl ether to remove residual scavengers. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7][8]

Peptide Purification and Purity Analysis
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of an appropriate solvent, typically 0.1% TFA in water or a water/acetonitrile (B52724) mixture.[8][9]

  • HPLC Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used for most peptides.[8][10]

  • Gradient Elution: Employ a linear gradient of an organic solvent (e.g., acetonitrile containing 0.1% TFA) to elute the peptide from the column.[8]

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions using analytical HPLC and confirm the molecular weight by mass spectrometry.[11]

Visualizing the Workflow

The following diagram illustrates the general workflow for peptide cleavage, deprotection, and purification.

G Peptide Cleavage and Purification Workflow cluster_cleavage Peptide Cleavage cluster_isolation Isolation cluster_purification Purification & Analysis resin 1. Dry Peptide-Resin swell 2. Swell Resin in DCM resin->swell cocktail 3. Prepare Fresh Cleavage Cocktail swell->cocktail cleave 4. Add Cocktail to Resin (2-3h, RT) cocktail->cleave filter 5. Filter to Collect TFA/Peptide Solution cleave->filter precipitate 6. Precipitate Peptide in Cold Diethyl Ether filter->precipitate pellet 7. Pellet & Wash Peptide precipitate->pellet dry 8. Dry Crude Peptide pellet->dry dissolve 9. Dissolve Crude Peptide dry->dissolve hplc 10. RP-HPLC Purification dissolve->hplc analyze 11. Purity Analysis (HPLC & MS) hplc->analyze

Caption: General workflow for peptide cleavage, deprotection, and purification.

Conclusion

The successful synthesis of a high-purity peptide is critically dependent on the final cleavage step. A thorough understanding of the potential side reactions associated with specific amino acid residues is paramount in selecting an appropriate cleavage cocktail. For peptides lacking sensitive residues, a standard TFA/TIS/H₂O mixture is often adequate.[1] However, for more complex peptides containing residues such as Cys, Met, Trp, and Arg, the use of specialized cocktails like Reagents K, R, and H is highly recommended to minimize side-product formation and maximize the purity of the final product.[2][4] Careful optimization of the cleavage protocol, followed by rigorous purification and analysis, will ultimately lead to a higher quality peptide for research and development applications.

References

A Researcher's Guide to Synthetic Protocols for Lipidated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of lipids to peptides is a powerful and widely adopted strategy in drug development and biomedical research. This modification can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, bioavailability, and cellular uptake. However, the synthesis of these hybrid molecules presents unique challenges. This guide provides a comparative overview of the most common synthetic protocols for producing lipidated peptides, offering researchers the insights needed to select the optimal method for their specific application.

Comparison of Synthetic Protocols

The choice of synthetic strategy for a lipidated peptide depends on several factors, including the desired site of lipidation, the length and sequence of the peptide, the nature of the lipid moiety, and the required scale of production. Below is a summary of the key performance indicators for the most prevalent methods.

Synthesis ProtocolTypical YieldPurityScalabilityKey AdvantagesKey Disadvantages
Solid-Phase Peptide Synthesis (SPPS) Moderate to HighGood to ExcellentHighWell-established, automatable, suitable for high-throughput synthesis.[1][2]Potential for side reactions and aggregation with long or hydrophobic sequences.[1]
Native Chemical Ligation (NCL) High to ExcellentExcellentModerateHighly chemoselective, allows for the ligation of unprotected peptide fragments.[3][4][5]Requires an N-terminal cysteine residue at the ligation site.[3][4]
Enzymatic Lipidation HighExcellentLow to ModerateHigh specificity and mild reaction conditions, mimicking natural processes.[6][7]Limited by enzyme availability and substrate specificity.
Cysteine Lipidation on a Peptide or Amino acid (CLipPA) High to ExcellentExcellentModerateRapid, occurs under mild conditions with unprotected peptides, highly versatile.[8][9][10]Requires a cysteine residue for S-lipidation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of lipidated peptides. Below are representative protocols for the discussed synthetic strategies.

On-Resin Lipidation via Solid-Phase Peptide Synthesis (SPPS)

This method involves the synthesis of the peptide on a solid support, followed by the attachment of the lipid moiety before cleavage from the resin.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Fatty acid (e.g., palmitic acid)

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Solvents: DMF, DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the terminal amine.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. Add this solution to the resin and shake for 2 hours. Repeat for each amino acid in the peptide sequence.

  • Lipidation: After the final amino acid coupling and Fmoc deprotection, dissolve the fatty acid, HBTU, HOBt, and DIPEA in DMF. Add this solution to the resin and shake overnight.

  • Cleavage and Deprotection: Wash the resin and treat with the cleavage cocktail for 2-3 hours to cleave the lipidated peptide from the resin and remove side-chain protecting groups.[11]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

Native Chemical Ligation (NCL)

NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.

Materials:

  • Peptide-α-thioester

  • Peptide with N-terminal cysteine

  • Ligation buffer (e.g., 6 M Gn·HCl, 200 mM Na2HPO4, pH 7.5)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

Procedure:

  • Peptide Synthesis: Synthesize the two peptide fragments separately using SPPS. The peptide-thioester can be prepared on a thioester-generating resin.

  • Dissolution: Dissolve the peptide-thioester and the N-terminal cysteine peptide in the ligation buffer.

  • Ligation Reaction: Add the thiol catalyst and TCEP to the peptide solution. Allow the reaction to proceed at room temperature, monitoring by HPLC-MS. The reaction is typically complete within a few hours.[5]

  • Purification: Once the ligation is complete, purify the final lipidated peptide by RP-HPLC.

Enzymatic Lipidation

This method utilizes enzymes to catalyze the site-specific attachment of a lipid to a peptide.

Materials:

  • Peptide substrate

  • Lipid donor (e.g., fatty acyl-CoA)

  • Specific ligase or transferase enzyme (e.g., N-myristoyltransferase)

  • Reaction buffer specific to the enzyme

  • Quenching solution (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide substrate, lipid donor, and reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding the specific enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching solution.

  • Analysis and Purification: Analyze the reaction mixture by HPLC-MS and purify the lipidated peptide by RP-HPLC.[7]

Cysteine Lipidation on a Peptide or Amino acid (CLipPA)

CLipPA is a "click" chemistry approach that utilizes a thiol-ene reaction to attach a lipid to a cysteine residue.

Materials:

Procedure:

  • Reaction Mixture: Dissolve the cysteine-containing peptide, vinyl ester, and photoinitiator in the solvent under an inert atmosphere.[9]

  • UV Irradiation: Irradiate the reaction mixture with a UV lamp at 365 nm for 1-2 hours at room temperature.[9]

  • Monitoring: Monitor the reaction progress by HPLC-MS.

  • Purification: Upon completion, purify the S-lipidated peptide directly by RP-HPLC.[10]

Analytical Characterization

Regardless of the synthetic method employed, rigorous characterization of the final lipidated peptide is essential to confirm its identity, purity, and structural integrity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified lipidated peptide. A single, sharp peak is indicative of high purity.[12][13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the lipidated peptide, verifying the successful conjugation of the lipid moiety.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the site of lipidation and the overall conformation of the peptide.[17]

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex processes. The following sections provide Graphviz DOT scripts for visualizing a general experimental workflow for lipidated peptide synthesis and a representative signaling pathway where these molecules play a crucial role.

Experimental Workflow for Lipidated Peptide Synthesis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_lipidation Lipidation Strategy cluster_purification Purification & Analysis Peptide Design Peptide Design SPPS SPPS Peptide Design->SPPS Peptide Cleavage Peptide Cleavage SPPS->Peptide Cleavage On-Resin Lipidation On-Resin Lipidation SPPS->On-Resin Lipidation Solution-Phase Lipidation Solution-Phase Lipidation Peptide Cleavage->Solution-Phase Lipidation Crude Product Crude Product Peptide Cleavage->Crude Product On-Resin Lipidation->Peptide Cleavage Solution-Phase Lipidation->Crude Product RP-HPLC RP-HPLC Crude Product->RP-HPLC Characterization Characterization RP-HPLC->Characterization

Caption: General experimental workflow for the synthesis and purification of lipidated peptides.

Signaling Pathway Involving a Lipidated Peptide (e.g., Ras Protein)

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras (Inactive) Ras (Inactive) Receptor Tyrosine Kinase->Ras (Inactive) Ras (Active) Ras (Active) Ras (Inactive)->Ras (Active) GTP Raf Raf Ras (Active)->Raf Lipid anchor at Plasma Membrane Plasma Membrane Plasma Membrane MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

References

The Crucial Connector: A Head-to-Head Comparison of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the linker dictates the efficacy of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols for researchers.

In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules work by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the cell's proteasome.[2][3][4] A PROTAC molecule is composed of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[1][3][] While the ligands ensure target specificity, it is the often-underestimated linker that plays a pivotal role in the overall performance of the PROTAC.[1][3][6]

The linker is far more than a simple spacer. Its length, chemical composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[3][4][7][8] A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the essential step for efficient ubiquitination and degradation.[1][4][] This guide provides a comparative analysis of PROTACs with different linkers, presenting experimental data, detailed protocols, and visualizations to assist researchers in the rational design and evaluation of these novel therapeutics.

The Impact of Linker Composition and Length

The composition of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[3][][8] The two most common types of linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[9] More rigid structures, such as piperazine (B1678402) or piperidine (B6355638) rings and aromatic systems, are also employed to confer specific conformational constraints.[3][9]

  • PEG Linkers: These are hydrophilic and can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[1][3]

  • Alkyl Linkers: These are more hydrophobic and can enhance cell penetration, which is crucial for targeting intracellular proteins.[1][3]

  • Rigid Linkers: Incorporating rigid motifs like heterocyclic scaffolds can help to pre-organize the PROTAC into a bioactive conformation, potentially improving the stability of the ternary complex.[8][9]

The length of the linker is another critical parameter. An optimal linker length is required to span the distance between the target protein and the E3 ligase, allowing for favorable protein-protein interactions within the ternary complex.[][8] A linker that is too short may cause steric hindrance, while an excessively long one might lead to a less stable complex.[8][10]

Head-to-Head Comparison of PROTACs with Different Linkers

Direct head-to-head comparisons of PROTACs with different linkers for the same target and E3 ligase are not always available in the literature under identical experimental conditions. However, by compiling data from various studies, we can draw informative comparisons. The following tables summarize the performance of PROTACs with varying linker types and lengths for the degradation of well-characterized targets.

Table 1: Comparison of BRD4-Degrading PROTACs with Different E3 Ligase Ligands and Linkers

Target ProteinE3 Ligase RecruitedPROTACLinker TypeDC50DmaxCell Line
BRD4CRBNPROTAC 1Not Specified< 1 nM>90%Burkitt's lymphoma (BL) cells
BRD4CRBNPROTAC 4Not SpecifiedpM rangeNot SpecifiedMV-4-11, MOLM-13, RS4;11
BRD4VHLPROTAC 17Not SpecifiedLow nM range>90%Not Specified

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions. The data presented here is for illustrative purposes to highlight the potential differences in potency and efficacy.[2]

Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation

PROTACLinker Length (atoms)ER Degradation
11 9+++
12 12+++
13 16++++
14 19++
15 21++

This study demonstrates that for ER-targeting PROTACs, a linker length of 16 atoms was optimal for degradation.[11]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and their evaluation, the following diagrams illustrate the key concepts.

PROTAC_Mechanism General Mechanism of PROTAC Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.[2]

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo Cell-Based Assays Binding_Assay Binary Binding Assays (SPR, ITC, FP) Ternary_Complex_Formation Ternary Complex Formation (SPR, NanoBRET) Binding_Assay->Ternary_Complex_Formation Cell_Culture Cell Culture & Treatment Ternary_Complex_Formation->Cell_Culture Degradation_Assay Protein Degradation (Western Blot, HiBiT) Cell_Culture->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Selectivity_Assay Selectivity Profiling (Proteomics) DC50_Dmax->Selectivity_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Selectivity_Assay->Functional_Assay PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Binding_Assay

References

A Comparative Guide to the Enantiomeric Purity of Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex peptides, particularly therapeutic peptides such as GLP-1 receptor agonists, the enantiomeric purity of the amino acid building blocks is of paramount importance. Even minute amounts of the incorrect enantiomer can lead to significant impurities in the final peptide product, potentially impacting its efficacy, safety, and regulatory approval. This guide provides a comparative overview of the enantiomeric purity of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical raw material in the synthesis of liraglutide (B1674861), and its common alternatives.

High Enantiomeric Purity: A Critical Quality Attribute

This compound is a complex amino acid derivative with two chiral centers, one in the lysine (B10760008) (Lys) backbone and another in the glutamic acid (Glu) side chain. The presence of the D-enantiomer at either of these positions can result in diastereomeric impurities that are often difficult to separate from the desired peptide. Consequently, ensuring the highest possible enantiomeric purity of this building block is a critical quality control step.

For most commercially available Fmoc-protected amino acids, the expected enantiomeric purity is greater than 99.0% enantiomeric excess (ee).[1] For demanding applications like the synthesis of pharmaceutical-grade peptides, a purity of ≥99.8% ee is often required.[1]

Comparison of Enantiomeric Purity

The following table summarizes the typical enantiomeric purity of this compound and common alternative Fmoc-lysine derivatives used in peptide synthesis. The data is based on information from various suppliers and published literature.

CompoundTypical Enantiomeric Purity (Enantiomeric Excess, ee)Notes
This compound ≥ 99.8% for both Lys and Glu residues[2]A key building block for the synthesis of liraglutide. The high purity is crucial to minimize diastereomeric impurities in the final peptide.
Fmoc-Lys(Boc)-OH ≥ 99.8%A widely used and cost-effective alternative for introducing lysine. The Boc protecting group is removed under standard acidic cleavage conditions.
Fmoc-Lys(Mtt)-OH ≥ 98% to ≥ 99.0%The Mtt group allows for orthogonal deprotection, enabling selective modification of the lysine side chain while the peptide is still on the resin.
Fmoc-Lys(ivDde)-OH ≥ 99.0%The ivDde group provides an alternative orthogonal protecting group strategy, removable with hydrazine.

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

The most common and reliable method for determining the enantiomeric purity of Fmoc-protected amino acids is chiral High-Performance Liquid Chromatography (HPLC).[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in their separation.

Objective: To determine the enantiomeric purity of this compound by separating the L- and potential D-enantiomers using chiral HPLC.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based CSP such as Lux Cellulose-2 or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC T)[1]

  • Mobile phase solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), n-Hexane (analytical grade)

  • Additives: Trifluoroacetic acid (TFA), Formic acid (FA)

  • This compound sample

  • Reference standard of the D-enantiomer (if available)

Experimental Workflow Diagram:

G cluster_prep Sample and System Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (dissolve in mobile phase or suitable solvent) inject Inject Sample onto Chiral Column prep_sample->inject prep_mobile Prepare and Degas Mobile Phase equilibrate Equilibrate HPLC System and Column prep_mobile->equilibrate equilibrate->inject separate Isocratic or Gradient Elution inject->separate detect UV Detection (e.g., 265 nm) separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Detailed Protocol:

  • Column Selection and Mobile Phase Preparation:

    • Select a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of Fmoc-amino acids.[1]

    • Prepare the mobile phase. A common starting point for reversed-phase separation of Fmoc-amino acids is a mixture of acetonitrile and water or methanol and water, with a small amount of an acidic additive like 0.1% TFA or formic acid.[1] For a non-polar, lipidated compound like this compound, a normal-phase system (e.g., Hexane/IPA with TFA) might also be explored for optimal separation.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm

    • Mobile Phase: Isocratic elution with Acetonitrile / 0.1% Trifluoroacetic Acid in Water (e.g., 80:20 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both potential enantiomers. The D-enantiomer, if present, will appear as a separate peak from the main L-enantiomer peak.

  • Data Interpretation and Calculation:

    • Integrate the peak areas of the L-enantiomer (AL) and the D-enantiomer (AD).

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(AL - AD) / (AL + AD)] x 100

Conclusion

The enantiomeric purity of this compound is a critical parameter that directly impacts the quality and purity of the final synthetic peptide. Suppliers of this crucial building block for liraglutide synthesis typically guarantee a very high enantiomeric excess of ≥ 99.8%. While standard alternatives like Fmoc-Lys(Boc)-OH also offer high enantiomeric purity, the specific side-chain functionality of this compound is essential for the synthesis of certain peptides. The use of chiral HPLC provides a robust and reliable method for the verification of the enantiomeric purity of these valuable reagents, ensuring the production of high-quality and safe peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys(Pal-Glu-OtBu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the disposal of Fmoc-Lys(Pal-Glu-OtBu)-OH, a complex protected amino acid used in solid-phase peptide synthesis (SPPS).

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, it is crucial to adhere to rigorous disposal practices to prevent environmental contamination and maintain a safe laboratory environment.[1] Disposal procedures should always be in accordance with applicable regional, national, and local regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][2] Handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols.[1][3] In case of accidental contact, follow standard first-aid measures.

Step-by-Step Disposal Protocol

The disposal of this compound and similar protected amino acids should be managed through a designated chemical waste stream. Do not dispose of this compound down the drain or in regular household garbage.[3][4]

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
  • Contaminated Materials: Any materials that have come into contact with the compound, such as weigh boats, gloves, and pipette tips, should also be collected in the same designated waste container.
  • Solution Waste: If the compound is in a solvent, it must be disposed of as liquid chemical waste. The specific disposal route will depend on the solvent used. Halogenated and non-halogenated solvent waste streams should be kept separate.

2. Container Labeling:

  • Label the waste container clearly with the full chemical name: "this compound".
  • Include the approximate quantity of the waste.
  • Ensure the container is marked with the appropriate hazard information (or lack thereof, in this case, "non-hazardous chemical waste").

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
  • Keep the container closed to prevent accidental spills or release of dust.

4. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's licensed hazardous waste disposal contractor.
  • Provide the contractor with the Safety Data Sheet for this compound.

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Start: Identify this compound Waste B Is the waste solid or liquid? A->B C Solid Waste: - Unused chemical - Contaminated labware B->C Solid D Liquid Waste: - Dissolved in solvent B->D Liquid E Place in a labeled, sealed container for 'Non-Hazardous Chemical Waste' C->E F Identify solvent type D->F K Store waste container in designated Chemical Waste Storage Area E->K G Halogenated Solvent F->G H Non-Halogenated Solvent F->H I Pour into designated 'Halogenated Waste' container G->I J Pour into designated 'Non-Halogenated Waste' container H->J I->K J->K L Arrange for pickup by licensed waste disposal contractor K->L M End of Process L->M

Disposal workflow for this compound.

Waste from Solid-Phase Peptide Synthesis (SPPS)

It is important to recognize that while this compound itself is not classified as hazardous, the waste generated during SPPS is often a complex mixture.[5][6] This waste stream typically contains solvents (such as DMF and DCM), reagents (like coupling agents and deprotection solutions), and residual protected amino acids.[7] These solvents and reagents can be hazardous and require specific disposal procedures. Therefore, waste from SPPS reactions involving this compound should be treated as hazardous chemical waste unless all components have been individually assessed and deemed non-hazardous.

Waste ComponentHazard ClassificationRecommended Disposal
Unused this compound Not Classified as Hazardous[1]Segregated non-hazardous solid chemical waste
SPPS Liquid Waste (with solvents) Typically HazardousDesignated liquid hazardous waste stream
Contaminated Labware (gloves, etc.) Dependent on contaminantsDispose of with the associated chemical waste

Experimental Protocol for Waste Segregation in SPPS

To ensure proper disposal, a strict waste segregation protocol should be implemented at the point of generation.

  • Designate Waste Containers: At the start of the synthesis, prepare and label separate, appropriate waste containers for:

    • Non-halogenated organic solvent waste.

    • Halogenated organic solvent waste.

    • Solid waste (including used resin and contaminated consumables).

  • Collect Waste: During the SPPS workflow, collect all liquid waste from washing and deprotection steps in the designated solvent waste containers. Collect the resin and any other solid materials that have come into contact with reagents in the solid waste container.

  • Final Cleavage Waste: The cleavage cocktail, often containing trifluoroacetic acid (TFA), is corrosive and should be collected in a dedicated, acid-resistant waste container.

  • Disposal: All waste containers from the SPPS process should be sealed, clearly labeled with all components, and disposed of through a licensed hazardous waste contractor.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and the associated waste streams from peptide synthesis, thereby protecting both laboratory personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Lys(Pal-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential safety and logistical information for the use of Fmoc-Lys(Pal-Glu-OtBu)-OH, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

While this compound itself is not classified as a hazardous substance, its application in SPPS necessitates the use of other reagents that do pose significant health and safety risks.[1] Therefore, a comprehensive safety plan must account for the entire synthesis workflow.

Immediate Safety and Hazard Identification

The primary hazards associated with the use of this compound stem from the ancillary reagents required for peptide synthesis. These include, but are not limited to, deprotection agents, coupling agents, and solvents.

Deprotection Agents: Piperidine is a commonly used reagent for Fmoc deprotection. It is a highly flammable liquid and vapor, toxic if it comes into contact with skin or is inhaled, and can cause severe skin burns and eye damage.[1][2][3][4]

Coupling Agents: Reagents such as HATU, HBTU, and HCTU are known sensitizers and can cause allergic reactions upon repeated exposure.[5][6][7] Some coupling agents, like anhydrous HOBt, are explosive.[8]

Solvents: Solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), frequently used in SPPS, are recognized as reproductive health hazards.[9][10] Efforts are being made to replace them with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF).[9]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for all personnel handling this compound and associated SPPS reagents. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing this compound Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required, but use a fume hood to avoid dust inhalation
Handling SPPS solvents (e.g., DMF, DCM) Chemical splash gogglesNitrile or other appropriate chemical-resistant glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Using deprotection agents (e.g., piperidine) Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Using coupling agents (e.g., HATU, HBTU) Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood to avoid inhalation of dust
Peptide cleavage from resin (e.g., using TFA) Chemical splash goggles and face shieldAcid-resistant gloves (e.g., neoprene)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound within the SPPS workflow is crucial for safety and experimental success. All steps involving volatile or hazardous chemicals must be performed in a certified chemical fume hood.[11]

  • Preparation and Weighing:

    • Before use, allow the container of this compound to reach room temperature to prevent moisture condensation.

    • Weigh the required amount of the solid amino acid derivative in a fume hood to minimize inhalation of any fine particulates.

  • Dissolution:

    • Dissolve the this compound in the appropriate SPPS-grade solvent (e.g., DMF or a greener alternative) within the fume hood.

  • Coupling Reaction:

    • Add the dissolved amino acid and the coupling reagents to the reaction vessel containing the resin.

    • Handle coupling reagents with extreme care, as many are sensitizers.[5][6][7]

  • Washing:

    • After the coupling reaction, wash the resin extensively with SPPS-grade solvents to remove excess reagents and byproducts. This is a repetitive step that generates a significant amount of chemical waste.[10][12][13]

  • Fmoc-Deprotection:

    • Treat the resin with a deprotection solution, typically containing piperidine.

    • Due to the hazardous nature of piperidine, this step must be performed with strict adherence to safety protocols within a fume hood.[1][2][3][4][14]

  • Cleavage:

    • Once the peptide synthesis is complete, cleave the peptide from the resin using a cleavage cocktail, which often contains strong acids like trifluoroacetic acid (TFA).

    • This final step requires robust PPE, including acid-resistant gloves and a face shield, and must be conducted in a fume hood.

SPPS_Workflow Safe Handling Workflow for this compound in SPPS cluster_prep Preparation cluster_synthesis Synthesis Cycle (Repeat as necessary) cluster_final Final Steps prep 1. Weigh this compound (in Fume Hood) dissolve 2. Dissolve in SPPS Solvent (in Fume Hood) prep->dissolve coupling 3. Coupling Reaction (Add dissolved amino acid and coupling agents) dissolve->coupling wash1 4. Wash Resin coupling->wash1 deprotection 5. Fmoc-Deprotection (with Piperidine solution in Fume Hood) wash1->deprotection wash2 6. Wash Resin deprotection->wash2 wash2->coupling Next amino acid cleavage 7. Peptide Cleavage (with TFA cocktail in Fume Hood) wash2->cleavage Final cycle disposal 8. Waste Disposal (Follow institutional guidelines) cleavage->disposal

Caption: Workflow for the safe handling of this compound in SPPS.

Disposal Plan

Proper disposal of chemical waste generated during SPPS is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Used resin, contaminated filter paper, and weighing boats should be collected in a designated, sealed container for solid chemical waste.

    • Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as solid chemical waste.

  • Liquid Waste:

    • A dedicated, labeled waste container should be used for all liquid waste generated during the synthesis, including solvents from washing steps, and leftover reagent solutions.

    • Due to the mixture of different hazardous chemicals, this waste stream must be treated as hazardous. Do not pour any chemical waste down the drain.

  • Sharps Waste:

    • Any needles or other sharp objects used during the process should be disposed of in a designated sharps container.

By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for their scientists and ensure the responsible management of chemical reagents throughout the research and development lifecycle.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.